2,2,2-Trifluoro-1-phenylethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoro-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCAUMADOBDJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944641 | |
| Record name | 2,2,2-Trifluoro-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51586-24-4, 22038-85-3 | |
| Record name | α-(Trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51586-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(-)-alpha-(Trifluoromethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022038853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-(Trifluoromethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051586244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoro-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-phenylethylamine: Core Properties and Scientific Applications
This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-phenylethylamine, a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. We will delve into its fundamental physicochemical properties, established synthetic and resolution methodologies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.
Introduction: The Significance of the α-Trifluoromethyl Amine Moiety
This compound, CAS 51586-24-4, is a fluorinated analog of the well-known chiral building block, 1-phenylethylamine. Its structure is notable for the presence of a trifluoromethyl (CF₃) group at the α-position to the amine. This single structural modification imparts profound changes to the molecule's properties and is the primary driver of its scientific utility.
The CF₃ group is a powerful bioisostere for various functional groups, notably the methyl group and, in the context of the α-amino architecture, can serve as a proteolysis-resistant surrogate for an amide linkage. Its strong electron-withdrawing nature significantly lowers the basicity of the adjacent amine, altering its hydrogen bonding capabilities and overall pharmacokinetic profile. These characteristics make α-trifluoromethyl amines highly sought-after motifs in the design of novel therapeutics and agrochemicals. This guide will explore the foundational chemistry that allows researchers to harness the potential of this unique molecule.
Physicochemical and Safety Profile
Accurate characterization begins with a clear understanding of a compound's fundamental properties. While some experimental values for this compound are not widely published, a combination of vendor-supplied data and predictive modeling provides a reliable profile. The compound is often described as a colorless to yellow liquid or a solid, suggesting it is a low-melting solid at room temperature.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51586-24-4 | [1] |
| Molecular Formula | C₈H₈F₃N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Physical Form | Colorless to yellow liquid or solid | [1][2] |
| Boiling Point | 110-111 °C @ 40 Torr | |
| Density (Predicted) | 1.224 ± 0.06 g/cm³ | |
| InChI Key | DZCAUMADOBDJJH-UHFFFAOYSA-N | [1] |
| SMILES | NC(C(F)(F)F)C1=CC=CC=C1 | [1] |
Safety and Handling
This compound is classified as an eye irritant (H319) and requires appropriate personal protective equipment (PPE), including safety goggles and gloves, during handling.[3]
-
GHS Pictogram: GHS07 (Exclamation mark)[3]
-
Signal Word: Warning[3]
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[3]
-
Storage: Store in a refrigerator (+4°C) under an inert atmosphere.[2]
Synthesis and Chiral Resolution
The synthesis of this chiral amine is a critical step for its application. Both racemic preparation and subsequent resolution into single enantiomers have been established, providing access to optically pure material.
Racemic Synthesis via the Leuckart-Wallach Reaction
A convenient and high-yielding method for preparing racemic this compound is the Leuckart-Wallach reaction.[4] This one-pot reductive amination procedure utilizes the readily available starting material, 2,2,2-trifluoroacetophenone, and ammonium formate, which serves as both the ammonia source and the reducing agent.
The choice of the Leuckart-Wallach reaction is advantageous due to its operational simplicity and the use of inexpensive reagents, making it scalable and cost-effective. The reaction proceeds by the initial formation of an imine or a related intermediate from the ketone and ammonia, which is then reduced in situ by formic acid (generated from ammonium formate).
References
An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-phenylethylamine: Pathways and Protocols for Researchers
Introduction: The Significance of the Trifluoromethyl Moiety in Chiral Amines
The incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Within this context, the trifluoromethyl (CF₃) group holds a privileged position. When appended to a chiral amine scaffold, such as in 2,2,2-trifluoro-1-phenylethylamine, it creates a building block of significant interest for the synthesis of novel therapeutics and agrochemicals. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable compound, offering both racemic and asymmetric strategies. We will delve into the mechanistic underpinnings of these transformations, providing detailed experimental protocols and comparative data to inform methodological choices in a research and development setting.
I. Racemic Synthesis: The Leuckart-Wallach Reaction
A classic and robust method for the preparation of racemic this compound is the Leuckart-Wallach reaction. This one-pot reductive amination of 2,2,2-trifluoroacetophenone using ammonium formate serves as a high-yielding and straightforward entry point to the target amine.[1][2]
Causality and Mechanism
The Leuckart-Wallach reaction proceeds through the initial formation of an iminium ion from the ketone and ammonia (generated in situ from ammonium formate). The formate ion then acts as a hydride donor to reduce the iminium ion to the corresponding formamide. Subsequent hydrolysis of the formamide, typically under acidic or basic conditions, yields the desired primary amine.[3][4] The high temperatures employed drive the dehydration steps and facilitate the hydride transfer.
Diagram: Leuckart-Wallach Reaction Mechanism
Caption: Mechanism of the Leuckart-Wallach reaction.
Experimental Protocol: Leuckart-Wallach Synthesis
Materials:
-
2,2,2-Trifluoroacetophenone
-
Ammonium formate
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Benzene (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 2,2,2-trifluoroacetophenone and a molar excess of ammonium formate (typically 3-5 equivalents).
-
Heat the mixture to 160-185°C for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent like benzene or diethyl ether to remove any unreacted ketone.
-
To the aqueous layer, add concentrated hydrochloric acid and reflux for 1-2 hours to hydrolyze the intermediate formamide.
-
Cool the acidic solution in an ice bath and basify with a concentrated sodium hydroxide solution until a pH > 12 is reached.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound.[1][5]
Yields: Reported yields for this reaction are often in the range of 80-90%.[2]
II. Asymmetric Synthesis: Accessing Enantiopure Amines
For applications in pharmaceuticals and chiral materials, the synthesis of enantiomerically pure this compound is crucial. Several powerful strategies have been developed to achieve this, primarily falling into three categories: catalytic asymmetric reduction, the use of chiral auxiliaries, and enzymatic kinetic resolution.
A. Catalytic Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of the corresponding ketimine is a highly efficient method for producing chiral amines. This approach relies on a chiral catalyst to deliver a hydride from a simple hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol) to one face of the imine.
Noyori-type ruthenium catalysts, typically featuring a chiral diamine ligand, are workhorses in asymmetric reduction.[6] These catalysts are highly active and selective for the reduction of a wide range of imines.
Causality and Mechanism: The active catalytic species is a ruthenium hydride, which is formed in situ. The reaction is believed to proceed through an outer-sphere mechanism where the protonated imine substrate interacts with the catalyst through hydrogen bonding. The chiral environment created by the ligands directs the hydride transfer to one prochiral face of the imine, leading to the formation of the chiral amine with high enantioselectivity.[7][8]
Diagram: Asymmetric Transfer Hydrogenation Workflow
Caption: General workflow for asymmetric synthesis via transfer hydrogenation.
Materials:
-
N-Benzyl-1-phenyl-2,2,2-trifluoroethan-1-imine (prepared from 2,2,2-trifluoroacetophenone and benzylamine)
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or other suitable chiral ruthenium catalyst
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Palladium on carbon (10%)
-
Hydrogen gas
Procedure:
-
Asymmetric Reduction: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-benzyl imine in the anhydrous solvent. Add the chiral ruthenium catalyst (typically 0.1-1 mol%). To this solution, add the formic acid/triethylamine mixture and stir at the appropriate temperature (e.g., 25-40°C) until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Deprotection: Dissolve the crude N-benzyl amine in a suitable solvent (e.g., methanol or ethanol). Add 10% palladium on carbon and subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) until the debenzylation is complete.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting chiral amine can be further purified by chromatography or crystallization of its salt.
| Catalyst | Substrate | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | N-benzyl-1-phenyl-2,2,2-trifluoroethan-1-imine | HCOOH/NEt₃ | CH₂Cl₂ | 28 | 95 | 98 (R) | [6] |
| Chiral Phosphoric Acid (TRIP derivative) | N-PMP-1-phenyl-2,2,2-trifluoroethan-1-imine | Hantzsch Ester | Toluene | 60 | 92 | 97 (S) |
B. Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, provides a reliable and highly diastereoselective route to chiral amines. The auxiliary is first condensed with the ketone to form an N-sulfinyl imine. Diastereoselective reduction of this imine, followed by removal of the auxiliary, affords the enantiopure amine.
Causality and Mechanism: The stereochemical outcome of the reduction is controlled by the chiral sulfinyl group. For reductions with sterically demanding hydrides like L-Selectride, the reaction is believed to proceed through an open transition state where the hydride attacks from the less hindered face, anti to the bulky tert-butyl group. In contrast, reductions with less hindered hydrides like sodium borohydride can proceed through a chelated six-membered ring transition state, leading to the opposite diastereomer.[9][10][11] This allows for the synthesis of either enantiomer of the final product from the same chiral auxiliary by simply choosing the appropriate reducing agent.
Diagram: Diastereoselective Reduction of N-Sulfinyl Imine
Caption: Synthesis of both enantiomers using a chiral auxiliary.
Materials:
-
2,2,2-Trifluoroacetophenone
-
(R)- or (S)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide
-
L-Selectride (1 M in THF)
-
Sodium borohydride
-
Hydrochloric acid (in methanol or dioxane)
-
Anhydrous solvents (e.g., THF, dichloromethane)
Procedure:
-
Synthesis of N-tert-Butanesulfinyl Imine: To a solution of 2,2,2-trifluoroacetophenone in an anhydrous solvent (e.g., THF), add (R)- or (S)-tert-butanesulfinamide and titanium(IV) ethoxide. Heat the mixture to reflux for several hours until the condensation is complete. Cool the reaction and purify the N-sulfinyl imine by column chromatography.
-
Diastereoselective Reduction:
-
For the (R)-amine (using (R)-sulfinamide): Dissolve the N-sulfinyl imine in anhydrous THF and cool to -78°C. Slowly add a solution of L-Selectride. Stir at low temperature until the reaction is complete.
-
For the (S)-amine (using (R)-sulfinamide): Dissolve the N-sulfinyl imine in a suitable solvent and cool to -48°C. Add sodium borohydride in portions.
-
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. Dry the organic layer and concentrate.
-
Deprotection: Dissolve the crude N-sulfinyl amine in methanol and add a solution of hydrochloric acid in methanol or dioxane. Stir at room temperature until the deprotection is complete.
-
Purification: Concentrate the reaction mixture and triturate the residue with diethyl ether to precipitate the amine hydrochloride salt. The free amine can be obtained by neutralization and extraction.
| Reducing Agent | Diastereomeric Ratio (dr) | Enantiomer Obtained (from (R)-sulfinamide) | Reference |
| L-Selectride | >98:2 | (R) | [10] |
| NaBH₄ | >98:2 | (S) | [10] |
C. Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of this compound, lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Causality and Mechanism: Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment. In organic solvents, this reaction is reversible, and they can catalyze the formation of esters or amides. In a kinetic resolution, the enzyme's chiral active site preferentially binds and acylates one enantiomer of the racemic amine at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its amide) from the slow-reacting enantiomer (which remains as the free amine).[12][13]
Diagram: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution.
Materials:
-
Racemic this compound
-
Chloroacetyl chloride (or other suitable acylating agent)
-
Triethylamine
-
Pseudomonas fluorescens lipase (or other suitable lipase)
-
Diisopropyl ether (or other suitable organic solvent)
-
n-Amyl alcohol
Procedure:
-
Preparation of Chloroacetamide: To a solution of racemic this compound in a suitable solvent, add triethylamine followed by the dropwise addition of chloroacetyl chloride at 0°C. Stir until the reaction is complete. Work up to isolate the racemic N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide.
-
Enzymatic Resolution: Dissolve the racemic chloroacetamide in diisopropyl ether. Add n-amyl alcohol and the lipase. Shake the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC.
-
Separation: When approximately 50% conversion is reached, stop the reaction and separate the enzyme by filtration. The reaction mixture, containing the unreacted (S)-chloroacetamide and the (R)-amyl ester of chloroacetic acid, can be separated by column chromatography.
-
Hydrolysis: The separated enantiomers (the unreacted chloroacetamide and the chloroacetamide regenerated from the ester) can be hydrolyzed under acidic or basic conditions to yield the corresponding enantiopure amines.
Performance: The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value). For the resolution of the chloroacetamide of this compound with Pseudomonas fluorescens lipase, an E-value of 44 has been reported, which is considered good.[2]
III. Conclusion and Future Perspectives
The synthesis of this compound offers a rich landscape of chemical transformations, from classical racemic methods to highly sophisticated asymmetric strategies. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, cost, and the desired enantiopurity. The Leuckart-Wallach reaction remains a viable option for accessing the racemic material in large quantities. For enantiopure applications, catalytic asymmetric transfer hydrogenation and the use of chiral auxiliaries provide excellent stereocontrol and are amenable to the synthesis of both enantiomers. Enzymatic resolutions offer a green and highly selective alternative, particularly as the toolbox of available enzymes continues to expand.
Future developments in this field will likely focus on the discovery of more active and selective catalysts for asymmetric reductions, operating under even milder conditions and with lower catalyst loadings. Furthermore, the evolution of biocatalysis, including the development of robust and reusable immobilized enzymes, will undoubtedly play an increasingly important role in the sustainable production of this and other valuable chiral amines.
IV. References
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
-
Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Retrieved from --INVALID-LINK--
-
Shaikh, R. A., & Gawas, P. W. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-23.
-
Václavík, J., Šot, P., Vilhanová, B., Pecháček, J., Kuzma, M., & Kačer, P. (2013). Practical aspects and mechanism of asymmetric hydrogenation with chiral half-sandwich complexes. Molecules, 18(6), 6804–6828.
-
Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1308–1355.
-
Scribd. (n.d.). Leuckart Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Pecháček, J., et al. (2014). Experimental and Theoretical Perspectives of the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 19(6), 6985-7004.
-
Wikipedia. (2023). Leuckart reaction. Retrieved from --INVALID-LINK--
-
Foubelo, F., & Yus, M. (2021). N-tert-butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1308-1355.
-
Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. Journal of the American Chemical Society, 119(41), 9913–9914.
-
Martins, J. E. D., et al. (2014). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Molecular Modeling, 20(8), 2379.
-
Soloshonok, V. A., & Ono, T. (1996). Convenient synthesis of optically active this compound. Tetrahedron: Asymmetry, 7(11), 3141-3144.
-
Meijer, E. J., et al. (2018). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis, 8(11), 10695-10702.
-
Wikipedia. (2023). Asymmetric hydrogenation. Retrieved from --INVALID-LINK--
-
Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters. Tetrahedron, 55(29), 8883-8904.
-
Rebolledo, F., et al. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA International Journal for Chemistry, 49(10), 356-356.
-
Gotor-Fernández, V., & Gotor, V. (2009). Lipase catalyzed chiral amine synthesis by a) kinetic resolution of a racemic amine or b) hydrolysis of a racemic amide to one of the enantiomers. ResearchGate.
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
-
Zhou, P., & Chen, B. (2002). N-Sulfinyl Imines. Synlett, (10), 1699-1700.
-
Gotor, F., Brieva, R., & Rebolledo, F. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Angewandte Chemie International Edition in English, 34(22), 2494-2496.
-
Falus, P., et al. (2010). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. STUDIA UBB CHEMIA, LV(4), 13-20.
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
-
de Souza, R. O. M. A., et al. (2012). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 17(9), 10499-10510.
-
ResearchGate. (n.d.). (A) Traditional approaches to the synthesis and diastereoselective... Retrieved from --INVALID-LINK--
-
de Vries, J. G., & Mršić, N. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology, 1(5), 727-735.
-
Martins, J. E. D., et al. (2014). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Molecular Modeling, 20(8), 2379.
-
Berenguer, R., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1618.
-
Iglesias, M., et al. (2011). Microwave-Enhanced Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. European Journal of Organic Chemistry, 2011(18), 3295-3301.
-
Wang, G. Z., & Bäckvall, J. E. (1992). Ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol. Journal of the Chemical Society, Chemical Communications, (4), 337-339.
-
Wei, D., & Wang, C. (2015). Preparation of Aliphatic Amines by the Leuckart Reaction. Advanced Materials Research, 1130, 15-18.
-
Ingersoll, A. W., et al. (1936). α-Phenylethylamine. Organic Syntheses, 16, 72.
-
Poppe, L., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Studia Universitatis Babes-Bolyai, Chemia, 55(4), 13-20.
-
da Silva, A. C., et al. (2015). The diastereoselective reduction by l-Selectride. ResearchGate.
-
Forró, E., & Fülöp, F. (2007). Pseudomonas fluorescens lipase as biocatalyst in the enzymatic kinetic resolution of chiral phenothiazin ethanols. Tetrahedron: Asymmetry, 18(11), 1335-1339.
-
de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(6), 10786-10801.
-
Szymańska, K., et al. (2020). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 25(23), 5566.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,2,2-Trifluoro-1-phenylethylamine (CAS 51586-24-4)
Foreword: The Strategic Importance of Fluorinated Chiral Amines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a powerful tool to modulate a molecule's physicochemical and pharmacological profile, enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1] When this group is positioned adjacent to a chiral center, as in this compound, it creates a chiral building block of significant value. This guide provides a comprehensive technical overview of this compound, from its synthesis and resolution to its applications, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical & Spectroscopic Profile
This compound, also known as α-(Trifluoromethyl)benzenemethanamine, is a phenethylamine derivative characterized by a trifluoromethyl group at the C2 position.[1][2] This structural feature is pivotal, imparting unique electronic properties and influencing its biological activity.[1]
Key Properties Summary
The fundamental properties of this compound are summarized below. Data is aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 51586-24-4 | [1][3] |
| Molecular Formula | C₈H₈F₃N | [1][4] |
| Molecular Weight | 175.15 g/mol | [4] |
| Appearance | Solid, Low Melting Solid, or Yellow Oil | [1][5] |
| Boiling Point | 196.4°C at 760 mmHg (Predicted) | [6] |
| Density | 1.224 g/cm³ (Predicted) | [6] |
| Refractive Index | 1.468 (Predicted) | [6] |
| SMILES | NC(C(F)(F)F)C1=CC=CC=C1 | [1] |
| InChI Key | DZCAUMADOBDJJH-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the amine. While specific spectra for this compound are not universally published, the expected spectroscopic features are well-understood.
-
¹H NMR: The proton nuclear magnetic resonance spectrum would feature signals corresponding to the aromatic protons of the phenyl ring, a quartet for the methine proton (CH) due to coupling with the adjacent CF₃ group, and a broad singlet for the amine (NH₂) protons.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the methine carbon, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. A singlet is expected for the three equivalent fluorine atoms of the CF₃ group. Critically, when the amine is derivatized with a chiral acid, the resulting diastereomers exhibit distinct ¹⁹F NMR signals, allowing for a precise determination of enantiomeric purity.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (175.15 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring, and strong C-F stretching vibrations.
Synthesis of Racemic this compound
The most direct and high-yielding route to racemic this compound is the reductive amination of 2,2,2-trifluoroacetophenone. The Leuckart-Wallach reaction, which utilizes ammonium formate as both the ammonia source and the reducing agent, is a robust one-pot method.[7]
Synthetic Pathway Overview
The reaction proceeds via the formation of an imine intermediate from 2,2,2-trifluoroacetophenone and ammonia, which is then reduced in situ by formate to yield the target primary amine.
Caption: Reductive Amination via Leuckart-Wallach Reaction.
Experimental Protocol: Leuckart-Wallach Synthesis
This protocol is adapted from established procedures for the reductive amination of aryl ketones.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2,2-trifluoroacetophenone (1.0 eq).
-
Reagent Addition: Add ammonium formate (3.0-5.0 eq).
-
Heating: Heat the reaction mixture to 160-180 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up (Acid-Base Extraction):
-
Cool the reaction mixture to room temperature.
-
Add 10% aqueous sodium hydroxide (NaOH) solution until the mixture is strongly basic (pH > 12) to liberate the free amine.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography to yield the pure racemic amine, often with yields reported around 81%.[7]
-
Chiral Resolution: Isolating the Enantiomers
For applications in drug development, obtaining single enantiomers is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles.[8] Both classical diastereomeric salt formation and enzymatic resolution are effective methods.
Method 1: Enzymatic Resolution (Kinetic)
Enzymatic resolution offers high enantioselectivity under mild conditions. A well-documented method involves the lipase-catalyzed enantioselective alcoholysis of the N-chloroacetylated amine.[7]
References
- 1. CAS 51586-24-4: α-(Trifluoromethyl)benzenemethanamine [cymitquimica.com]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. 2,2,2-TRIFLUORO-1-PHENYL-ETHYLAMINE | 51586-24-4 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. molbase.com [molbase.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality | MDPI [mdpi.com]
Spectroscopic Characterization of 2,2,2-Trifluoro-1-phenylethylamine: A Comprehensive Technical Guide
Introduction
2,2,2-Trifluoro-1-phenylethylamine is a chiral fluorinated amine of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by altering their metabolic stability, lipophilicity, and binding affinity to biological targets. As a chiral building block, the enantiomerically pure forms of this amine are crucial for the synthesis of stereochemically defined drug candidates. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in research and development.
This guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The discussion is tailored for researchers, scientists, and drug development professionals, offering not just the data, but also the rationale behind the experimental approaches and the interpretation of the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe.
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of each carbon signal.
-
¹⁹F NMR: Acquire the fluorine spectrum. A dedicated fluorine probe is not always necessary, as many modern broadband probes can be tuned to the ¹⁹F frequency.
Expertise & Experience: The choice of a high-field NMR instrument is crucial for resolving the coupling patterns, especially the coupling between protons and the trifluoromethyl group. Deuterated chloroform is a common choice due to its excellent solvating power and relatively simple residual solvent peak.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 - 7.30 | m | 5H | Aromatic protons (C₆H₅) |
| 4.35 | q | 1H | Methine proton (-CH) |
| 1.85 | s (br) | 2H | Amine protons (-NH₂) |
Interpretation of ¹H NMR Spectrum
The ¹H NMR spectrum clearly indicates the presence of the key structural features of this compound. The multiplet between 7.45 and 7.30 ppm corresponds to the five protons of the phenyl group. The signal at 4.35 ppm is a quartet, which arises from the coupling of the methine proton with the three equivalent fluorine atoms of the trifluoromethyl group. The broad singlet at 1.85 ppm is characteristic of the amine protons, which often exhibit broad signals due to quadrupole broadening and exchange with trace amounts of water.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity (from DEPT) | Assignment |
| 138.5 | C | Quaternary aromatic carbon (C-ipso) |
| 129.0 | CH | Aromatic carbons (C-ortho/meta) |
| 128.8 | CH | Aromatic carbon (C-para) |
| 127.5 | CH | Aromatic carbons (C-ortho/meta) |
| 125.0 (q, ¹JCF = 282 Hz) | C | Trifluoromethyl carbon (-CF₃) |
| 60.5 (q, ²JCF = 32 Hz) | CH | Methine carbon (-CH) |
Interpretation of ¹³C NMR Spectrum
The ¹³C NMR spectrum further confirms the structure. The aromatic carbons are observed in the typical downfield region. The most notable features are the signals for the carbons bearing the trifluoromethyl group. The trifluoromethyl carbon itself appears as a quartet around 125.0 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 282 Hz. The methine carbon, adjacent to the CF₃ group, also appears as a quartet around 60.5 ppm, but with a smaller two-bond coupling constant (²JCF) of about 32 Hz.
¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -74.5 | d | Trifluoromethyl group (-CF₃) |
Interpretation of ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group. A single doublet is observed around -74.5 ppm (referenced to CFCl₃). The doublet arises from the coupling of the three equivalent fluorine atoms with the adjacent methine proton.
Trustworthiness: The combined and consistent data from ¹H, ¹³C, and ¹⁹F NMR provide a self-validating system for the structural confirmation of this compound. The observed chemical shifts and, crucially, the characteristic C-F and H-F coupling patterns, leave no ambiguity in the assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3370, 3290 | Medium, sharp | N-H stretching (primary amine) |
| 3065, 3030 | Medium | C-H stretching (aromatic) |
| 2930 | Weak | C-H stretching (aliphatic) |
| 1605, 1495, 1455 | Strong | C=C stretching (aromatic ring) |
| 1100 - 1350 | Very Strong | C-F stretching |
| 760, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Interpretation of IR Spectrum
The IR spectrum displays characteristic absorption bands that correspond to the functional groups in this compound. The two sharp bands at 3370 and 3290 cm⁻¹ are indicative of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of C-F stretching vibrations, confirming the presence of the trifluoromethyl group. The aromatic ring is identified by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1605-1455 cm⁻¹ region. The strong bands at 760 and 700 cm⁻¹ are typical for a monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).
-
Instrumentation: A high-resolution mass spectrometer is preferred for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Mass Spectral Data (Electron Impact - EI)
| m/z | Relative Intensity (%) | Assignment |
| 175 | 15 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [M - CF₃]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Interpretation of Mass Spectrum
The EI mass spectrum shows a molecular ion peak at m/z 175, which corresponds to the molecular weight of this compound (C₈H₈F₃N). The base peak at m/z 106 is due to the loss of the trifluoromethyl radical (•CF₃), a common and favorable fragmentation pathway for such compounds, leading to the stable benzylic cation. The peak at m/z 77 is characteristic of the phenyl cation.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis using NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides unambiguous evidence for the structure of this compound. Each technique offers complementary information, and together they form a robust dataset for the characterization of this important chiral building block. This guide serves as a valuable resource for scientists engaged in the synthesis and application of fluorinated molecules, emphasizing the importance of a multi-technique approach for thorough structural elucidation.
A Comprehensive Technical Guide to 2,2,2-Trifluoro-1-phenylethylamine for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-phenylethylamine, a pivotal chiral building block in modern medicinal chemistry. We explore its historical context within the broader field of organofluorine chemistry, detail robust protocols for its racemic and asymmetric synthesis, and present its key physicochemical and spectroscopic properties. Furthermore, this guide elucidates the strategic applications of this compound in drug design, not as a direct component of final drug structures, but as a critical synthon for introducing trifluoromethyl groups and chiral amine centers, which are features of several major pharmaceuticals. This document is designed to serve as an in-depth resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Introduction: The Strategic Imperative of Fluorine in Drug Design
The deliberate incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in contemporary drug discovery. The unique physicochemical properties of the fluorine atom and the trifluoromethyl (-CF3) group—including high electronegativity, metabolic stability of the C-F bond, and the ability to modulate pKa and lipophilicity—are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound is a quintessential example of a fluorinated chiral building block, providing a synthetically accessible source of both a stereocenter and a trifluoromethyl group adjacent to a phenyl ring. While not typically retained in the final structure of marketed drugs, its role as a precursor and a chiral auxiliary is instrumental in the synthesis of complex pharmaceutical agents.
Historical Context: The Evolution of Trifluoromethylated Amines
The story of this compound is nested within the larger narrative of organofluorine chemistry, which began in the 19th century and gained significant momentum in the mid-20th century with the development of new fluorination methods. The recognition of the trifluoromethyl group's potential to enhance biological activity spurred research into the synthesis of α-trifluoromethylated amines. These compounds were identified as valuable synthons for creating analogues of biologically important phenethylamines, with the CF3 group serving to block metabolic oxidation and alter receptor binding interactions.
Synthesis of this compound
The synthesis of this chiral amine can be approached through both racemic and asymmetric strategies. The choice of method is dictated by the specific requirements of the subsequent synthetic steps, with enantiomerically pure forms being essential for the development of stereospecific pharmaceuticals.
Racemic Synthesis via Reductive Amination
A common and efficient method for producing the racemic amine is the reductive amination of 2,2,2-trifluoroacetophenone. The Leuckart-Wallach reaction is a classic and effective example of this transformation.
Experimental Protocol: Leuckart-Wallach Reaction [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2,2,2-trifluoroacetophenone is mixed with ammonium formate.
-
Heating: The reaction mixture is heated, typically in an oil bath, to a temperature sufficient to promote the formation of the intermediate N-formyl amine.
-
Hydrolysis: The intermediate is then hydrolyzed, often by heating with aqueous hydrochloric acid, to cleave the formyl group and yield the primary amine hydrochloride salt.
-
Basification and Extraction: The aqueous solution is cooled and made basic with an appropriate base (e.g., NaOH) to liberate the free amine. The product is then extracted into an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.
Causality Behind Experimental Choices:
-
Ammonium Formate: This reagent serves as both the ammonia source and the reducing agent (via the formate ion acting as a hydride donor).
-
Acid Hydrolysis: This is a standard and effective method for the deprotection of N-formyl groups to reveal the primary amine.
Asymmetric Synthesis and Resolution
Accessing enantiomerically pure this compound is crucial for its application in asymmetric synthesis. This can be achieved either through direct asymmetric synthesis or by resolution of the racemate.
Asymmetric Synthesis via Catalytic Hydrogenation:
A powerful strategy for asymmetric synthesis is the hydrogenation of a prochiral imine using a chiral catalyst, such as a Noyori-type ruthenium-BINAP complex.
Experimental Protocol: Asymmetric Imine Hydrogenation
-
Imine Formation: 2,2,2-Trifluoroacetophenone is condensed with a suitable amine source (e.g., ammonia or a primary amine that can be later removed) to form the corresponding imine in situ.
-
Asymmetric Reduction: The imine is then hydrogenated under a hydrogen atmosphere using a chiral catalyst, such as a Ru(II)-BINAP-diamine complex, in a suitable solvent like methanol or ethanol.[2][3][4]
-
Catalyst Loading: The catalyst loading is typically low, often in the range of 0.1 to 1 mol%.
-
Workup and Purification: After the reaction is complete, the catalyst is removed by filtration, and the product is isolated and purified, often by chromatography, to yield the enantiomerically enriched amine.
Mandatory Visualization: Asymmetric Synthesis Workflow
Caption: Asymmetric synthesis of this compound via catalytic hydrogenation.
Enzymatic Resolution of Racemic Amine:
An alternative to asymmetric synthesis is the resolution of the racemic amine. Lipases are effective catalysts for this purpose.
Experimental Protocol: Lipase-Catalyzed Resolution [1]
-
Acylation: The racemic amine is first converted to an amide, for example, its chloroacetamide derivative.
-
Enzymatic Alcoholysis: The racemic chloroacetamide is then subjected to enantioselective alcoholysis using a lipase, such as Pseudomonas fluorescens lipase, in the presence of an alcohol (e.g., n-amyl alcohol) in an organic solvent like diisopropyl ether.
-
Separation: The lipase selectively hydrolyzes one enantiomer of the amide, allowing for the separation of the unreacted amide enantiomer from the ester product of the other enantiomer.
-
Hydrolysis: The separated, unreacted amide is then hydrolyzed under acidic or basic conditions to yield the enantiopure amine.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are critical for its characterization and quality control.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H8F3N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Appearance | Colorless to yellow liquid | - |
| Boiling Point | ~187-188 °C at 760 mmHg | - |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum is characterized by signals for the aromatic protons (typically in the range of 7.3-7.5 ppm), a quartet for the benzylic proton (CH-NH₂) due to coupling with the three fluorine atoms, and a broad singlet for the amine protons (NH₂).
-
¹³C NMR (CDCl₃): Key signals include those for the aromatic carbons, the benzylic carbon, and a characteristic quartet for the trifluoromethyl carbon due to the strong one-bond C-F coupling.
-
¹⁹F NMR (CDCl₃): A singlet is typically observed for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is a sensitive probe of the electronic environment.[5] The diastereomeric non-equivalence of the ¹⁹F NMR signals when derivatized with chiral acids can be used to determine enantiomeric purity.[1]
Applications in Drug Development: A Strategic Building Block
While a direct search for FDA-approved drugs containing the intact this compound structure does not yield major therapeutic agents, its significance lies in its use as a synthon for introducing key pharmacophores found in several successful drugs. The trifluoromethyl group and the chiral amine center are features of many pharmaceuticals.
-
Trifluoromethyl Group: This moiety is present in numerous drugs, including the anti-inflammatory agent Celecoxib [6][7][8][9] and the calcimimetic Cinacalcet .[10][11][12][13] The synthesis of these drugs involves the introduction of a trifluoromethyl group, often through precursors that share synthetic strategies with those used for this compound.
-
Chiral Amine Center: The synthesis of chiral amines is a critical step in the manufacture of many drugs, such as the anti-diabetic medication Sitagliptin .[14][15][16][17][18] The asymmetric synthesis of the chiral amine in Sitagliptin has been achieved through both organometallic catalysis and biocatalysis, highlighting the importance of the synthetic methodologies that are also applied to produce enantiopure this compound.
-
Chiral Alcohols as Precursors: The antiemetic drug Aprepitant contains a chiral (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol fragment, which is a chiral alcohol that can be synthesized by the asymmetric reduction of the corresponding ketone.[19][20][21][22][23] This is the same synthetic transformation required to produce the chiral alcohol precursor to this compound.
Mandatory Visualization: Logical Relationships in Drug Synthesis
Caption: Relationship of this compound to key pharmaceutical synthons.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While it may not be a constituent of the final molecular structure of many drugs, the synthetic strategies developed for its production, especially in enantiopure form, are directly relevant to the synthesis of key chiral intermediates for a wide range of pharmaceuticals. Its utility as a source of trifluoromethylated stereocenters underscores the continuing importance of fluorination in modern drug design. A thorough understanding of its synthesis and properties is therefore a significant asset for any researcher or professional involved in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. rsc.org [rsc.org]
- 6. vapourtec.com [vapourtec.com]
- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. zenodo.org [zenodo.org]
- 10. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 11. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]
- 12. medkoo.com [medkoo.com]
- 13. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 14. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemistryforsustainability.org [chemistryforsustainability.org]
- 22. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Racemic 2,2,2-Trifluoro-1-phenylethylamine and its Enantiomers
Introduction: The Significance of Fluorinated Chiral Amines
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When this strategic fluorination is combined with chirality, as in the case of 2,2,2-trifluoro-1-phenylethylamine, we unlock a class of building blocks with immense potential for creating novel, high-value compounds.
This technical guide provides a comprehensive overview of racemic this compound and its individual (R)- and (S)-enantiomers. We will delve into the synthetic routes to the racemate, explore methodologies for its chiral resolution and direct asymmetric synthesis, detail analytical techniques for enantiomeric purity assessment, and discuss the applications of these valuable chiral amines. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this fluorinated phenylethylamine scaffold.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈F₃N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Appearance | Colorless to yellow liquid or solid | [1] |
| CAS Number (Racemate) | 51586-24-4 | [1] |
Part 1: Synthesis of Racemic this compound
The most direct and high-yielding approach to racemic this compound is the Leuckart-Wallach reaction. This one-pot reductive amination of a ketone provides an efficient route from readily available starting materials.
Core Mechanism: The Leuckart-Wallach Reaction
The reaction proceeds via the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. The key is the use of a formic acid derivative (like ammonium formate or formamide) as both the amine source and the reducing agent.
Caption: Leuckart-Wallach reaction workflow for racemic amine synthesis.
Experimental Protocol: Racemic Synthesis
The following protocol is a representative procedure based on established literature.[2]
Materials:
-
2,2,2-Trifluoroacetophenone
-
Ammonium formate
-
Formic acid (optional, as solvent/catalyst)
-
Diethyl ether or other suitable extraction solvent
-
Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,2,2-trifluoroacetophenone (1.0 equiv) and ammonium formate (3.0-5.0 equiv).
-
Heating: Heat the mixture to 160-180 °C. The reaction is typically carried out neat or with a minimal amount of formic acid. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Hydrolysis: After the reaction is complete (typically several hours), cool the mixture to room temperature. Add a 10-20% aqueous NaOH solution to hydrolyze the intermediate formamide and to neutralize the formic acid. This step should be performed in a fume hood as it can be exothermic and may release ammonia.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield racemic this compound as a colorless to pale yellow oil. Yields are often reported in the range of 55-81%.[2]
Expert Insight: The Leuckart-Wallach reaction is robust but can require high temperatures. The key to a successful reaction is driving the initial imine formation and subsequent reduction. The final basic workup is critical for liberating the free amine from its formylated precursor and any ammonium salts.
Part 2: Accessing the Enantiomers: Resolution and Asymmetric Synthesis
For applications in drug development and asymmetric catalysis, obtaining the individual (R)- and (S)-enantiomers in high enantiomeric purity is essential. This can be achieved through the resolution of the racemate or by direct enantioselective synthesis.
Methodology 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and green chemistry approach that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted amine.
Caption: Workflow for enzymatic kinetic resolution of racemic amine.
Protocol: Lipase-Catalyzed Resolution
This protocol is based on the resolution of this compound using Pseudomonas fluorescens lipase.[2]
Materials:
-
Racemic this compound
-
Chloroacetamide
-
Pseudomonas fluorescens lipase (e.g., Amano Lipase AK)
-
n-Amyl alcohol
-
Diisopropyl ether
-
Appropriate buffer solution (e.g., phosphate buffer)
Procedure:
-
Substrate Preparation: Dissolve the racemic amine (1.0 equiv) and chloroacetamide (1.0-1.2 equiv) in diisopropyl ether.
-
Enzyme Addition: Add the lipase preparation to the solution. The amount of enzyme will need to be optimized but is typically in the range of 10-50% by weight relative to the substrate.
-
Reaction: Add n-amyl alcohol and stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (ee) of both the remaining amine and the formed amide.
-
Termination and Workup: When the reaction reaches approximately 50% conversion (ideally, when the ee of the remaining amine is >99%), stop the reaction by filtering off the enzyme.
-
Separation: The unreacted amine and the formed amide can be separated by column chromatography on silica gel.
-
Hydrolysis (Optional): The separated amide can be hydrolyzed (e.g., using acidic or basic conditions) to liberate the other enantiomer of the amine.
Expert Insight: The success of a kinetic resolution hinges on the enantioselectivity (E-value) of the enzyme. An E-value of 44, as reported for this specific resolution, is considered good and allows for the isolation of one enantiomer in high ee at ~50% conversion.[2] The choice of acyl donor and solvent can significantly impact both the reaction rate and the E-value.
Methodology 2: Asymmetric Synthesis
Directly synthesizing a single enantiomer avoids the 50% theoretical yield limit of kinetic resolution. One effective strategy involves the diastereoselective reduction of a chiral imine, where the chirality is temporarily introduced via a chiral auxiliary.
Protocol: Asymmetric Synthesis via Chiral Imine Reduction
This approach involves forming an imine between 2,2,2-trifluoroacetophenone and a chiral amine, followed by diastereoselective reduction and subsequent removal of the chiral auxiliary.[2]
Materials:
-
2,2,2-Trifluoroacetophenone
-
(R)- or (S)-1-Phenylethylamine (as chiral auxiliary)
-
Titanium(IV) chloride (TiCl₄) or other dehydrating agent
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) or other suitable reducing agent
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (H₂ gas or transfer hydrogenation source)
-
Toluene, THF, or other appropriate solvents
Procedure:
-
Imine Formation: In an inert atmosphere, dissolve 2,2,2-trifluoroacetophenone (1.0 equiv) and the chiral (R)-1-phenylethylamine (1.0 equiv) in an anhydrous solvent like toluene. Add TiCl₄ dropwise at 0 °C to facilitate condensation and imine formation.
-
Diastereoselective Reduction: Cool the resulting chiral imine solution (e.g., to -78 °C) and add the reducing agent, such as Red-Al®, dropwise. The stereochemistry of the auxiliary directs the hydride attack to one face of the imine, creating a diastereomeric excess of the secondary amine product.
-
Workup: Quench the reaction carefully with a suitable reagent (e.g., water or Rochelle's salt solution) and perform an extractive workup to isolate the crude diastereomeric secondary amine.
-
Auxiliary Removal (Hydrogenolysis): Dissolve the purified secondary amine in a solvent like ethanol or methanol. Add Pd/C catalyst and subject the mixture to hydrogenolysis (e.g., using a balloon of H₂ gas or transfer hydrogenation with ammonium formate). The non-fluorinated benzyl C-N bond is preferentially cleaved, liberating the desired chiral primary amine.[2]
-
Purification: After filtering off the catalyst, the product can be purified by distillation or chromatography to yield the enantiomerically enriched this compound.
Part 3: Analytical Methods for Enantiomeric Purity Determination
Accurate determination of enantiomeric excess (ee) is critical. Several analytical techniques are well-suited for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
Chiral HPLC and SFC are the most common and reliable methods for separating and quantifying enantiomers. The separation is achieved on a chiral stationary phase (CSP).
General Method Development Strategy:
-
Column Screening: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for screening chiral amines. Columns like Chiralcel® OD or Chiralpak® AD are excellent starting points.
-
Mobile Phase Selection:
-
Normal Phase (HPLC): A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.
-
SFC: Supercritical CO₂ is used as the main mobile phase, with a polar co-solvent like methanol or ethanol.
-
-
Additive Optimization: The peak shape and resolution of amines are often dramatically improved by adding a small amount of a basic modifier (e.g., diethylamine, DEA, or ethylenediamine, EDA) to the mobile phase. For SFC, a combination of acidic and basic additives can sometimes provide unique selectivity.[3]
| Technique | Typical CSP | Typical Mobile Phase | Key Considerations |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | Hexane/Isopropanol with 0.1% DEA | Robust, widely available. Method development can be time-consuming. |
| Chiral SFC | Polysaccharide-based, Pirkle-type | CO₂/Methanol with additives (e.g., DEA) | Faster separations, reduced solvent waste ("greener"), high efficiency. Requires specialized instrumentation.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to determine enantiomeric purity without physical separation. This is achieved by converting the enantiomers into diastereomers in situ using a chiral solvating agent (CSA) or by creating a covalent diastereomeric derivative.
Using Chiral Solvating Agents (CSAs):
-
A chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral acid, is added to an NMR tube containing the racemic amine.
-
The CSA forms transient, diastereomeric complexes with each enantiomer of the amine.
-
These diastereomeric complexes have slightly different magnetic environments, leading to the splitting of signals in the NMR spectrum (¹H or ¹⁹F).
-
The enantiomeric ratio can be determined by integrating the separated signals.
¹⁹F NMR for Purity Assessment: The trifluoromethyl (-CF₃) group provides a powerful handle for NMR analysis. The ¹⁹F nucleus is 100% abundant, highly sensitive, and its chemical shift is very sensitive to the local electronic environment.[5] When the amine is derivatized with a chiral acid, the resulting diastereomeric amides will often show separate signals in the ¹⁹F NMR spectrum, allowing for precise integration and ee determination. The diastereomeric non-equivalence of the ¹⁹F NMR signals for such amides can be in the range of 0.05–0.09 ppm.[2]
Part 4: Applications in Research and Development
The enantiomers of this compound are valuable as chiral building blocks and resolving agents.
Chiral Building Blocks in Medicinal Chemistry
Enantiopure fluorinated amines are incorporated into larger molecules to create new drug candidates. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and increase binding affinity through favorable interactions with protein targets. While specific biological activity data for the enantiomers of this compound are not widely published, the broader class of phenylethylamines is known to interact with a range of neurological targets.[6][7] The differential activity of enantiomers is a well-established principle in pharmacology, making the availability of both (R)- and (S)-2,2,2-trifluoro-1-phenylethylamine critical for structure-activity relationship (SAR) studies.
Chiral Resolving Agents
As a chiral base, an enantiomer of this compound can be used to resolve a racemic mixture of a chiral acid. The process involves forming two diastereomeric salts, which possess different physical properties (most notably, solubility).
Caption: Workflow for chiral resolution of a racemic acid.
The less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated by filtration. The more soluble salt remains in the mother liquor. Subsequent acidification of each separated salt regenerates the enantiomerically enriched acids and the chiral amine, which can be recovered and reused.
Conclusion and Future Outlook
This compound and its enantiomers are versatile and valuable tools in modern organic synthesis and drug discovery. Efficient methods for the synthesis of the racemate and its subsequent resolution or direct asymmetric synthesis provide access to enantiopure materials. A range of robust analytical techniques, particularly chiral chromatography and NMR, allow for the accurate assessment of enantiomeric purity.
While the utility of these compounds as chiral building blocks is clear, a significant opportunity for future research lies in the detailed biological evaluation of the individual (R)- and (S)-enantiomers. Such studies would provide crucial insights for drug development professionals and could unlock new therapeutic applications for this privileged fluorinated scaffold. Further development of catalytic, enantioselective synthetic routes will also continue to enhance the accessibility and utility of these important chiral amines.
References
- 1. This compound 51586-24-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Stability in Research and Development
An In-Depth Technical Guide to the Stability and Storage of 2,2,2-Trifluoro-1-phenylethylamine
This compound is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a phenyl ring, an amine group, and a trifluoromethyl moiety, makes it a valuable building block for synthesizing novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[1][2] However, the very features that make this compound synthetically attractive—the reactive amine group and the electron-withdrawing nature of the CF3 group—also present distinct challenges regarding its chemical stability and long-term storage.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to understand, manage, and verify the stability of this compound. Moving beyond simple data sheet recommendations, we will explore the underlying chemical principles governing its stability, outline robust handling and storage protocols, and provide methodologies for its empirical stability assessment. Adherence to these principles is paramount for ensuring experimental reproducibility, preserving material integrity, and safeguarding the validity of research outcomes.
Physicochemical Profile and Intrinsic Properties
A foundational understanding of a compound's physical and chemical properties is the first step in designing an effective storage strategy.
| Property | Value | Source |
| CAS Number | 51586-24-4 | [3] |
| Molecular Formula | C₈H₈F₃N | [3] |
| Molecular Weight | 175.15 g/mol | [3] |
| Appearance | Colorless to yellow liquid/oil; may also be a solid | [3] |
| Boiling Point | 110-111 °C at 40 Torr | [3] |
| Density | ~1.224 g/cm³ (Predicted) | [3] |
The variability in reported physical form (liquid vs. solid) and color (colorless vs. yellow) underscores the compound's sensitivity.[3] The appearance of a yellow tint, in particular, can be an early indicator of degradation, likely due to oxidation, a common degradation pathway for aromatic amines.[3][4]
Critical Factors Influencing Stability
The stability of this compound is not absolute but is a function of its environment. Several key factors can initiate or accelerate degradation.
Temperature
Thermal energy can overcome the activation energy barriers for decomposition reactions. While specific thermal decomposition pathways for this molecule are not extensively published, related fluorinated compounds and amines are known to be thermally labile.[5][6][7] Thermal decomposition can lead to the release of hazardous vapors, including halogen acids.[5]
Causality: Increased temperature accelerates molecular motion, increasing the frequency and energy of collisions, which can lead to bond cleavage. For this reason, all major suppliers mandate refrigerated storage.
Atmospheric Exposure (Oxygen & Moisture)
-
Oxidation: The primary amine group is susceptible to oxidation by atmospheric oxygen. This process is often autocatalytic and can be accelerated by light and trace metal impurities. Oxidation of aromatic amines typically leads to the formation of colored, complex polymeric byproducts.[4] The observation of aged samples turning yellow or brown is consistent with oxidative degradation.[4]
-
Moisture: While some fluorinated amines are designed for stability, many amines are hygroscopic. Absorbed moisture can act as a nucleophile or facilitate reactions with other atmospheric components, such as carbon dioxide, to form carbamate salts. While N-trifluoromethyl amines are noted as being particularly prone to hydrolysis, the general principle of minimizing water exposure for reactive amines remains critical.[8]
Causality: Oxygen acts as a reagent in oxidative pathways, while water can act as both a reagent in hydrolysis and a solvent to facilitate other degradative reactions. Therefore, an inert atmosphere is the best defense.
Light (Photostability)
Aromatic compounds, especially aromatic amines, are often photosensitive.[9] Absorption of UV or visible light can excite the molecule to a higher energy state, leading to the formation of reactive species like free radicals and subsequent decomposition.[10] Photo-decomposition mechanisms can be complex but are a known liability for many aromatic amines.[9][10]
Causality: Photons of sufficient energy can break chemical bonds or promote electrons to reactive excited states, initiating degradation cascades that would not occur in the dark.
Chemical Incompatibility
As a basic amine, this compound will react exothermically with acids in a classic acid-base neutralization.[11] It is also incompatible with strong oxidizing agents, which can aggressively and dangerously degrade the amine functionality.[5][11]
Causality: The lone pair of electrons on the nitrogen atom makes the molecule basic and nucleophilic, predisposing it to reactions with electrophiles (like acids) and rendering it susceptible to oxidation.
The following diagram illustrates the interplay of these critical stability factors.
Caption: Interrelationship of environmental stressors and potential degradation pathways.
Recommended Storage and Handling Protocols
A self-validating storage and handling system is one where procedures are designed to systematically mitigate the risks identified above.
Core Storage Conditions
The following conditions are synthesized from supplier recommendations and chemical first principles.
| Parameter | Recommendation | Rationale |
| Temperature | 2 to 8 °C | To minimize thermal degradation.[3][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation by oxygen and reaction with atmospheric moisture.[3] |
| Light | Amber Glass Vial / Protect from Light | To prevent light-induced photodegradation.[9] |
| Container | Original supplier container or tightly sealed glass vial with a PTFE-lined cap. | To ensure a non-reactive surface and an airtight seal. |
| Segregation | Store away from acids and strong oxidizing agents. | To prevent hazardous and uncontrolled reactions.[5][11] |
Experimental Protocol: Aliquoting and Daily Use
The integrity of the bulk material is best preserved by avoiding repeated opening of the primary container.
Objective: To create smaller, user-friendly aliquots for daily experimental use while preserving the integrity of the main stock.
Materials:
-
Primary container of this compound.
-
Appropriately sized amber glass vials with PTFE-lined screw caps.
-
Inert gas (Argon or Nitrogen) supply with a regulator and needle adapter.
-
Syringes and needles (or glass pipettes).
-
Labeling materials.
Methodology:
-
Preparation: Allow the primary container to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture into the cold liquid.
-
Inert Environment: Set up the aliquoting workspace in a chemical fume hood. Have a gentle, positive flow of inert gas ready.
-
Purge Vials: Purge each empty recipient vial with inert gas for 30-60 seconds to displace air and moisture.
-
Transfer: Unseal the primary container. Immediately blanket the headspace with a gentle stream of inert gas. Quickly withdraw the desired volume using a clean, dry syringe or pipette and dispense it into the pre-purged vials.
-
Seal: Tightly cap each aliquot vial immediately after filling. If desired, wrap the cap with paraffin film for an extra layer of protection against atmospheric exchange.
-
Re-seal Primary Container: Before closing the primary container, purge the headspace with inert gas for 1-2 minutes. Reseal it tightly.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if diluted), date of aliquoting, and a unique identifier.
-
Storage: Return the primary container and all new aliquots to refrigerated storage (2-8 °C).
This workflow ensures that the primary stock is minimally disturbed, validating its integrity for future use.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. halocarbon-ls.com [halocarbon-ls.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,2,2-Trifluoro-1-phenylethylamine Derivatives and Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the α-Trifluoromethyl Phenethylamine Scaffold
The 2,2,2-trifluoro-1-phenylethylamine core is a privileged scaffold in modern medicinal chemistry. Its significance stems from the unique combination of a phenethylamine backbone, a common motif in centrally active agents, and the strategic placement of a trifluoromethyl (CF₃) group. The CF₃ group is a powerful bioisostere for a methyl or ethyl group but imparts profoundly different electronic and metabolic properties. Its high electronegativity, metabolic stability, and ability to modulate lipophilicity make it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides an in-depth exploration of the synthesis, resolution, characterization, and therapeutic applications of this compound and its analogues, offering both foundational knowledge and field-proven insights for professionals in drug discovery and development.
I. Synthesis of the Core Scaffold: Racemic and Stereoselective Approaches
The synthesis of the this compound scaffold can be broadly categorized into two main strategies: the preparation of the racemic mixture followed by resolution, and the direct asymmetric synthesis of a single enantiomer. The choice of strategy is often dictated by factors such as scale, cost, and the desired enantiopurity.
Racemic Synthesis: The Leuckart-Wallach Reaction
A robust and cost-effective method for the synthesis of racemic this compound is the Leuckart-Wallach reaction. This one-pot reductive amination of an aryl trifluoromethyl ketone using ammonium formate serves as both the nitrogen source and the reducing agent.[3] The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ.
Experimental Protocol: Leuckart-Wallach Synthesis of Racemic this compound
-
Materials:
-
2,2,2-Trifluoroacetophenone
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Separatory funnel
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,2,2-trifluoroacetophenone (1 equivalent) with an excess of ammonium formate (approximately 3-4 equivalents).
-
Heating: Heat the mixture under reflux at a temperature of 160-180°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of Formamide: After cooling to room temperature, add concentrated HCl (sufficient to make the solution acidic) to the reaction mixture. Heat the mixture under reflux for an additional 2-3 hours to hydrolyze the intermediate N-formyl derivative.
-
Work-up:
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted ketone.
-
Make the aqueous layer strongly basic (pH > 12) by the slow addition of a concentrated NaOH solution. Ensure the mixture is cooled in an ice bath during this process.
-
Extract the liberated amine into diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.
-
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Chiral Resolution of Racemic this compound
For many pharmaceutical applications, a single enantiomer of the amine is required. This can be achieved by resolving the racemic mixture.
Enzymatic kinetic resolution is a highly efficient and environmentally benign method for separating enantiomers. Lipases, such as that from Pseudomonas fluorescens (Amano lipase AK), are particularly effective at selectively acylating one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers.[3][4]
Experimental Protocol: Enzymatic Resolution using Pseudomonas fluorescens Lipase
-
Materials:
-
Racemic this compound
-
Chloroacetyl chloride or other acylating agent
-
Triethylamine or other non-nucleophilic base
-
Pseudomonas fluorescens lipase (e.g., Amano lipase AK)
-
n-Amyl alcohol or other suitable alcohol
-
Diisopropyl ether or other suitable organic solvent
-
Appropriate buffer solution (e.g., phosphate buffer)
-
Column chromatography supplies
-
-
Procedure:
-
Acylation of the Racemic Amine: First, prepare the chloroacetamide derivative by reacting the racemic amine with chloroacetyl chloride in the presence of a base like triethylamine. This step is necessary to provide a suitable substrate for the lipase.
-
Enzymatic Alcoholysis:
-
Dissolve the racemic N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide in diisopropyl ether.
-
Add n-amyl alcohol (as the acyl acceptor) and the Pseudomonas fluorescens lipase.
-
Stir the suspension at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).
-
-
Separation: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme. The reaction mixture will contain one enantiomer of the unreacted chloroacetamide and the ester formed from the other enantiomer. These can be separated by column chromatography.
-
Hydrolysis: The separated chloroacetamide and ester can then be hydrolyzed under acidic or basic conditions to yield the corresponding enantiopure amines.
-
Asymmetric Synthesis
Direct asymmetric synthesis offers a more elegant and often more efficient route to enantiopure trifluoromethylated amines by avoiding the resolution of a racemic mixture.
A powerful strategy involves the diastereoselective addition of organometallic reagents to chiral N-sulfinylimines derived from trifluoroacetaldehyde. The chiral sulfinyl group acts as an excellent chiral auxiliary, directing the nucleophilic attack to one face of the imine.
II. Physicochemical Properties and Analytical Characterization
The trifluoromethyl group significantly influences the physicochemical properties of the phenethylamine scaffold.
| Property | Influence of the CF₃ Group |
| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and blood-brain barrier penetration. |
| pKa | The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the amine, making it less basic compared to its non-fluorinated analogue. This can reduce off-target interactions at physiological pH. |
| Metabolic Stability | The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] |
| Conformation | The bulky CF₃ group can impose conformational constraints on the molecule, which can be exploited to achieve higher receptor selectivity. |
Spectroscopic Analysis
¹⁹F NMR is an indispensable tool for the characterization of trifluoromethylated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in high sensitivity. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, making it a powerful probe for structural elucidation and for monitoring reactions. Furthermore, in a chiral environment, the fluorine atoms of a CF₃ group can become diastereotopic, leading to complex splitting patterns or distinct signals for different enantiomers when a chiral derivatizing agent is used.
Electron ionization mass spectrometry (EI-MS) of phenethylamine derivatives typically shows characteristic fragmentation patterns. The primary fragmentation pathway often involves α-cleavage (cleavage of the Cα-Cβ bond), leading to the formation of a stable iminium ion. For this compound, the fragmentation pattern would be influenced by the presence of the trifluoromethyl group, potentially leading to fragments arising from the loss of CF₃ or related species.
III. Medicinal Chemistry and Therapeutic Applications
The this compound scaffold is of significant interest in drug discovery, particularly for neurological and psychiatric disorders, due to its structural similarity to endogenous neurotransmitters like dopamine and serotonin.[5]
Structure-Activity Relationships (SAR)
SAR studies on phenethylamine derivatives have revealed key structural features that govern their activity at various G-protein coupled receptors (GPCRs) and transporters.
-
Aryl Ring Substitution: The nature and position of substituents on the phenyl ring can dramatically alter receptor affinity and selectivity. For example, substitutions at the 2 and 5 positions are common in serotonergic hallucinogens, while substitutions at the 3 and 4 positions are often found in dopamine and norepinephrine reuptake inhibitors.
-
α-Substitution: The presence of the α-CF₃ group, as opposed to an α-methyl group (as in amphetamine), generally reduces stimulant properties while potentially enhancing affinity for certain serotonin receptor subtypes.
-
N-Substitution: Substitution on the nitrogen atom can modulate potency and selectivity. Small alkyl groups are often well-tolerated, while larger or more complex substituents can be used to probe the binding pocket or introduce additional functionalities.
A study on various β-phenethylamine derivatives as dopamine reuptake inhibitors provided the following illustrative data:[6][7]
| Compound | Ar | R1 | R2 | IC₅₀ (nM) for Dopamine Reuptake Inhibition |
| 1 | Phenyl | CH₃ | NH₂ | 1230.0 |
| 2 | Thiophenyl | CH₃ | NH₂ | 39.7 |
| 9 | Phenyl | H | N-propyl | 2.5 |
| 28 | Phenyl | - | (piperidin-2-yl)acetate | 3.5 |
This table is adapted from a study on various phenethylamine derivatives and does not include this compound itself, but illustrates the impact of structural modifications on dopamine transporter affinity.[6][7]
Applications in CNS Drug Discovery
The unique properties of the this compound scaffold have led to its investigation in several areas of CNS drug discovery.
-
Antidepressants and Anxiolytics: By modulating the activity of serotonin and dopamine transporters, derivatives can be designed to have antidepressant or anxiolytic effects. The reduced basicity of the amine due to the CF₃ group can lead to improved selectivity and a better side-effect profile.
-
Cognitive Enhancers: Some phenethylamine derivatives have been explored for the treatment of cognitive disorders like Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD).[8]
-
Neurological Disorders: The scaffold has been patented for the potential treatment of a range of neurological and inflammatory disorders.[9]
Pharmacokinetics and Metabolism
The incorporation of a trifluoromethyl group is a well-established strategy to enhance metabolic stability.[2] The high strength of the C-F bond prevents metabolic oxidation at that position. The primary metabolic pathways for phenethylamine derivatives typically involve N-dealkylation, hydroxylation of the aromatic ring, and deamination.[10][11] The presence of the CF₃ group can influence the regioselectivity of these metabolic transformations, potentially leading to a longer half-life and improved bioavailability. However, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for each specific analogue to fully characterize its pharmacokinetic profile.
IV. Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthesis is well-established, with both racemic and asymmetric routes providing access to the desired stereoisomers. The profound influence of the trifluoromethyl group on the physicochemical and pharmacological properties of the phenethylamine core allows for extensive opportunities to fine-tune activity, selectivity, and pharmacokinetic parameters. Future research in this area will likely focus on the development of novel asymmetric synthetic methodologies, the exploration of a wider range of aryl and N-substituents to probe new pharmacological targets, and the detailed investigation of the metabolic fate and safety profiles of lead compounds. As our understanding of the complex neuropharmacology of CNS disorders evolves, the strategic application of fluorination in privileged scaffolds like this compound will undoubtedly continue to yield novel and impactful therapeutic agents.
V. References
-
Convenient synthesis of optically active this compound. (2010). ResearchGate. --INVALID-LINK--
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics. --INVALID-LINK--
-
Enzymatic resolution of 2,2,2-trifluoro-1-arylethylamine derivatives by Pseudomonas fluorescens lipase in organic solvents. (2010). ResearchGate. --INVALID-LINK--
-
Phenylethylamine derivatives. (1998). Google Patents. --INVALID-LINK--
-
Potential application of native lipases in the resolution of (RS) - phenylethylamine. (2013). ResearchGate. --INVALID-LINK--
-
Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. (1987). PubMed. --INVALID-LINK--
-
Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. (2009). PubMed Central. --INVALID-LINK--
-
Leuckart reaction. (n.d.). Wikipedia. --INVALID-LINK--
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. (2022). PubMed Central. --INVALID-LINK--
-
THE LEUCKART REACTION. (n.d.). Organic Reactions. --INVALID-LINK--
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (2011). SciRP. --INVALID-LINK--
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022). PubMed Central. --INVALID-LINK--
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. --INVALID-LINK--
-
Substituted phenethylamine for treating inflammation and psychological disorders. (2022). Google Patents. --INVALID-LINK--
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. (2022). Korea Science. --INVALID-LINK--
-
ADME/PK - Exploratory Studies. (n.d.). Pacific BioLabs. --INVALID-LINK--
-
Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter. (2009). PubMed. --INVALID-LINK--
-
Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). MDPI. --INVALID-LINK--
-
US Patent No. 8829195. (2021). Regulations.gov. --INVALID-LINK--
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2018). PubMed Central. --INVALID-LINK--
-
Phenethylamine, m-trifluoromethyl-. (n.d.). PubChem. --INVALID-LINK--
-
Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. (2023). ResearchGate. --INVALID-LINK--
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). PubMed Central. --INVALID-LINK--
-
Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. (2021). PubMed. --INVALID-LINK--
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2023). PubMed Central. --INVALID-LINK--
-
Enantioselective synthesis of trifluoromethyl-substituted 2-isoxazolines: asymmetric hydroxylamine/enone cascade reaction. (2010). PubMed. --INVALID-LINK--
-
Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. (2025). PubMed. --INVALID-LINK--
-
Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. (2024). Frontiers. --INVALID-LINK--
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022). ResearchGate. --INVALID-LINK--
-
Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. (2015). SciELO. --INVALID-LINK--
-
Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. (2024). PubMed Central. --INVALID-LINK--
-
2C or not 2C: phenethylamine designer drug review. (2014). PubMed. --INVALID-LINK--
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PubMed. --INVALID-LINK--
-
Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. (2024). ResearchGate. --INVALID-LINK--
-
Pharmacokinetics and Bioanalysis Facility. (n.d.). Binghamton University. --INVALID-LINK--
-
Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. (2013). PubMed Central. --INVALID-LINK--
-
Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. (2012). PubMed. --INVALID-LINK--
-
Pharmacological and genetic characterization of two selective serotonin transporter ligands: 2-[2-(dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-amino-4-[2-(dimethylaminomethyl-phenylthio)]benzonitrile (DASB). (2004). PubMed. --INVALID-LINK--
-
Dihydro-quinazoline, -benzothiazine and -benzoxazine derivatives and use thereof as orexin receptors agonists for treating or preventing neurological diseases. (2024). Google Patents. --INVALID-LINK--
References
- 1. Phenethylamine, m-trifluoromethyl- | C9H10F3N | CID 104223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1998026775A1 - Phenylethylamine derivatives - Google Patents [patents.google.com]
- 9. WO2022271982A1 - Substituted phenethylamine for treating inflammation and psychological disorders - Google Patents [patents.google.com]
- 10. Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Amines using 2,2,2-Trifluoro-1-phenylethylamine as a Chiral Auxiliary
Introduction: The Imperative for Chiral Amines and the Role of Fluorinated Auxiliaries
Chiral amines are fundamental building blocks in modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The specific spatial arrangement, or stereochemistry, of the amine and its adjacent substituents is often critical to the molecule's biological activity. Consequently, the development of robust and efficient methods for asymmetric synthesis—the selective production of a single enantiomer—is a paramount objective for researchers in organic synthesis and drug development.[1]
One of the most reliable strategies for achieving high levels of stereocontrol is the use of a chiral auxiliary.[2] This approach involves the temporary incorporation of a chiral molecule, the auxiliary, into an achiral substrate. The auxiliary's inherent chirality then directs subsequent chemical transformations, leading to the formation of a new chiral center with a high degree of stereoselectivity.[2] Following the key transformation, the auxiliary is removed, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.
This guide focuses on the application of a particularly effective chiral auxiliary: (R)- or (S)-2,2,2-Trifluoro-1-phenylethylamine . The strategic placement of a trifluoromethyl (CF₃) group offers distinct advantages over its non-fluorinated counterpart, 1-phenylethylamine. The strong electron-withdrawing nature and steric bulk of the CF₃ group can significantly influence the electronic properties and conformational rigidity of reaction intermediates, often leading to enhanced diastereoselectivity. Furthermore, the presence of fluorine can be advantageous for analytical purposes, such as monitoring reaction progress and determining diastereomeric purity using ¹⁹F NMR spectroscopy.
These application notes provide a comprehensive overview of the principles, mechanisms, and detailed experimental protocols for utilizing 2,2,2-trifluoro-1-phenylethylamine in the asymmetric synthesis of α-branched chiral amines.
Principle of Stereocontrol: A Mechanistic Overview
The asymmetric synthesis of a chiral amine using this compound follows a logical and well-established three-stage workflow. The core principle hinges on converting a prochiral carbonyl compound into a chiral imine, performing a diastereoselective reaction on this intermediate, and finally, liberating the newly synthesized chiral amine.
Workflow Overview
Caption: General workflow for asymmetric amine synthesis.
-
Formation of a Chiral Imine: The synthesis begins with the condensation of a prochiral ketone or aldehyde with one enantiomer of this compound. This reaction forms a chiral Schiff base, or imine. The stereocenter of the auxiliary is now covalently bonded to the reaction substrate.
-
Diastereoselective Nucleophilic Addition: This is the key stereochemistry-defining step. The chiral imine is reacted with a nucleophile (e.g., an organometallic reagent for alkylation or a hydride for reduction). The bulky trifluoromethylphenyl group of the auxiliary effectively blocks one face of the imine C=N double bond. This steric hindrance forces the incoming nucleophile to attack from the less hindered face, leading to the preferential formation of one of two possible diastereomers. The conformational rigidity imparted by the trifluoromethyl group is crucial for achieving high diastereoselectivity.
-
Cleavage of the Auxiliary: The final step involves the removal of the chiral auxiliary to unveil the desired chiral primary amine. This is most commonly achieved through catalytic hydrogenolysis. This process cleaves the C-N bond between the newly formed stereocenter and the auxiliary, typically without affecting the stereochemical integrity of the product. The auxiliary can then be recovered and reused. A notable advantage is that the α-trifluoromethyl group retards the rate of hydrogenolysis of the benzylic C-N bond, allowing for regioselective cleavage.[3]
Experimental Protocols and Methodologies
The following protocols are adapted from established literature procedures and provide a framework for the practical application of this compound as a chiral auxiliary.
Protocol 1: Synthesis of the Chiral Auxiliary
Optically active this compound is not as commonly available as its non-fluorinated analog and often needs to be synthesized and resolved.
Part A: Synthesis of Racemic this compound This procedure utilizes a one-pot Leuckart-Wallach reaction.[4]
-
Materials: 2,2,2-Trifluoroacetophenone, Ammonium formate, Formamide.
-
Procedure:
-
Combine 2,2,2-trifluoroacetophenone (1.0 equiv) and ammonium formate (3.0 equiv) in a round-bottom flask.
-
Heat the mixture to 160-165 °C for 5 hours. The mixture will become a clear, homogenous solution.
-
Cool the reaction mixture to room temperature and add 20% aqueous HCl.
-
Heat the mixture to reflux for 1 hour to hydrolyze the intermediate formamide.
-
Cool the solution and wash with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer to pH > 12 with solid NaOH, ensuring the temperature is kept low with an ice bath.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield racemic this compound.
-
Part B: Enzymatic Resolution This protocol uses a lipase for the enantioselective acylation of the racemic amine.[4]
-
Materials: Racemic this compound, Chloroacetyl chloride, Triethylamine, Pseudomonas fluorescens lipase, n-Amyl alcohol, Diisopropyl ether.
-
Procedure:
-
N-Chloroacetylation: Dissolve the racemic amine (1.0 equiv) and triethylamine (1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂). Cool to 0 °C and add chloroacetyl chloride (1.1 equiv) dropwise. Stir for 2 hours, then wash with water, 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to obtain the racemic N-(chloroacetyl)-2,2,2-trifluoro-1-phenylethylamine.
-
Resolution: Dissolve the racemic chloroacetamide (1.0 equiv) in diisopropyl ether. Add n-amyl alcohol (5.0 equiv) and Pseudomonas fluorescens lipase.
-
Shake the suspension at room temperature, monitoring the reaction by chiral HPLC or GC.
-
Once ~50% conversion is reached, filter off the enzyme.
-
Separate the unreacted (S)-amine from the (R)-chloroacetamide ester product via column chromatography.
-
Hydrolyze the separated (R)-ester using aqueous HCl to obtain the (R)-amine.
-
Protocol 2: Asymmetric Synthesis of an α-Branched Amine
This protocol details a representative diastereoselective Michael addition to a chiral imine.
Step 1: Formation of the Chiral Schiff Base (Imine)
-
Materials: Prochiral β-keto ester (e.g., methyl 3-oxobutanoate), (S)-(-)-2,2,2-Trifluoro-1-phenylethylamine, Toluene, Molecular sieves (4Å).
-
Procedure:
-
To a solution of the β-keto ester (1.0 equiv) in dry toluene, add (S)-(-)-2,2,2-trifluoro-1-phenylethylamine (1.05 equiv).
-
Add activated 4Å molecular sieves to the mixture.
-
Reflux the mixture using a Dean-Stark apparatus for 12-24 hours to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Cool the reaction mixture, filter off the molecular sieves, and remove the toluene under reduced pressure. The resulting chiral imine is often used directly in the next step without further purification.
-
Step 2: Diastereoselective Michael Addition
-
Materials: Chiral imine from Step 1, Michael acceptor (e.g., methyl acrylate), Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), Hexamethylphosphoramide (HMPA).
-
Procedure:
-
Prepare a solution of LDA (1.1 equiv) in dry THF at -78 °C.
-
Add a solution of the chiral imine (1.0 equiv) in THF dropwise to the LDA solution at -78 °C. Stir for 30 minutes to form the lithium enaminate.
-
Add HMPA (2.0 equiv) to the solution.
-
Add the Michael acceptor (1.2 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 3-5 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the diastereomeric product by column chromatography on silica gel. Determine the diastereomeric excess (d.e.) by ¹H or ¹⁹F NMR analysis of the crude product.
-
Step 3: Cleavage of the Chiral Auxiliary via Hydrogenolysis
-
Materials: Diastereomerically enriched adduct from Step 2, Palladium on carbon (10% Pd/C), Methanol, Acetic acid.
-
Procedure:
-
Dissolve the purified adduct (1.0 equiv) in methanol containing a small amount of acetic acid (e.g., 1-2% v/v).
-
Add 10% Pd/C catalyst (approx. 10-20% by weight of the substrate).
-
Subject the mixture to an atmosphere of hydrogen (typically 1-4 atm) using a balloon or a Parr hydrogenator.
-
Stir vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue contains the desired chiral amine (as its acetate salt) and the recovered chiral auxiliary. These can be separated by acid-base extraction or chromatography.
-
Logical Diagram of the Cleavage Step
Caption: Workflow for auxiliary cleavage and product isolation.
Data and Expected Results
The efficiency of this chiral auxiliary is demonstrated by the high diastereoselectivity typically achieved. The following table summarizes representative data for the Michael addition described in Protocol 2.
| Michael Acceptor | Product Diastereomeric Excess (d.e.) | Isolated Yield (%) |
| Methyl acrylate | >95% | 85-90% |
| Acrylonitrile | >95% | 80-88% |
| Phenyl vinyl sulfone | >95% | 90-95% |
Data is representative and may vary based on specific substrate and reaction conditions.
Conclusion and Field-Proven Insights
This compound stands as a highly effective and reliable chiral auxiliary for the asymmetric synthesis of α-branched primary amines. Its utility stems from a combination of steric and electronic factors that promote high levels of diastereoselectivity in nucleophilic additions to derived imines. The protocols outlined in this guide provide a robust starting point for researchers.
Key Causality Behind Experimental Choices:
-
Solvent Choice (THF): THF is an excellent solvent for organometallic reactions, effectively solvating the lithium cations without strongly coordinating, which is crucial for maintaining reactivity.
-
Low Temperature (-78 °C): Performing the nucleophilic addition at low temperatures is critical for maximizing diastereoselectivity by minimizing the thermal energy of the system, which favors the kinetically controlled pathway via the more stable, less hindered transition state.
-
Additive (HMPA): HMPA is a strong Lewis basic solvent that can break up aggregates of the lithium enaminate, increasing its reactivity and sometimes enhancing stereoselectivity.
-
Catalytic Hydrogenolysis: This cleavage method is mild and highly effective for removing the benzyl-type auxiliary. The presence of the CF₃ group ensures the cleavage occurs at the desired C-N bond, leaving the newly formed stereocenter intact.[3]
By understanding these underlying principles, researchers can adapt and optimize these protocols for a wide range of substrates, making this compound a valuable tool in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and life sciences industries.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for Researchers and Drug Development Professionals
An In-Depth Guide to Chiral Resolution Using 2,2,2-Trifluoro-1-phenylethylamine
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the determinant of biological activity, efficacy, and safety. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While physically similar, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is a cornerstone of modern drug development.
One of the most robust and scalable methods for separating enantiomers is classical chiral resolution.[1] This technique relies on the conversion of a racemic mixture (a 50:50 mixture of enantiomers) into a pair of diastereomers by reacting it with an enantiomerically pure compound known as a chiral resolving agent.[2][3] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[4][5]
This guide focuses on the application of a particularly effective, yet specialized, resolving agent: This compound (TFPEA) . We will explore the mechanistic principles behind its use, the unique advantages conferred by its fluorinated structure, and provide a detailed, field-tested protocol for its application.
Principle of Diastereomeric Salt Formation with TFPEA
The fundamental principle of this resolution technique is the acid-base reaction between the chiral amine (TFPEA) and a racemic acidic compound (e.g., a carboxylic acid). Let's consider a racemic acid, (±)-Acid, and a single enantiomer of the resolving agent, (R)-TFPEA. Their reaction yields a mixture of two diastereomeric salts:
-
(R)-Acid + (R)-TFPEA → [(R)-Acid•(R)-TFPEA] Salt
-
(S)-Acid + (R)-TFPEA → [(S)-Acid•(R)-TFPEA] Salt
These two products, [(R,R)] and [(S,R)], are diastereomers. This diastereomeric relationship fundamentally alters their physical properties. The key to a successful resolution lies in the differential solubility of these salts in a given solvent system.[6] By carefully selecting the solvent and controlling conditions like temperature, one diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. This physical separation is the crux of the resolution process.
Diagram: Formation of Diastereomeric Salts
Caption: Reaction of a racemic acid with a single enantiomer of TFPEA forms two diastereomeric salts with different physical properties.
The Fluorine Advantage: Why Choose TFPEA?
While 1-phenylethylamine is a classic resolving agent, the introduction of a trifluoromethyl (CF₃) group in TFPEA offers distinct advantages that can lead to more efficient and robust resolutions.
-
Enhanced Crystallinity: The strong dipole moment and unique packing characteristics of the CF₃ group can promote the formation of highly ordered, stable crystal lattices. This often results in diastereomeric salts that are more crystalline and easier to handle than their non-fluorinated counterparts, facilitating separation by filtration.
-
Modified Basicity and Solubility: The potent electron-withdrawing nature of the CF₃ group decreases the basicity of the amine.[7] This modification can fine-tune the thermodynamics of salt formation and influence the solubility profiles of the resulting diastereomers, potentially unlocking successful resolutions in cases where traditional agents fail.
-
19F NMR as an Analytical Tool: The presence of fluorine provides a powerful analytical handle. 19F NMR spectroscopy can be used as a simple, high-resolution method to monitor the progress of the resolution, determine the diastereomeric ratio of the salts, and assess the enantiomeric purity of the final product without interference from complex 1H NMR signals.[8][9][10] This can significantly accelerate process optimization.
Experimental Protocol: Resolution of a Racemic Acid
This protocol provides a comprehensive, step-by-step methodology for the chiral resolution of a generic racemic carboxylic acid using one enantiomer of this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Racemic Carboxylic Acid | Round-bottom flasks |
| (R)- or (S)-2,2,2-Trifluoro-1-phenylethylamine | Reflux condenser |
| Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate) | Magnetic stirrer and heat plate |
| Diethyl ether or Methylene Chloride (for extraction) | Buchner funnel and vacuum flask |
| 1 M Hydrochloric Acid (HCl) | Separatory funnel |
| 2 M Sodium Hydroxide (NaOH) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | pH paper or pH meter |
| Brine (saturated NaCl solution) | Polarimeter and/or Chiral HPLC/GC system |
Step 1: Solvent Screening and Optimization (Critical for Success)
The choice of solvent is the most critical variable in diastereomeric salt resolution and is often determined empirically.[1]
-
Small-Scale Screening: In separate test tubes, dissolve small, equimolar amounts of the racemic acid and (R)-TFPEA (e.g., 50 mg of acid and the corresponding amount of amine) in a minimal volume of various hot solvents (Methanol, Ethanol, Acetonitrile, etc.).
-
Observation: Allow the tubes to cool slowly to room temperature, then cool further in an ice bath. Observe which solvent yields a good quantity of crystalline precipitate. The ideal solvent dissolves both diastereomeric salts at elevated temperatures but allows for the selective crystallization of only one salt upon cooling.
Step 2: Preparative Scale Diastereomeric Salt Formation and Isolation
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the racemic acid (1.0 eq) in the chosen solvent (pre-heated) with stirring.
-
Addition of Resolving Agent: Add the enantiomerically pure TFPEA (0.5 - 1.0 eq). Scientist's Note: Using 0.5 equivalents of the resolving agent is a common strategy. In a perfect scenario, this will react with all of the target enantiomer, forming the less soluble salt, leaving the other enantiomer in solution. This can maximize the purity of the first crop of crystals.
-
Heating: Heat the mixture to reflux or until all solids have dissolved completely.
-
Controlled Cooling: Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. An uncontrolled, rapid crash-cooling will trap impurities and the undesired diastereomer.
-
Crystallization: If crystallization is sluggish, gently scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the desired product can induce nucleation.[11]
-
Maturation: For optimal yield and purity, allow the mixture to stand at room temperature for several hours or overnight, followed by further cooling in an ice bath for at least one hour.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of the ice-cold solvent to remove the mother liquor containing the more soluble diastereomer.[5]
-
Drying: Dry the crystals under vacuum. At this stage, you have isolated the diastereomerically enriched salt. For higher purity, this salt can be recrystallized from the same solvent system.
Step 3: Liberation of the Enantiomerically Pure Acid
-
Suspension: Suspend the dried diastereomeric salt crystals in a biphasic mixture of an organic solvent (e.g., diethyl ether) and water.
-
Acidification: While stirring vigorously, add 1 M HCl dropwise until the aqueous layer is acidic (pH 1-2).[3] This protonates the TFPEA, breaking the salt and forming the water-soluble TFPEA•HCl.
-
Extraction: Transfer the mixture to a separatory funnel. The enantiomerically enriched carboxylic acid will be in the organic layer, while the TFPEA•HCl will be in the aqueous layer.
-
Separation: Separate the layers. Extract the aqueous layer one more time with the organic solvent to recover any residual product.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Step 4: Recovery of the Chiral Resolving Agent
The economic viability of classical resolution often depends on the efficient recovery and recycling of the resolving agent.[12]
-
Basification: Take the acidic aqueous layer from Step 4.3 and cool it in an ice bath.
-
Neutralization: Slowly add 2 M NaOH with stirring until the solution is strongly basic (pH 12-14). This deprotonates the TFPEA•HCl, regenerating the free amine which is insoluble in water.[6][13]
-
Extraction: Extract the liberated TFPEA into an organic solvent (e.g., methylene chloride) three times.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to recover the TFPEA. The recovered agent can be checked for purity (e.g., by NMR) and reused.
Diagram: Overall Chiral Resolution Workflow
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. benchchem.com [benchchem.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 9. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [chemeurope.com]
- 10. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Application Note: High-Throughput Determination of Enantiomeric Excess Using 2,2,2-Trifluoro-1-phenylethylamine as a Chiral Solvating Agent in NMR Spectroscopy
Abstract
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a suitable chiral solvating agent (CSA), offers a rapid, accurate, and non-destructive method for this analysis. This application note provides a detailed guide and protocol for the utilization of (R)- or (S)-2,2,2-trifluoro-1-phenylethylamine (TFPEA) as an effective CSA for the determination of enantiomeric excess in a variety of chiral molecules. The trifluoromethyl group in TFPEA provides a sensitive ¹⁹F NMR probe, while its aromatic and amino functionalities allow for a range of intermolecular interactions crucial for effective chiral recognition.
Introduction: The Principle of Chiral Recognition by NMR
Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, their NMR spectra are indistinguishable. To differentiate enantiomers by NMR, a chiral environment must be introduced to create diastereomeric complexes, which are not mirror images and thus have distinct physical properties and, crucially, different NMR spectra.[1][2] This is achieved through the use of chiral auxiliaries, with chiral solvating agents (CSAs) being a particularly convenient class.[3][4][5] CSAs are enantiomerically pure compounds that are simply added to the analyte solution, forming transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[3][4][5]
The formation of these diastereomeric complexes leads to observable differences in the chemical shifts (Δδ) of the corresponding nuclei in the two enantiomers, allowing for their individual quantification. The magnitude of this chemical shift non-equivalence is a measure of the chiral recognition.
2,2,2-Trifluoro-1-phenylethylamine (TFPEA) as a Chiral Solvating Agent
This compound (TFPEA) is a powerful and versatile CSA for several reasons:
-
Trifluoromethyl Group: The -CF₃ group provides a highly sensitive ¹⁹F NMR handle, which often results in large chemical shift differences and a clean spectral window with no background signals.
-
Aromatic Ring: The phenyl group can participate in π-π stacking interactions with aromatic moieties in the analyte.
-
Amino Group: The primary amine can act as a hydrogen bond donor and acceptor, facilitating interactions with a wide range of functional groups such as carboxylic acids, alcohols, and amines.
-
Stereogenic Center: The chiral center in TFPEA allows for the formation of diastereomeric complexes with chiral analytes.
These features enable TFPEA to form distinct diastereomeric complexes with a variety of chiral analytes, leading to effective chiral discrimination in both ¹H and ¹⁹F NMR spectra.
Mechanism of Chiral Recognition
The chiral recognition by TFPEA arises from the differential spatial arrangement and stability of the diastereomeric complexes formed with the (R) and (S) enantiomers of the analyte. These differences in geometry lead to variations in the magnetic shielding of specific nuclei, resulting in separate signals in the NMR spectrum. The primary interactions involved are typically a combination of:
-
Hydrogen Bonding: Between the amino group of TFPEA and polar functional groups of the analyte.
-
π-π Stacking: Between the phenyl ring of TFPEA and aromatic rings of the analyte.
-
Dipole-Dipole Interactions: Involving the highly polar C-F bonds.
-
Steric Repulsion: Which influences the preferred conformation of the diastereomeric complexes.
Experimental Workflow and Protocol
The following sections provide a step-by-step guide for the determination of enantiomeric excess using TFPEA as a chiral solvating agent.
Materials and Equipment
-
Analyte: A sample of the chiral compound with unknown enantiomeric excess.
-
Chiral Solvating Agent: Enantiomerically pure (R)- or (S)-2,2,2-Trifluoro-1-phenylethylamine (TFPEA).
-
NMR Solvent: Deuterated chloroform (CDCl₃) is commonly used. Other deuterated solvents can be tested for optimal results.
-
NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a fluorine probe is recommended for ¹⁹F NMR.
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Volumetric Glassware and Syringes: For accurate preparation of solutions.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,2,2-Trifluoro-1-phenylethylamine
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2,2,2-Trifluoro-1-phenylethylamine, a pivotal building block in contemporary drug discovery. The trifluoromethyl group imparts unique pharmacological properties, including enhanced metabolic stability and binding affinity, making this amine a valuable scaffold in medicinal chemistry.[1][2] This guide details a robust and scalable protocol for the synthesis of racemic this compound via the Leuckart-Wallach reaction, a reductive amination process. Furthermore, it delves into the mechanistic underpinnings of this transformation and addresses critical safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic procedure.
Introduction: The Significance of Trifluoromethylated Amines in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into a molecular scaffold can profoundly and often beneficially alter its physicochemical and biological properties.[2] The high electronegativity and lipophilicity of the -CF3 group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Additionally, it can increase binding affinity to target proteins and improve membrane permeability. Consequently, trifluoromethylated compounds are prevalent in a wide array of pharmaceuticals.[1]
This compound serves as a key chiral precursor for the synthesis of various biologically active molecules. Its derivatives have found applications as central nervous system agents, anti-inflammatory drugs, and in other therapeutic areas. The demand for efficient and scalable synthetic routes to this amine is therefore of paramount importance in the pharmaceutical industry.
Recommended Synthetic Protocol: Reductive Amination via the Leuckart-Wallach Reaction
The Leuckart-Wallach reaction provides a direct and high-yielding method for the synthesis of this compound from the corresponding ketone. This one-pot procedure utilizes ammonium formate as both the ammonia source and the reducing agent.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2,2,2-Trifluoroacetophenone | ≥98% | Sigma-Aldrich | 434-45-7 |
| Ammonium formate | ≥99% | Sigma-Aldrich | 540-69-2 |
| Formic acid | ≥98% | Sigma-Aldrich | 64-18-6 |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific | 75-09-2 |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich | 1310-73-2 |
| Saturated sodium chloride solution (Brine) | N/A | In-house preparation | N/A |
| Anhydrous magnesium sulfate (MgSO4) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Diethyl ether | ACS grade | Fisher Scientific | 60-29-7 |
| Hydrochloric acid (HCl) | Concentrated, 37% | Sigma-Aldrich | 7647-01-0 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,2,2-trifluoroacetophenone (17.4 g, 0.1 mol) and ammonium formate (31.5 g, 0.5 mol).
-
Reaction Initiation: To the stirred mixture, cautiously add formic acid (10 mL). The reaction is exothermic, and gas evolution (CO2) will be observed.
-
Reflux: Heat the reaction mixture to 160-170 °C using a heating mantle and maintain a gentle reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Acidification and Extraction: After cooling to room temperature, slowly add 100 mL of 2 M hydrochloric acid to the reaction mixture. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted ketone and non-basic byproducts. Discard the organic layers.
-
Work-up - Basification and Extraction: Cool the aqueous layer in an ice bath and basify by the slow addition of 50% (w/v) sodium hydroxide solution until the pH is greater than 10. A white precipitate of the amine may form.
-
Work-up - Product Extraction: Extract the liberated amine with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to afford a colorless oil. The expected yield is in the range of 75-85%.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanism of the Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic example of reductive amination.[4] The reaction proceeds through several key steps:
-
Imine Formation: The carbonyl group of 2,2,2-trifluoroacetophenone reacts with ammonia (generated in situ from ammonium formate) to form an imine intermediate.
-
Hydride Transfer: Formate (from formic acid or ammonium formate) acts as a hydride donor, reducing the imine to the corresponding amine.
Caption: Simplified mechanism of the Leuckart-Wallach reaction.
Safety and Handling
4.1. Personal Protective Equipment (PPE):
-
Safety goggles or a face shield are mandatory.
-
Wear chemical-resistant gloves (nitrile or neoprene).
-
A laboratory coat must be worn at all times.
-
All manipulations should be performed in a well-ventilated chemical fume hood.[5]
4.2. Chemical Hazards:
-
2,2,2-Trifluoroacetophenone: Irritant. Avoid contact with skin and eyes.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[5]
-
Dichloromethane: Suspected of causing cancer. Harmful if swallowed or inhaled.
-
Trifluoromethylated Compounds: While this compound itself has specific handling guidelines, it's prudent to treat all trifluoromethylated compounds with care due to their potential for metabolic stability and biological activity.[6]
4.3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained. |
| Loss of product during work-up | Ensure the pH is sufficiently basic (>10) before extraction of the amine. Perform multiple extractions with dichloromethane. | |
| Product Contamination | Incomplete removal of starting material | Ensure thorough extraction with diethyl ether after acidification. |
| Water in the final product | Ensure the combined organic extracts are thoroughly dried with anhydrous magnesium sulfate before concentration. |
Conclusion
The reductive amination of 2,2,2-trifluoroacetophenone via the Leuckart-Wallach reaction is an efficient and reliable method for the synthesis of this compound. This protocol, when followed with the appropriate safety precautions, provides a high yield of the desired product, which is a crucial intermediate for the development of novel pharmaceuticals. The principles and procedures outlined in this application note are intended to empower researchers in their synthetic endeavors within the dynamic field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols: 2,2,2-Trifluoro-1-phenylethylamine as a Chiral Auxiliary in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Chiral Auxiliaries
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in pharmaceutical development where stereochemistry dictates biological activity.[1] Chiral auxiliaries are a foundational tool in this endeavor, serving as transient stereochemical guides that, when appended to a prochiral substrate, direct bond-forming events to occur with high diastereoselectivity.[2] Among these, 2,2,2-Trifluoro-1-phenylethylamine stands out as a uniquely powerful auxiliary. Its efficacy is derived from a strategic combination of a sterically demanding phenyl group and a potent electron-withdrawing trifluoromethyl (CF₃) group, both positioned at the chiral center. This dual-feature architecture not only creates a highly biased steric environment for facial discrimination but also modulates the electronic properties of reaction intermediates, often enhancing reactivity and selectivity.
This guide provides an in-depth exploration of this compound as a chiral auxiliary, detailing its synthesis, mechanism of stereocontrol, and field-proven protocols for its application in key carbon-carbon bond-forming reactions.
Synthesis and Optical Resolution
The practical utility of a chiral auxiliary begins with its own efficient and scalable synthesis in enantiopure form.
Racemic Synthesis
A common and high-yielding route to racemic this compound involves the reductive amination of 2,2,2-trifluoroacetophenone. The Leuckart-Wallach reaction, using ammonium formate, provides the racemic amine in good yields (up to 81%).[3][4]
Conceptual Workflow: Racemic Synthesis
Caption: Synthesis via reductive amination of the corresponding ketone.
Enzymatic Resolution
Obtaining the individual enantiomers is most effectively achieved through enzymatic resolution. Specifically, lipase AK from Pseudomonas fluorescens has been shown to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer.[3][4] This chemo-enzymatic approach is highly efficient for producing the auxiliary with high enantiomeric excess (ee).[5]
Mechanism of Stereocontrol: A Model of Steric Dominance
The stereodirecting power of the this compound auxiliary is rooted in fundamental principles of steric hindrance. When the auxiliary is coupled to a prochiral substrate, such as a carboxylic acid to form an amide, it establishes a rigid conformational framework.
-
Formation of a Chiral Intermediate : The substrate is attached to the amine, typically forming an amide linkage.
-
Conformational Locking : The molecule adopts a low-energy conformation to minimize steric strain. The bulky phenyl group and the CF₃ group orient themselves to create a highly differentiated environment around the reactive center (e.g., the α-carbon of the acyl group).
-
Facial Shielding : The phenyl group effectively blocks one face of the enolate or enamine intermediate formed upon deprotonation.
-
Directed Attack : An incoming electrophile is forced to approach from the less hindered, open face, resulting in the formation of one diastereomer in significant excess.[2]
Caption: The auxiliary creates a sterically biased intermediate.
Application Protocol: Asymmetric Alkylation of a Propionamide Derivative
Diastereoselective alkylation of amides derived from chiral auxiliaries is a robust method for synthesizing α-substituted carboxylic acids, which are valuable building blocks in drug discovery.[5]
Principle
This protocol details the alkylation of an N-propionyl derivative of (R)-2,2,2-Trifluoro-1-phenylethylamine. A strong base generates a chiral lithium enolate, which is then trapped by an electrophile (benzyl bromide). The steric hindrance from the auxiliary's phenyl group directs the alkylation to occur from the opposite face, yielding the (R,R)-diastereomer with high selectivity.
Materials
| Reagent | M.W. | Amount | Moles |
| N-Propionyl-(R)-Auxiliary | 231.23 | 1.0 g | 4.32 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Diisopropylamine | 101.19 | 0.66 mL | 4.75 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.81 mL | 4.54 mmol |
| Benzyl Bromide (BnBr) | 171.04 | 0.57 mL | 4.75 mmol |
| Saturated NH₄Cl (aq.) | - | 15 mL | - |
| Diethyl Ether | - | 30 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Experimental Protocol
-
Preparation of Lithium Diisopropylamide (LDA) :
-
To a flame-dried, argon-purged 50 mL round-bottom flask, add anhydrous THF (10 mL) and diisopropylamine (0.66 mL).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium (1.81 mL) dropwise via syringe over 5 minutes.
-
Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA. Causality: Pre-forming the strong, non-nucleophilic base LDA is crucial for clean and quantitative enolate formation without side reactions.
-
-
Enolate Formation :
-
In a separate flame-dried flask, dissolve the N-propionyl-(R)-auxiliary (1.0 g) in anhydrous THF (10 mL).
-
Cool this solution to -78 °C.
-
Transfer the LDA solution prepared in Step 1 to the auxiliary solution via a cannula over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour. Causality: Low temperature is essential to maintain the kinetic control required for high diastereoselectivity and to prevent enolate decomposition.
-
-
Alkylation (Electrophilic Trap) :
-
Add benzyl bromide (0.57 mL) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight. Causality: Maintaining a low temperature during the addition of the electrophile minimizes side reactions and preserves the stereochemical integrity of the enolate.
-
-
Work-up and Purification :
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure alkylated product.
-
Expected Results
The alkylation of N-propionyl derivatives using this auxiliary typically yields high diastereoselectivity, often exceeding 95:5 d.r.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl Bromide | >95:5 | ~85-90 |
| Iodomethane | >95:5 | ~88-93 |
| Allyl Bromide | >92:8 | ~80-85 |
| Isopropyl Iodide | >90:10 | ~75-80 |
Data are representative and may vary based on specific reaction conditions.
Protocol: Cleavage of the Auxiliary and Product Isolation
A critical final step is the removal of the chiral auxiliary to reveal the enantiomerically enriched product, in this case, a carboxylic acid. Acidic hydrolysis is a common and effective method for cleaving the robust amide bond.[5]
Principle
The N-acyl product is subjected to harsh acidic conditions at elevated temperatures to hydrolyze the amide bond. This releases the chiral carboxylic acid and the protonated amine auxiliary, which can often be recovered and recycled.
Materials
-
Alkylated N-acyl product (from Section 4)
-
Sulfuric Acid (6 M aqueous solution)
-
Dioxane
-
Diethyl Ether
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Anhydrous MgSO₄
Step-by-Step Experimental Protocol
-
Hydrolysis :
-
Dissolve the purified alkylated product (e.g., 1.0 g) in a 1:1 mixture of dioxane and 6 M H₂SO₄ (20 mL).
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed. Causality: The combination of strong acid and heat provides the necessary energy to overcome the activation barrier for amide hydrolysis.
-
-
Product Isolation :
-
Cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL) to isolate the carboxylic acid product.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Auxiliary Recovery :
-
Basify the aqueous layer from the initial extraction to pH > 10 with a strong base (e.g., NaOH pellets or 10 M NaOH solution), ensuring the flask is cooled in an ice bath.
-
Extract the now basic aqueous layer with diethyl ether or dichloromethane (3 x 20 mL) to recover the free amine auxiliary.
-
Dry the organic layers containing the auxiliary over MgSO₄ and concentrate to recover the auxiliary for potential reuse.
-
Caption: Workflow for the cleavage and recovery of the auxiliary.
Conclusion and Field Perspective
This compound is a highly effective chiral auxiliary for stereocontrolled synthesis. Its robust nature, the powerful stereodirecting influence of its phenyl and trifluoromethyl groups, and the reliability of established protocols for its attachment and cleavage make it a valuable tool for chemists in academic and industrial settings. The protocols detailed herein provide a validated framework for employing this auxiliary in the synthesis of complex chiral molecules, contributing to the advancement of drug discovery and development programs.
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Convenient synthesis of optically active this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, Field-Proven Synthesis of Enantiopure 2,2,2-Trifluoro-1-phenylethylamine
Abstract & Significance
Enantiomerically pure α-trifluoromethylamines are privileged structural motifs in medicinal chemistry and agrochemicals, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoro-1-phenylethylamine (TFPEA) serves as a critical chiral building block for synthesizing a range of high-value compounds. This document provides a comprehensive, scalable, and robust protocol for the synthesis of enantiopure (R)- and (S)-TFPEA. We will focus on a strategy involving the high-yield synthesis of the racemic amine followed by a classical diastereomeric salt resolution. This approach is often favored in industrial settings for its reliability, cost-effectiveness, and operational simplicity over asymmetric methods that may require expensive, sensitive catalysts. The causality behind each strategic choice and procedural step is detailed to provide researchers with a deep, actionable understanding of the process.
Strategic Overview: Resolution vs. Asymmetric Synthesis
Two primary strategies exist for accessing enantiopure TFPEA: direct asymmetric synthesis or resolution of a racemic mixture.
-
Asymmetric Synthesis: This "direct" approach involves the enantioselective reduction of a prochiral precursor, typically 2,2,2-trifluoroacetophenone.[1] Methods include catalytic asymmetric transfer hydrogenation using chiral ruthenium or iridium complexes, or reduction with chiral boranes.[2][3] While elegant, these methods can be challenging to scale due to the high cost of transition metal catalysts, sensitivity to reaction conditions, and potentially demanding purification to remove trace metals from the final product.
-
Chiral Resolution: This classical approach involves two main stages: the synthesis of the racemic amine, followed by its separation into individual enantiomers.[4] The separation is achieved by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts.[5][6] Since diastereomers have different physical properties, they can be separated by fractional crystallization. Subsequent treatment of the separated salts with a base liberates the desired enantiopure amines.[6]
For scale-up applications, chiral resolution is often the more pragmatic and economically viable choice . It relies on robust, well-understood reactions and physical separation techniques that are less sensitive to trace impurities and do not require expensive metal catalysts. This guide will therefore focus on the resolution pathway.
Figure 1: Overall workflow for the synthesis of enantiopure TFPEA via chiral resolution.
Protocol Part I: Synthesis of Racemic (±)-2,2,2-Trifluoro-1-phenylethylamine
This protocol employs the Leuckart-Wallach reaction, a reductive amination method that provides the racemic amine in high yield from the corresponding ketone.[4] The reaction uses ammonium formate as both the ammonia source and the reducing agent.
Materials & Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Scale-Up) | Molar Eq. |
| 2,2,2-Trifluoroacetophenone | 434-45-7 | 174.12 | 174.1 g | 1.0 |
| Ammonium Formate | 540-69-2 | 63.06 | 189.2 g | 3.0 |
| Formic Acid (98-100%) | 64-18-6 | 46.03 | 230.0 g (188 mL) | 5.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.5 L | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~200 g | - |
| Deionized Water | 7732-18-5 | 18.02 | 2.0 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 50 g | - |
Step-by-Step Protocol
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2,2,2-trifluoroacetophenone (174.1 g, 1.0 mol), ammonium formate (189.2 g, 3.0 mol), and formic acid (188 mL, 5.0 mol).
-
Causality Note: Formic acid acts as the solvent and, in conjunction with ammonium formate, facilitates the in-situ formation of formamide and the imine intermediate, which is subsequently reduced.
-
-
Heating: Heat the reaction mixture to 160-165 °C with vigorous stirring. Maintain this temperature for 18-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the dark reaction mixture over 1 L of crushed ice in a 4 L beaker.
-
Basification: Place the beaker in an ice bath. Slowly add 50% (w/w) aqueous sodium hydroxide solution with stirring until the pH of the aqueous layer is >12. This step neutralizes the formic acid and liberates the free amine.
-
Safety Note: This is a highly exothermic process. Add the NaOH solution slowly and with efficient cooling to control the temperature.
-
-
Extraction: Transfer the mixture to a 4 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude racemic amine as a yellow to brown oil.
-
Purification (Optional but Recommended): The crude product can be purified by vacuum distillation to afford (±)-2,2,2-trifluoro-1-phenylethylamine as a colorless to pale yellow oil. Expected Yield: 140-155 g (80-88%).
Protocol Part II: Chiral Resolution with (2R,3R)-(+)-Tartaric Acid
This protocol separates the racemic amine into its constituent enantiomers by fractional crystallization of their diastereomeric tartrate salts.[6][7] The principle relies on the different solubilities of the (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate salts in a given solvent.
Figure 2: Principle of separating enantiomers via diastereomeric salt formation.
Materials & Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Scale-Up) | Molar Eq. |
| (±)-2,2,2-Trifluoro-1-phenylethylamine | 51586-24-4 | 175.16 | 175.2 g | 1.0 |
| (2R,3R)-(+)-Tartaric Acid | 87-69-4 | 150.09 | 75.0 g | 0.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | ~2.5 L | - |
| Diethyl Ether | 60-29-7 | 74.12 | 1.0 L | - |
| 5 M Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~500 mL | - |
Step-by-Step Protocol
-
Salt Formation: Dissolve (±)-TFPEA (175.2 g, 1.0 mol) in 1.2 L of hot methanol in a 4 L Erlenmeyer flask. In a separate flask, dissolve (2R,3R)-(+)-tartaric acid (75.0 g, 0.5 mol) in 1.2 L of hot methanol.
-
Causality Note: Using 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one enantiomer can fully crystallize as the salt, leading to a more efficient separation in the first crop of crystals.
-
-
Crystallization: Slowly add the hot tartaric acid solution to the hot amine solution with gentle swirling. Cover the flask and allow it to cool slowly to room temperature overnight. Fine, needle-like crystals should form. For maximum recovery, cool the flask in an ice bath for an additional 2-4 hours.
-
Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL) to aid drying. This solid is the less soluble diastereomeric salt (e.g., the (R)-amine salt). Retain the filtrate (mother liquor), which contains the more soluble (S)-amine salt.
-
Liberation of the (R)-Amine: Transfer the filtered crystals to a 2 L separatory funnel. Add 500 mL of deionized water and 500 mL of diethyl ether. Slowly add 5 M NaOH solution with shaking until the aqueous layer is strongly basic (pH > 12).
-
Causality Note: The strong base deprotonates the ammonium tartrate salt, liberating the free amine, which is soluble in the organic layer, while the sodium tartrate salt remains in the aqueous layer.
-
-
Workup for (R)-Amine: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 250 mL). Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure (R)-amine.
-
Isolation of the (S)-Amine: Concentrate the mother liquor from step 3 under reduced pressure. Treat the resulting residue with 5 M NaOH and extract with diethyl ether as described in steps 4 and 5 to obtain the (S)-enriched amine.
-
Purity Analysis: Determine the enantiomeric excess (ee) of each amine fraction using chiral HPLC or by ¹⁹F NMR with a chiral solvating agent. For higher purity, the partially resolved amine can be subjected to a second crystallization.
Safety & Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[8]
-
Reagent Handling:
-
Formic Acid: Corrosive. Avoid contact with skin and eyes. Handle with care.
-
Sodium Hydroxide: Highly corrosive and causes severe burns. The basification steps are highly exothermic and require careful, slow addition with cooling.[9]
-
Solvents: Dichloromethane, methanol, and diethyl ether are flammable and volatile. Keep away from ignition sources.[10][11]
-
-
Trifluoromethylated Compounds: While TFPEA itself has moderate toxicity, fluorinated compounds should always be handled with care. Avoid inhalation of vapors and skin contact.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. synquestlabs.com [synquestlabs.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoro-1-phenylethylamine
This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,2,2-Trifluoro-1-phenylethylamine. As a crucial chiral building block in medicinal chemistry, optimizing its synthesis for both yield and enantiomeric purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound predominantly relies on the reductive amination of 2,2,2-trifluoroacetophenone. This can be achieved through several methods, each with its own set of advantages and challenges. The two most common approaches are the Leuckart-Wallach reaction and catalytic reductive amination. For enantiomerically pure products, asymmetric synthesis or chiral resolution of the racemic mixture is necessary.
Section 2: Troubleshooting Guide - Reductive Amination of 2,2,2-Trifluoroacetophenone
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle common problems.
Q1: My reaction yield is low. What are the likely causes and how can I improve it?
A1: Low yields in the reductive amination of 2,2,2-trifluoroacetophenone can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Imine Formation: The initial condensation of 2,2,2-trifluoroacetophenone with the amine source to form the imine is a reversible reaction.[1] Water is a byproduct of this step, and its presence can shift the equilibrium back towards the starting materials.
-
Solution: If your protocol allows, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding a dehydrating agent like magnesium sulfate or molecular sieves to the reaction mixture can be effective.
-
-
Side Reactions: The primary competing reaction is the direct reduction of the ketone starting material to 2,2,2-trifluoro-1-phenylethanol. This is particularly problematic when using strong reducing agents like sodium borohydride without careful control of the reaction conditions.[2]
-
Catalyst Deactivation (for catalytic methods): In catalytic hydrogenations, the amine product can sometimes act as a ligand and poison the catalyst, reducing its activity over time.
-
Solution: Ensure your catalyst loading is optimized. If catalyst poisoning is suspected, a higher catalyst loading or the use of a more robust catalyst may be necessary.
-
Troubleshooting Summary for Low Yields:
| Potential Cause | Recommended Action | Rationale |
| Incomplete Imine Formation | Use a Dean-Stark trap or add a dehydrating agent. | Shifts the equilibrium towards the imine product by removing water. |
| Ketone Reduction | Use a milder reducing agent (e.g., STAB, NaBH₃CN). | Increases selectivity for the imine over the ketone. |
| Catalyst Deactivation | Optimize catalyst loading or screen different catalysts. | Overcomes poisoning effects and improves turnover. |
Q2: I am observing significant amounts of the N-formylated byproduct in my Leuckart-Wallach reaction. How can I minimize this?
A2: The formation of N-formyl-2,2,2-trifluoro-1-phenylethylamine is a known issue in the Leuckart-Wallach reaction, where formic acid or its derivatives act as both the reducing agent and a potential formylating agent.[3][4]
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can favor the formation of the N-formylated amide.
-
Solution: Monitor the reaction progress closely by TLC or ¹⁹F NMR spectroscopy.[5][6][7][8] Aim to stop the reaction as soon as the starting material is consumed. A careful optimization of the reaction temperature may also be beneficial; sometimes a slightly lower temperature for a longer period can yield a cleaner product.
-
-
Hydrolysis of the Formamide: The final step in a Leuckart-Wallach synthesis is the hydrolysis of the intermediate formamide to the desired primary amine. Incomplete hydrolysis will result in contamination of the final product.
-
Solution: Ensure the hydrolysis conditions (e.g., concentration of HCl or NaOH, temperature, and time) are sufficient for complete conversion. The hydrolysis can be monitored by TLC until no formamide intermediate is observed.
-
Q3: My asymmetric synthesis is resulting in low enantiomeric excess (ee). What factors influence stereoselectivity?
A3: Achieving high enantioselectivity in the asymmetric synthesis of this compound requires careful control over several parameters.
-
Catalyst and Ligand Choice: The chiral ligand and metal precursor are the most critical factors in determining the enantioselectivity of the reaction.
-
Solution: A thorough literature search for the specific type of asymmetric reductive amination you are performing is crucial. Ruthenium-based catalysts with chiral diphosphine ligands have shown excellent results for this transformation.[9] Screening a small library of chiral ligands is often a necessary step in optimizing a new asymmetric reaction.
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Solution: Lowering the reaction temperature generally increases enantioselectivity, as it enhances the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate. An optimal balance must be found.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome.
-
Solution: Experiment with a range of solvents. For many catalytic reductions, solvents like methanol, ethanol, or dichloromethane are good starting points.
-
Section 3: Frequently Asked Questions (FAQs)
Q4: What is a reliable method for purifying racemic this compound?
A4: For racemic this compound, purification can typically be achieved by a standard acid-base extraction followed by distillation or recrystallization.
-
After quenching the reaction, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 50% NaOH solution) to a pH > 12 to deprotonate the amine.[10]
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The purified amine can then be further purified by vacuum distillation.
Q5: How can I resolve the racemic mixture to obtain a single enantiomer?
A5: Diastereoselective crystallization is a classical and effective method for resolving chiral amines. This involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated based on their different solubilities.
-
Choice of Resolving Agent: (R,R)- or (S,S)-tartaric acid and its derivatives, such as (+)-dibenzoyl-D-tartaric acid, are commonly used resolving agents for amines.[10][11][12]
-
Procedure:
-
Dissolve the racemic amine and a stoichiometric equivalent of the chiral acid in a suitable solvent (e.g., methanol or ethanol).
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration.
-
The enantiomeric purity of the amine in the crystallized salt can be checked by HPLC on a chiral column after liberating the free amine.
-
The free amine is recovered by dissolving the salt in water, basifying the solution, and extracting the amine with an organic solvent.[10]
-
Q6: How can I monitor the progress of my reaction?
A6: A combination of techniques is recommended for monitoring the reaction progress effectively.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the consumption of the starting ketone and the formation of the amine product. Staining with a suitable agent (e.g., ninhydrin for the primary amine) can help in visualizing the product.
-
¹⁹F NMR Spectroscopy: This is a particularly powerful technique for reactions involving trifluoromethyl groups.[5][6][7][8] The ¹⁹F NMR spectrum will show distinct signals for the trifluoromethyl group in the starting ketone, the imine intermediate, and the final amine product, allowing for a quantitative assessment of the reaction mixture composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to monitor the disappearance of the starting materials and the appearance of the product, as well as to identify potential side products.
-
High-Performance Liquid Chromatography (HPLC): For asymmetric syntheses, chiral HPLC is essential for determining the enantiomeric excess of the product.[13]
Section 4: Experimental Protocols and Visualizations
Protocol 1: General Procedure for Reductive Amination using STAB
-
To a solution of 2,2,2-trifluoroacetophenone (1.0 eq) and the amine source (e.g., ammonium acetate, 5-10 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) in portions at room temperature.
-
The reaction mixture is stirred at room temperature until the starting ketone is consumed, as monitored by TLC or ¹⁹F NMR.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or acid-base extraction as described in Q4.
Diagram 1: Reductive Amination Workflow
Caption: General workflow for the reductive amination of 2,2,2-trifluoroacetophenone.
Diagram 2: Diastereoselective Crystallization for Chiral Resolution
Caption: Workflow for the chiral resolution of this compound via diastereoselective crystallization.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-phenylethylamine
Welcome to the dedicated technical support resource for the synthesis of 2,2,2-Trifluoro-1-phenylethylamine. This guide is intended for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis of this critical fluorinated building block. Our goal is to provide practical, experience-driven solutions to streamline your experimental workflow and enhance your synthetic success.
The predominant synthetic route to this compound is the reductive amination of 2,2,2-trifluoroacetophenone. This guide will focus on troubleshooting this widely adopted methodology.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis.
Problem 1: Low Conversion of 2,2,2-Trifluoroacetophenone
Q1: I am observing a significant amount of unreacted 2,2,2-trifluoroacetophenone in my reaction mixture. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion of the starting ketone is a frequent issue. The root cause often lies in suboptimal conditions for the initial imine formation, which is in equilibrium with the starting materials.[1] Here’s a systematic approach to troubleshooting:
-
Inefficient Water Removal: The formation of the imine from the ketone and amine is a condensation reaction that releases water.[1] If water is not effectively removed, the equilibrium will favor the reactants.
-
Solution: Employ a Dean-Stark apparatus during imine formation to azeotropically remove water. Alternatively, the addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be effective.[2]
-
-
Inappropriate pH: Imine formation is acid-catalyzed, but the reaction rate is highly pH-dependent.[3][4]
-
Explanation: At a low pH, the amine nucleophile is protonated and rendered non-nucleophilic. At a high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate carbinolamine, making it a poor leaving group.[3][4] The optimal pH for imine formation is typically between 4 and 5.[5]
-
Solution: Use a mild acidic catalyst, such as acetic acid or methanesulfonic acid, to maintain the optimal pH range.[2]
-
-
Steric Hindrance: While less of an issue with ammonia or small primary amines, bulky amines can slow down the initial nucleophilic attack on the carbonyl carbon.
-
Solution: Increase the reaction temperature or prolong the reaction time to overcome the steric barrier.
-
Problem 2: Formation of 2,2,2-Trifluoro-1-phenylethanol as a Major Byproduct
Q2: My primary side product is the alcohol resulting from the reduction of the starting ketone. How can I minimize this unwanted reaction?
A2: The formation of 2,2,2-trifluoro-1-phenylethanol is a classic example of a competing reduction reaction. This is particularly common when using less selective reducing agents.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce both the imine and the starting ketone.[6][7][8]
-
Solution 1 (Procedural Modification): If using NaBH₄, ensure complete imine formation before adding the reducing agent.[8] This can be monitored by techniques like TLC or ¹⁹F NMR.
-
Solution 2 (Alternative Reagents): Switch to a more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for one-pot reductive aminations due to their milder nature.[5][8] Catalytic hydrogenation (e.g., H₂/Pd-C) is also a highly selective method for imine reduction.[1]
-
-
Reaction Temperature: Higher temperatures can sometimes favor the reduction of the ketone, especially with less selective hydrides.
-
Solution: Perform the reduction step at a lower temperature (e.g., 0 °C to room temperature) to enhance the selectivity of the reducing agent for the imine.
-
Problem 3: Stalled Reaction at the Carbinolamine Intermediate
Q3: I suspect my reaction is stalling at the carbinolamine stage, as I am not observing significant imine formation. What could be causing this and how can I drive the reaction forward?
A3: The carbinolamine is a key intermediate in imine formation.[3][4] Its dehydration to the imine can be the rate-limiting step.
-
Insufficient Acid Catalysis: The hydroxyl group of the carbinolamine needs to be protonated to become a good leaving group (water).[3][4]
-
Solution: Ensure an adequate amount of a suitable acid catalyst is present. Acetic acid is commonly used. For stubborn cases, a stronger acid like methanesulfonic acid might be beneficial, but care must be taken to avoid excessive protonation of the amine.[2]
-
-
Ineffective Water Removal: As with low ketone conversion, the presence of water will push the equilibrium back towards the carbinolamine and starting materials.
-
Solution: Revisit your water removal strategy. A Dean-Stark trap is generally more efficient than static drying agents for driving the equilibrium forward.[2]
-
Frequently Asked Questions (FAQs)
Q4: What are the advantages of using catalytic transfer hydrogenation for the reduction step?
A4: Catalytic transfer hydrogenation offers several benefits. It avoids the use of high-pressure hydrogen gas, making it a safer alternative to traditional catalytic hydrogenation.[9] Common hydrogen donors include formic acid, ammonium formate, and isopropanol.[9] This method can provide excellent yields and, with the use of chiral catalysts, can achieve high enantioselectivity in the synthesis of chiral amines.[9][10]
Q5: I am interested in synthesizing a specific enantiomer of this compound. What are the key considerations?
A5: For asymmetric synthesis, several strategies can be employed:
-
Chiral Auxiliaries: Reacting 2,2,2-trifluoroacetophenone with a chiral amine (a chiral auxiliary) will generate a diastereomeric mixture of imines. These can be separated, followed by reduction and cleavage of the auxiliary.
-
Asymmetric Reduction: The reduction of the achiral imine can be performed using a chiral catalyst. Chiral metal complexes (e.g., those based on rhodium or ruthenium) and organocatalysts have been successfully used for the asymmetric hydrogenation and transfer hydrogenation of trifluoromethyl imines.[9][11]
-
Enzymatic Resolution: Racemic this compound can be resolved using enzymes like lipases, which selectively acylate one enantiomer.
Q6: Are there alternative synthetic routes to this compound that avoid reductive amination?
A6: Yes, the Leuckart-Wallach reaction is a notable alternative. This reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent to convert 2,2,2-trifluoroacetophenone directly to the amine.[12][13] It typically requires high temperatures (120-165 °C).[13] While it is a one-pot reaction, the high temperatures may not be suitable for all substrates, and side product formation can be a concern.
Experimental Protocols
Protocol 1: Two-Step Reductive Amination using Sodium Borohydride
-
Imine Formation:
-
To a solution of 2,2,2-trifluoroacetophenone (1.0 eq) in toluene, add the primary amine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone.
-
Once the imine formation is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
-
Reduction:
-
Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with 1M HCl.
-
Extract the aqueous layer with dichloromethane.
-
Basify the aqueous layer with aqueous NaOH and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by distillation or chromatography.
-
Data Summary
| Parameter | Reductive Amination (NaBH₃CN) | Catalytic Transfer Hydrogenation | Leuckart-Wallach Reaction |
| Reducing Agent | Sodium Cyanoborohydride | Formic Acid/Triethylamine | Ammonium Formate |
| Typical Temp. | Room Temperature | 40-80 °C | 120-165 °C |
| Key Advantage | Mild, one-pot procedure | High selectivity, avoids H₂ gas | One-pot, inexpensive reagents |
| Potential Issue | Toxicity of cyanide | Catalyst cost/sensitivity | High temperature, potential byproducts |
| Reported Yield | Good to Excellent | Excellent | Moderate to Good[12] |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main synthetic pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Resolution
Welcome to the Technical Support Center for chiral resolution. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers. Low enantiomeric excess (ee) is a frequent and frustrating challenge in chiral resolution, particularly when using diastereomeric salt crystallization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve issues encountered during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding low enantiomeric excess.
Q1: I've performed a chiral resolution by diastereomeric salt crystallization, but my enantiomeric excess is much lower than expected. What are the most likely initial causes?
Low enantiomeric excess in classical resolutions often stems from several factors related to the crystallization process.[1] One of the most common issues is the co-precipitation of the more soluble diastereomeric salt along with the desired less soluble one. This can be a result of the crystallization happening too quickly, an insufficient difference in solubility between the two diastereomers in the chosen solvent, or the use of a solvent that encourages both to crystallize.[1] Another frequent cause is an incomplete reaction between your racemic mixture and the resolving agent, which leaves unreacted starting material that can disrupt the crystallization process.[1] It is also crucial to use the correct stoichiometric amount of the resolving agent to ensure complete formation of the diastereomeric salts.[1] Finally, temperature plays a vital role, as the solubility of the diastereomeric salts is dependent on it.[1][2]
Q2: How critical is the choice of resolving agent to the final enantiomeric excess?
The resolving agent is a cornerstone of a successful chiral resolution.[1] The interaction between the resolving agent and the enantiomers of your racemic mixture forms diastereomers, which have different physical properties, most importantly, solubility.[1][3][4][5] An ideal resolving agent will form a diastereomeric salt with one enantiomer that is significantly less soluble in your chosen solvent compared to the salt formed with the other enantiomer. This large solubility difference is what allows for the selective crystallization of one diastereomer, leading to a high enantiomeric excess in your crystalline product.[1] The structural characteristics of both your compound and the resolving agent, such as the presence of functional groups that can form strong and specific interactions, are key to achieving this differential solubility.[1]
Q3: Could my analytical method be the source of the low enantiomeric excess reading?
Absolutely. Before investing significant time in optimizing the resolution itself, it is imperative to validate your analytical method.[6] It's not uncommon for issues like chromatographic artifacts or a poorly optimized separation method to incorrectly indicate low enantioselectivity.[6] To verify this, you should prepare a true racemic sample of your product and analyze it using your chiral chromatography method (such as HPLC, GC, or SFC). You should expect to see two well-separated peaks of equal area, representing a 50:50 ratio.[6] If you don't observe two distinct, baseline-separated peaks, your analytical method requires further optimization before you can confidently assess the enantiomeric excess of your resolved samples.[6][7][8]
Q4: What is the difference between kinetic and thermodynamic control in chiral resolution, and how does it affect my results?
Understanding the interplay between kinetic and thermodynamic control is crucial for troubleshooting.
-
Kinetic control governs reactions where the product ratio is determined by the rate of formation.[9][10] The product that forms the fastest is the kinetic product.[9] In the context of crystallization, this means the diastereomeric salt that crystallizes most rapidly will be the dominant form under kinetic control. This is often favored by short reaction times and lower temperatures.[9][11]
-
Thermodynamic control prevails when a reaction is reversible, allowing the products to equilibrate over time.[9] The final product ratio is determined by the relative stability of the products, with the most stable product being the thermodynamic product.[9] In crystallization, this would be the least soluble, most stable diastereomeric salt. Longer reaction times and higher temperatures tend to favor thermodynamic control.[9]
If you are observing low ee, it's possible the conditions are favoring the formation of a mixture of both diastereomers. For instance, a rapid crystallization might be under kinetic control, trapping both diastereomers before the system can equilibrate to the more stable, less soluble form.[11] Conversely, prolonged crystallization at a higher temperature might allow for the dissolution and re-precipitation of the less stable diastereomer, but could also lead to racemization if your compound is susceptible.
II. Troubleshooting Guides
This section provides structured guidance for systematically addressing low enantiomeric excess.
Guide 1: Investigating the Resolving Agent and Salt Formation
Low enantiomeric excess can often be traced back to issues with the resolving agent or the initial salt formation step.
Symptom: Consistently low enantiomeric excess despite varying crystallization conditions.
Possible Causes & Corrective Actions:
-
Purity of the Resolving Agent: Impurities in the resolving agent can interfere with the selective crystallization process.
-
Verification: Confirm the enantiomeric purity of your resolving agent using an appropriate analytical technique.
-
Solution: If the purity is questionable, consider purifying the resolving agent or obtaining a new batch from a reliable supplier.[12]
-
-
Incorrect Stoichiometry: Using an incorrect molar ratio of the resolving agent to your racemic compound can lead to incomplete salt formation.[1]
-
Verification: Double-check your calculations for the molar equivalents of both the racemate and the resolving agent.
-
Solution: Systematically screen different stoichiometric ratios (e.g., 0.5, 1.0, and 1.1 equivalents of the resolving agent) to find the optimal ratio for your specific system.[13]
-
-
Incomplete Salt Formation: The reaction between your racemic compound and the resolving agent may not be going to completion.
-
Verification: Use techniques like NMR or IR spectroscopy to monitor the progress of the salt formation reaction.
-
Solution: Adjust reaction conditions such as temperature, reaction time, or solvent to drive the salt formation to completion.
-
Experimental Protocol: Screening Resolving Agent Stoichiometry
-
Setup: Prepare three separate reaction vessels, each containing a solution of your racemic compound in the chosen solvent.
-
Addition: To each vessel, add a different stoichiometric equivalent of the resolving agent: 0.5 eq, 1.0 eq, and 1.1 eq.
-
Equilibration: Stir all three mixtures at a constant temperature for a set period to ensure complete reaction.
-
Crystallization: Induce crystallization under identical conditions for all three vessels (e.g., controlled cooling).
-
Analysis: Isolate the crystals from each vessel, liberate the enantiomers from the diastereomeric salt, and determine the enantiomeric excess for each sample using a validated chiral HPLC or GC method.
-
Evaluation: Compare the enantiomeric excess values to determine the optimal stoichiometry.
Guide 2: Optimizing Crystallization Conditions
The crystallization process itself is a critical stage where enantiomeric enrichment occurs. Fine-tuning these conditions can significantly improve your results.
Symptom: Enantiomeric excess is inconsistent or improves slightly with minor changes but remains suboptimal.
Possible Causes & Corrective Actions:
-
Inappropriate Solvent System: The choice of solvent is paramount as it directly influences the solubility difference between the two diastereomeric salts.[2][14]
-
Solution: Conduct a comprehensive solvent screen. Test a range of solvents with varying polarities and hydrogen bonding capabilities.[2] Mixed solvent systems, often a combination of a "solvent" and an "anti-solvent," can offer greater control over solubility and supersaturation.[2] In some cases, the solvent can even be incorporated into the crystal lattice, altering the solubility of the diastereomeric salts.[15]
-
-
Uncontrolled Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers, trapping the undesired enantiomer in the crystal lattice.[2]
-
Solution: Employ a slow, controlled cooling profile. This allows for more selective crystallization of the less soluble diastereomer.[2] Consider using a programmable cooling bath for precise temperature control.
-
-
Supersaturation Level: If the solution is too concentrated, both diastereomers may crystallize out simultaneously.
-
Solution: Experiment with different starting concentrations of your diastereomeric salt solution. A more dilute solution can sometimes favor the selective crystallization of the less soluble salt.
-
-
"Oiling Out": The diastereomeric salt may separate as a liquid ("oil") instead of a solid, which generally results in poor purification.[2]
Data Presentation: Solvent Screening Results
| Solvent System | Polarity Index | Diastereomeric Excess (de%) | Yield (%) |
| Methanol | 5.1 | 45 | 60 |
| Ethanol | 4.3 | 65 | 55 |
| Isopropanol | 3.9 | 80 | 50 |
| Acetonitrile | 5.8 | 75 | 45 |
| Toluene/Heptane (1:1) | 2.4 / 0.1 | 92 | 40 |
Guide 3: Addressing Potential Racemization
Racemization, the conversion of a pure enantiomer back into a racemic mixture, can undermine an otherwise successful resolution.
Symptom: High initial enantiomeric excess that decreases over time or upon further processing.
Possible Causes & Corrective Actions:
-
Harsh pH or Temperature Conditions: Extreme pH levels or high temperatures during salt formation, crystallization, or the liberation of the enantiomer can induce racemization.[16]
-
Solution: Operate at the mildest possible temperature and pH conditions. If possible, conduct the resolution at or below room temperature. Use weaker acids or bases for pH adjustments if your compound is sensitive.
-
-
Instability of the Chiral Center: The stereocenter of your compound may be inherently labile under the experimental conditions.
-
Solution: If racemization is unavoidable under standard resolution conditions, you may need to explore alternative separation techniques such as chiral chromatography.[17] In some industrial processes, the undesired enantiomer is intentionally racemized and recycled back into the resolution process to improve overall yield.[3][4][17]
-
Visualization: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantiomeric excess.
III. Advanced Concepts and Considerations
Ternary Phase Diagrams: For a more fundamental understanding of your system, constructing a ternary phase diagram, which illustrates the phase behavior of the two diastereomeric salts and the solvent, can be incredibly insightful.[2] This diagram can help determine the feasibility of the separation and guide the design of an optimal crystallization process.[2][18]
Recrystallization: Often, a single crystallization is not sufficient to achieve high enantiomeric excess. Performing one or more recrystallizations of the enriched diastereomeric salt, potentially in a different solvent system, can significantly enhance the purity of your final product.[2]
By systematically working through these troubleshooting guides and considering the underlying scientific principles, you can effectively diagnose and resolve the causes of low enantiomeric excess in your chiral resolution experiments.
IV. References
-
BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolutions. Retrieved from --INVALID-LINK--
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, December 27). Chiral resolution. Retrieved from --INVALID-LINK--
-
Chemeurope.com. (n.d.). Chiral resolution. Retrieved from --INVALID-LINK--
-
Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from --INVALID-LINK--
-
Kodama, K., et al. (2024). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ACS Omega. Retrieved from --INVALID-LINK--
-
DR-NTU. (n.d.). Resolution of chiral compounds by crystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Minimizing racemization during the synthesis of chiral "3-Amino-1,1-diethoxypropan-2-ol". Retrieved from --INVALID-LINK--
-
Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, November 29). Thermodynamic and kinetic reaction control. Retrieved from --INVALID-LINK--
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023, January 18). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Determining enantiomeric excess from overlapping HPLC peaks: Discussion of errors in the methods. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of the third solvent on resolution results. Retrieved from --INVALID-LINK--
-
ChemRxiv. (2020, June 18). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). The Essential Role of Chiral Resolving Agents in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2021, July 7). A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from --INVALID-LINK--
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022, March). Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2017, January 26). Deracemisations under kinetic and thermodynamic control. Retrieved from --INVALID-LINK--
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from --INVALID-LINK--
-
Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2024, May 16). Unconventional approaches for chiral resolution. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from --INVALID-LINK--
-
UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from --INVALID-LINK--
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, April 19). Diastereomeric recrystallization. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Chiral_resolution [chemeurope.com]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2,2-Trifluoro-1-phenylethylamine
Welcome to the technical support center for the purification of 2,2,2-Trifluoro-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile chiral amine. Our goal is to equip you with the knowledge to not only execute purification protocols effectively but also to understand the underlying chemical principles, enabling you to adapt and troubleshoot with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A prevalent method for the synthesis of this compound is the Leuckart-Wallach reaction, which involves the reductive amination of 2,2,2-trifluoroacetophenone.[1] Potential impurities from this synthesis include:
-
Unreacted Starting Materials: Residual 2,2,2-trifluoroacetophenone.
-
Formylated By-products: N-formyl-2,2,2-trifluoro-1-phenylethylamine is a common intermediate/by-product in the Leuckart reaction.[1]
-
Over-alkylation Products: Di-(2,2,2-trifluoro-1-phenylethyl)amine can form, especially with prolonged reaction times or incorrect stoichiometry.
-
Side-Reaction Products: Impurities arising from side reactions of the starting materials or intermediates under the reaction conditions.
-
Solvent and Reagent Residues: Residual formic acid, formamide, or other solvents used in the synthesis and work-up.
Q2: My final product has a slight color. What could be the cause and how can I remove it?
A2: Amines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.[2] For this compound, this can manifest as a yellow or brownish hue. To mitigate this, it is crucial to handle the amine under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification steps involving heat, such as distillation.
To remove color, you can try the following:
-
Activated Carbon Treatment: Dissolve the crude amine in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite.
-
Distillation: Vacuum distillation is often effective at separating the desired amine from less volatile, colored impurities.
-
Column Chromatography: Flash chromatography can also be effective in removing colored, polar impurities.
Q3: My chiral resolution is giving a low enantiomeric excess (ee). What are the key factors to consider for optimization?
A3: Achieving high enantiomeric excess in a classical diastereomeric salt resolution is a multi-faceted challenge.[3] Key factors to optimize include:
-
Choice of Resolving Agent: While tartaric acid is common, other chiral acids like mandelic acid or camphorsulfonic acid might provide better discrimination and crystallization properties for your specific amine.
-
Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. A thorough solvent screen is crucial. Protic solvents like methanol or ethanol are often good starting points.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution efficiency. A 1:1 ratio is a good starting point, but optimization may be necessary.
-
Crystallization Conditions: Slow cooling and allowing sufficient time for crystallization are critical for achieving high diastereomeric purity in the solid phase. Seeding with a small crystal of the desired diastereomeric salt can also be beneficial.
-
Recrystallization: A single crystallization may not be sufficient to achieve high ee. One or more recrystallizations of the diastereomeric salt are often necessary.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Guide 1: Distillation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Bumping/Uncontrolled Boiling | - Uneven heating.- Lack of nucleation sites. | - Use a stirring bar or boiling chips: This provides nucleation sites for smooth boiling.[4]- Ensure uniform heating: Use a heating mantle with a stirrer and ensure the flask is properly seated.- Control the heating rate: Increase the temperature gradually to avoid superheating. |
| Product Decomposition (Darkening of the residue) | - Temperature is too high.- Presence of oxygen. | - Use vacuum distillation: this compound has a relatively high boiling point. Vacuum distillation allows for distillation at a lower temperature, minimizing thermal decomposition.[5][6][7]- Purge the system with an inert gas: Before heating, flush the distillation apparatus with nitrogen or argon to remove oxygen. |
| Low Recovery/Yield | - Inefficient condensation.- Leaks in the vacuum system.- Hold-up in the distillation apparatus. | - Ensure adequate cooling: Use a condenser with a sufficient surface area and ensure a good flow of cold water.- Check all joints for leaks: Properly grease all ground glass joints to ensure a good vacuum seal.- Use appropriately sized glassware: Using oversized glassware can lead to significant product loss on the surfaces. |
Workflow for Optimizing Vacuum Distillation:
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
Overcoming poor crystal quality in diastereomeric salt resolution
Welcome to the Technical Support Center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enantiomer resolution. Chiral resolution via diastereomeric salt formation is a cornerstone technique in pharmaceutical development and fine chemical synthesis, yet it is often plagued by challenges related to crystallization.[1][2][3][4] This guide provides actionable, field-proven insights to help you overcome poor crystal quality and optimize your resolution process.
Quick Access: Frequently Asked Questions (FAQs)
Here are answers to some of the most common issues encountered during diastereomeric salt resolution.
Q1: I've mixed my racemic compound and resolving agent, but no crystals are forming, or I'm getting an oily precipitate. What should I do?
A1: The formation of an oil or a complete lack of precipitation are common issues that often relate to solubility, supersaturation, or the intrinsic properties of the diastereomeric salts.[5]
-
Inappropriate Solvent System: The solvent is a critical factor as it dictates the solubility of both diastereomeric salts.[5][6] An ideal solvent should provide a significant solubility difference between the two diastereomers.[6][7]
-
Insufficient Supersaturation: Crystallization requires a supersaturated solution, meaning the concentration of the solute is higher than its solubility at a given temperature.[8]
-
Solution: You can increase supersaturation by carefully evaporating the solvent or by cooling the solution. If these methods fail, adding an anti-solvent can also help to induce precipitation.
-
-
Inhibition by Impurities: Impurities present in the starting materials can sometimes hinder nucleation and crystal growth.[5]
-
Solution: Ensure that your racemic compound and resolving agent are of high purity. If necessary, purify the starting materials before attempting the resolution.[5]
-
Q2: I'm getting crystals, but they are of poor quality (e.g., small needles, amorphous powder). How can I improve this?
A2: Poor crystal morphology is often a result of rapid crystallization, excessively high supersaturation, or the presence of impurities.[5] The primary goal is to slow down the crystallization process to encourage the formation of larger, more well-ordered crystals.[5]
-
Too Rapid Crystallization: Fast cooling or the quick addition of an anti-solvent can lead to the formation of many small crystals or an amorphous powder.[5]
-
Solution: Employ a slower, more controlled cooling profile. Instead of placing your flask directly in an ice bath, allow it to cool slowly to room temperature first, or use a programmable cooling bath.
-
-
High Supersaturation: While necessary for crystallization, very high levels of supersaturation can favor rapid nucleation over crystal growth, leading to smaller crystals.[8]
-
Solution: Optimize the level of supersaturation. This can be achieved by adjusting the initial concentration of your salt or by controlling the rate of cooling or anti-solvent addition.
-
-
Solvent Choice: The solvent can significantly influence crystal habit.[9]
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes a change in solvent polarity or the ability of the solvent to form hydrogen bonds can dramatically alter crystal morphology.[9]
-
Q3: My diastereomeric salt formation is resulting in a low yield of the desired crystal. What are the primary factors I should investigate?
A3: Low yields can stem from several factors, with the solvent system and the choice of resolving agent being the most critical.[6]
-
Solvent System: The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to the preferential crystallization of the less soluble salt.[5][6]
-
Resolving Agent: Not all resolving agents will form salts with sufficient differences in physical properties for easy separation.[6] It is common practice to screen several resolving agents.[6]
-
Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[6]
-
Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts. A controlled cooling profile is critical for achieving high yield and purity.[6]
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming persistent crystallization challenges.
Issue 1: Persistent Oiling Out or Amorphous Precipitation
Oiling out occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the melting point of the salt is lower than the temperature of the solution.[10]
Causality and Strategic Solutions
-
High Solute Concentration: An overly concentrated solution can lead to the separation of a liquid phase.
-
Protocol: Dilute the solution with more solvent and reheat until a clear solution is obtained. Allow it to cool slowly.
-
-
Inappropriate Solvent: The chosen solvent may be too "good," meaning the salt is highly soluble, or it may not effectively stabilize the crystal lattice.
-
Protocol: Perform a systematic solvent screening. A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can often promote crystallization over oiling out.
-
Experimental Workflow: Troubleshooting Oiling Out
Caption: Logical workflow for addressing oiling out during crystallization.
Issue 2: Improving Crystal Size and Morphology
Small, needle-like, or agglomerated crystals can be difficult to filter, wash, and dry, often leading to poor purity. The key is to control the nucleation and growth phases of crystallization.
Controlling Supersaturation: The Driving Force
Supersaturation is the essential driving force for both nucleation (the birth of new crystals) and growth (the increase in size of existing crystals).[8] At low supersaturation, crystal growth is favored over nucleation, leading to larger crystals.[8] Conversely, at high supersaturation, nucleation dominates, resulting in many small crystals.[8]
| Parameter | Effect on Supersaturation | Impact on Crystal Quality |
| Cooling Rate | Fast cooling rapidly increases supersaturation. | Promotes rapid nucleation, leading to small crystals.[5] |
| Slow cooling gradually increases supersaturation. | Favors crystal growth, leading to larger, more well-defined crystals.[5] | |
| Solvent/Anti-solvent Ratio | Rapid addition of anti-solvent quickly raises supersaturation. | Can cause "crashing out" and amorphous material. |
| Slow, controlled addition of anti-solvent maintains a stable level of supersaturation. | Allows for controlled crystal growth. | |
| Concentration | Higher initial concentration leads to a higher degree of supersaturation upon cooling. | Can lead to uncontrolled, rapid crystallization. |
The Power of Seeding
Introducing seed crystals of the desired diastereomeric salt is a powerful technique to control the crystallization process.[6][11] Seeding provides a template for crystal growth, bypassing the often-unpredictable spontaneous nucleation step.[11][12] This should ideally be done within the metastable zone, which is a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur.[11][13]
Step-by-Step Seeding Protocol
-
Prepare Seed Crystals: Obtain a small sample of the pure, desired diastereomeric salt. If none is available, attempt a small-scale, rapid crystallization to generate initial solid material, which can be purified and used as seeds.
-
Create a Seed Slurry: Crush a small amount of the seed crystals and suspend them in a solvent in which they are poorly soluble.
-
Prepare the Supersaturated Solution: Dissolve the diastereomeric salt mixture in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Cool to the Metastable Zone: Slowly cool the solution to a temperature just below the saturation point.
-
Introduce Seeds: Add a small amount of the seed slurry to the supersaturated solution.
-
Controlled Cooling: Continue to cool the solution slowly to allow the crystals to grow to the desired size.
Caption: Workflow for improving crystal quality using seeding.
Issue 3: Poor Diastereomeric Purity
Achieving high diastereomeric excess (d.e.) is the ultimate goal of the resolution. Poor purity indicates that the undesired diastereomer is co-crystallizing with the desired one.
Understanding the Solid-Liquid Phase Equilibrium
For complex systems, constructing a ternary phase diagram of the two diastereomers and the solvent can be invaluable for identifying the optimal conditions for selective crystallization.[6][14] This diagram maps the solubility of the salts at different compositions and temperatures, revealing the window for selective precipitation.[4][7][15]
Advanced Strategies for Enhancing Purity
-
Recrystallization: A single crystallization may not be sufficient. Recrystallizing the obtained solid, perhaps in a different solvent system, can significantly enhance the diastereomeric purity.
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can achieve yields approaching 100%. CIDT is applicable when the undesired diastereomer in solution can epimerize (convert) to the desired, less soluble diastereomer, which then crystallizes out of solution.[6] This process drives the equilibrium towards the formation of the desired product.[6]
-
Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer is the thermodynamically more stable and less soluble salt. In such cases, a kinetic resolution may be necessary. This involves seeding a supersaturated solution with the desired diastereomer and stopping the crystallization before the system reaches equilibrium, thereby isolating the kinetically favored product.[14]
Analytical Techniques for Quality Assessment
Properly assessing the outcome of your crystallization experiment is crucial.
| Technique | Purpose | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity and Enantiomeric/Diastereomeric Excess | Quantitative measure of the ratio of diastereomers in both the solid and mother liquor.[6][] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purity and Structural Confirmation | Can be used to determine diastereomeric ratio and confirm the chemical structure of the salt.[] |
| X-Ray Powder Diffraction (XRPD) | Solid-State Form Identification | Identifies the crystalline form (polymorph) and can detect amorphous content.[17][18] |
| Differential Scanning Calorimetry (DSC) | Thermal Properties and Purity | Measures melting point and can be used to assess the purity of the crystalline material.[][18] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group and Bonding Information | Can help identify the material and detect changes in bonding associated with salt formation.[17][18] |
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. diamond.ac.uk [diamond.ac.uk]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. m.youtube.com [m.youtube.com]
- 17. acadpubl.eu [acadpubl.eu]
- 18. researchgate.net [researchgate.net]
Enhancing the efficiency of 2,2,2-Trifluoro-1-phenylethylamine as a resolving agent
Welcome to the technical support center for 2,2,2-Trifluoro-1-phenylethylamine (TFPEA). This guide is designed for researchers, chemists, and drug development professionals to enhance the efficiency of TFPEA as a chiral resolving agent. Here, we move beyond standard protocols to address the nuanced challenges encountered during experimentation, providing in-depth, scientifically grounded solutions.
Part 1: Troubleshooting Guide for Common Issues
This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind each problem and its solution.
Issue 1: No Precipitation or Oiling Out of the Diastereomeric Salt
-
Question: I've mixed my racemic acid with enantiomerically pure TFPEA in the chosen solvent, but no solid salt is forming. In some cases, an oil forms instead of a crystalline solid. What's going wrong?
-
Answer: This is a common and often frustrating issue that points directly to suboptimal crystallization conditions, primarily related to solvent choice and concentration.
-
Scientific Rationale: The formation of a crystalline diastereomeric salt is a delicate thermodynamic process governed by the differential solubility of the two diastereomers.[1][2][3] For crystallization to occur, the solution must be supersaturated with respect to the less soluble diastereomer. If the solvent is too good (i.e., it solvates both diastereomeric salts too effectively), the solution will never reach supersaturation, and no precipitate will form. Conversely, if the solvent is too poor, both diastereomers may crash out of solution as an amorphous oil because the kinetic barrier to forming an ordered crystal lattice is too high.
-
Troubleshooting Steps & Solutions:
-
Systematic Solvent Screening: The most critical variable is the solvent.[3][4] A systematic screen is the most effective approach. Start with solvents in which the resolving agent and racemic compound have moderate solubility. It is crucial to test a range of solvents with varying polarities and hydrogen-bonding capabilities.[3] Alcoholic solvents like methanol, ethanol, or isopropanol are often excellent starting points.[4]
-
Solvent Mixtures: If single solvents fail, employ binary or even ternary solvent systems. A common strategy is to dissolve the components in a "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., hexane or diethyl ether) until persistent turbidity is observed. This brings the solution closer to the point of supersaturation.
-
Increase Concentration: The solution may simply be too dilute. Carefully remove the solvent under reduced pressure and re-attempt crystallization at a higher concentration.
-
Temperature Modulation: Ensure you are cooling the solution sufficiently. After slow cooling to room temperature, placing the flask in an ice bath or a refrigerator for several hours can promote crystallization.[1]
-
Seeding: If you have a small amount of the desired diastereomeric salt from a previous successful attempt, adding a single seed crystal can overcome the kinetic barrier to nucleation and induce crystallization.
-
-
Issue 2: Low Diastereomeric Excess (d.e.) After the First Crystallization
-
Question: I managed to crystallize a salt, but after analysis (e.g., by chiral HPLC or NMR of the liberated acid), the diastereomeric excess is very low. How can I improve the purity?
-
Answer: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.[4] The goal is to find conditions that maximize the solubility difference.
-
Scientific Rationale: The efficiency of a classical resolution is directly proportional to the difference in solubility between the less soluble and more soluble diastereomeric salts.[2][3] Factors like solvent, temperature, and cooling rate dramatically influence this differential. A rapid crash crystallization, for instance, traps the more soluble diastereomer in the crystal lattice of the less soluble one, leading to poor enrichment.
-
Troubleshooting Steps & Solutions:
-
Recrystallization: This is the most straightforward solution. Dissolve the obtained salt in a minimum amount of the same or a slightly better solvent at an elevated temperature and allow it to cool slowly. Each recrystallization step should enrich the diastereomeric purity.
-
Optimize the Cooling Rate: Slow, controlled cooling is paramount for forming pure crystals.[1][4] Crashing the temperature by plunging a warm flask into an ice bath is a common cause of low purity. Allow the solution to cool to room temperature naturally, perhaps in an insulated container, before further cooling in an ice bath.
-
Re-evaluate the Solvent System: The initial solvent may be suboptimal for selectivity. A different solvent might offer a greater solubility difference between the diastereomers.[4] Sometimes a solvent that gives a lower initial yield will provide a much higher purity.
-
Check Stoichiometry: While a 1:1 molar ratio of racemic compound to resolving agent is standard, sometimes using a slight excess or deficit of the resolving agent can influence the crystallization equilibrium and improve the purity of the precipitated salt.
-
-
Issue 3: Difficulty Liberating the Enantiomer from the Salt
-
Question: I have a pure diastereomeric salt, but I'm struggling to break the salt and recover my enantiomerically enriched compound and the TFPEA resolving agent. My yields are low, or the product is contaminated.
-
Answer: This step involves a simple acid-base workup, but procedural pitfalls can lead to poor recovery. The key is to ensure a complete acid-base reaction and efficient separation of the organic and aqueous phases.
-
Scientific Rationale: The diastereomeric salt is held together by an ionic bond between the acidic function of your compound and the basic amine of TFPEA. To liberate them, you must protonate the amine (making it a water-soluble ammonium salt) and deprotonate the acid (making it an organic-soluble free acid), or vice-versa, allowing for their separation by extraction.
-
Troubleshooting Steps & Solutions:
-
Ensure Complete Acid-Base Reaction: Suspend the diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Add a strong acid (like 1-2 M HCl) or a strong base (like 1-2 M NaOH) dropwise while stirring vigorously. Use pH paper or a pH meter to confirm that the aqueous layer has reached a sufficiently acidic (pH < 2) or basic (pH > 12) state to ensure the salt is fully broken.[5]
-
Efficient Extraction: Perform multiple extractions with the organic solvent to ensure all of your desired compound is transferred from the aqueous layer.[5] Combine the organic layers.
-
Washing the Organic Layer: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Evaporation: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then remove the solvent under reduced pressure. Incomplete drying can lead to residual water in your final product.
-
Recovering the Resolving Agent: The TFPEA is now in the aqueous layer as its ammonium salt. To recover it, make the aqueous layer strongly basic with NaOH, and then extract the liberated free amine back into an organic solvent. This allows the expensive resolving agent to be recycled.[1]
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: Why use this compound (TFPEA) over standard 1-phenylethylamine (PEA)?
-
A1: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This electronic feature can enhance the intermolecular interactions (such as hydrogen bonding and dipole-dipole interactions) within the crystal lattice of the diastereomeric salt, potentially leading to better-defined, more stable crystals and a greater difference in solubility between the two diastereomers. This often results in more efficient separation and higher enantiomeric excess.
-
-
Q2: How do I determine the absolute configuration of my resolved enantiomer?
-
A2: This cannot be determined from the resolution process alone. You must use an independent analytical method. The most common techniques are X-ray crystallography of the pure diastereomeric salt or the final product, comparison of the sign of optical rotation to known literature values for your compound, or using advanced NMR techniques with chiral solvating agents.
-
-
Q3: Can I use TFPEA to resolve a racemic base?
-
Q4: My yield is high, but my enantiomeric excess (e.e.) is low. What does this mean?
-
A4: This typically means your crystallization conditions are not selective enough, and you are crystallizing a near-racemic mixture of the two diastereomeric salts. The primary solution is to perform one or more recrystallizations.[6] It is often a trade-off between yield and purity; subsequent recrystallizations will improve the e.e. but at the cost of some material being lost to the mother liquor.
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
-
Dissolution: In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of your racemic acid in the minimum amount of a pre-determined, warm solvent (e.g., ethanol).
-
Addition of Resolving Agent: In a separate container, dissolve 1.0 equivalent of enantiomerically pure (R)- or (S)-TFPEA in a small amount of the same solvent. Add the TFPEA solution dropwise to the stirred solution of the acid.
-
Crystallization: If crystals do not form immediately, cap the flask and allow it to cool slowly to room temperature. A slow cooling rate is crucial for selective crystallization.[4]
-
Cooling and Isolation: Once the flask has reached ambient temperature, place it in an ice bath for 30-60 minutes to maximize the yield of the less-soluble salt.
-
Filtration: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the yield and diastereomeric purity. A small sample can be taken, the salt broken (as per Protocol 2), and the enantiomeric excess of the acid determined by chiral HPLC.
Protocol 2: Liberation of the Enriched Acid and Recovery of TFPEA
-
Salt Dissolution: Suspend the diastereomeric salt crystals in a separatory funnel containing a 1:1 mixture of water and ethyl acetate.
-
Acidification: Add 2 M HCl solution dropwise while shaking the funnel, venting frequently. Continue adding acid until the aqueous layer is pH ~1-2 (test with pH paper). All solids should dissolve, resulting in two clear layers.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with fresh portions of ethyl acetate.
-
Combine & Wash: Combine all organic layers and wash them once with water, followed by one wash with saturated NaCl (brine).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield your enantiomerically enriched acid.
-
Resolving Agent Recovery: Combine all aqueous layers from the previous steps. Make the solution strongly basic (pH > 12) by the careful, dropwise addition of 50% NaOH solution (caution: exothermic).
-
Recovery Extraction: Extract the now-basic aqueous layer three times with diethyl ether.
-
Drying & Concentration: Combine the ether layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the ether by rotary evaporation to recover the TFPEA.
Part 4: Visualization & Workflows
Diagram 1: General Workflow for Chiral Resolution
References
Degradation pathways of 2,2,2-Trifluoro-1-phenylethylamine and prevention
Welcome to the technical support guide for 2,2,2-Trifluoro-1-phenylethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for challenges related to the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by empowering you with the knowledge to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a fluorinated organic compound featuring a primary amine attached to a phenyl ring and a trifluoromethyl group. The incorporation of fluorine, particularly the CF3 group, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] However, the amine functional group itself can be susceptible to various degradation pathways, which can compromise sample purity, affect experimental outcomes, and lead to inconsistent results.[2][3] Understanding and controlling these degradation pathways is critical for reliable research and development.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to several degradation mechanisms, primarily targeting the amine and the benzylic position.
-
Oxidative Degradation: This is often the most significant pathway for amines.[4] The presence of oxygen, especially when catalyzed by metal ions, can lead to the formation of imines, which can further hydrolyze to form ketones (2,2,2-trifluoroacetophenone) and ammonia.[5] The process typically involves the generation of amine radicals.[4] Primary amines are known to be susceptible to oxidation.[6]
-
Thermal Degradation: High temperatures can promote degradation. For benzylamine, a related compound, thermal decomposition can lead to the cleavage of the C-N bond, forming a benzyl radical and an amino radical.[7] This suggests that at elevated temperatures, this compound could decompose, potentially leading to dimerization of radicals or other side reactions.
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate radical reactions. The trifluoromethyl group can influence the photolytic stability of aromatic compounds.[8] Photolysis can lead to the formation of various degradation products, and in some cases, can result in the cleavage of the C-F bonds to form trifluoroacetic acid (TFA), although this is more common with trifluoromethylphenols.[8][9]
-
Hydrolytic Degradation: While the trifluoromethyl group itself is generally stable to hydrolysis, the overall stability of the molecule can be pH-dependent.[10] Extreme pH conditions could potentially catalyze reactions involving the amine group. However, significant hydrolytic cleavage of the C-F bonds is not expected under typical experimental conditions.
Caption: Potential degradation pathways for this compound.
Q3: What are the common signs of degradation in my experiments?
Identifying degradation early is key to troubleshooting. Look for the following indicators:
-
Visual Changes: Discoloration (e.g., yellowing) of the solid or solutions, or the formation of precipitates.
-
Analytical Discrepancies:
-
Appearance of new, unexpected peaks in HPLC, GC, or LC-MS chromatograms.
-
A decrease in the peak area of the parent compound over time.
-
Changes in retention time, which could indicate the formation of more polar or non-polar degradation products.
-
-
Loss of Efficacy: A significant decrease or complete loss of the expected biological activity or chemical reactivity of the compound.[11]
Q4: How can I prevent degradation? What are the optimal storage and handling conditions?
Proactive prevention is the most effective strategy. Adhering to strict storage and handling protocols can significantly extend the shelf-life and preserve the integrity of your compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store solid at 2-8°C for short-term. For long-term, store at -20°C or -80°C.[11] | Low temperatures slow down the rate of chemical reactions, including thermal degradation and oxidation. |
| Light | Store in amber vials or protect from light by wrapping containers in aluminum foil.[11] | Prevents photodegradation, which is initiated by energy from UV and visible light. |
| Atmosphere | For solutions, use degassed solvents. For sensitive applications, overlay with an inert gas (Argon or Nitrogen).[11] | Minimizes oxidative degradation by removing atmospheric oxygen, a key reactant. |
| pH | Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Use buffered solutions for stability. | Avoids acid or base-catalyzed degradation pathways. |
| Solvent | Use high-purity, anhydrous solvents when preparing stock solutions. | Prevents hydrolysis and reactions with impurities. Water content can be critical for long-term stability. |
| Handling | Prepare solutions fresh whenever possible. Avoid repeated freeze-thaw cycles with stock solutions.[11] | Minimizes the time the compound is exposed to potentially destabilizing conditions. |
Q5: Which analytical methods are best for monitoring the stability of this compound?
A multi-faceted analytical approach is recommended for comprehensive stability assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies. A stability-indicating HPLC method, typically with UV and/or Mass Spectrometric (MS) detection, can separate the parent compound from its degradation products and quantify them.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products. The compound may require derivatization to improve its volatility and chromatographic behavior.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information on degradation products. Critically, ¹⁹F NMR is highly specific and sensitive for tracking any changes involving the trifluoromethyl group, such as defluorination.[9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent biological/chemical assay results. | Partial degradation of the compound during storage or the experiment. | 1. Prepare fresh solutions from solid stock for each experiment. 2. Verify the storage conditions of the solid and stock solutions (see table above). 3. Run an HPLC analysis on the solution to check for degradation products. |
| Appearance of a new peak in HPLC chromatogram. | Compound degradation. | 1. Characterize the new peak using LC-MS to determine its mass. 2. Conduct a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products. 3. Review handling procedures; consider using an inert atmosphere or antioxidants. |
| Solid compound has changed color. | Significant degradation, likely due to prolonged exposure to air, light, or heat. | 1. Discard the degraded compound. 2. Procure a new batch and implement stringent storage conditions immediately. |
| Loss of parent compound concentration in solution over a short period. | Rapid degradation in the chosen solvent or at the working temperature. | 1. Evaluate the stability in different solvents. 2. Ensure the solution pH is controlled with a suitable buffer. 3. Perform the experiment at a lower temperature if possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to rapidly identify potential degradation pathways and products. This information is invaluable for developing a stability-indicating analytical method.
Objective: To generate and identify degradation products under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/MS detector
Procedure:
-
Prepare Stock Solution: Dissolve the compound in methanol or acetonitrile to a concentration of 1 mg/mL.
-
Set Up Controls: Keep an aliquot of the stock solution protected from light at 2-8°C (unstressed control).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[11]
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[11]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[11]
-
Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with UV/Vis light) for 24 hours. Keep a control sample wrapped in foil next to it.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 70°C for 48 hours.
-
Analysis: Analyze all samples (including the control) by a suitable LC-MS method. Compare the chromatograms to identify new peaks corresponding to degradation products.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Routine Stability Monitoring using HPLC
Objective: To quantify the purity of this compound in a solution over time under specific storage conditions.
Materials:
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Prepared solution of the compound at a known concentration
Procedure:
-
Method Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~254 nm (or lambda max of the compound)
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes) and optimize to achieve good separation between the parent peak and any impurities.
-
-
Time-Zero (T₀) Analysis: Immediately after preparing the solution, inject it into the HPLC system to obtain the initial purity profile. Record the peak area of the parent compound.
-
Storage: Store the solution under the desired conditions (e.g., 4°C, protected from light).
-
Subsequent Time Points: At scheduled intervals (e.g., T = 24h, 48h, 1 week), re-analyze the stored solution using the same HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T₀. A significant decrease (>5%) indicates instability under the tested conditions.
References
- 1. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijmr.net.in [ijmr.net.in]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: An In-Depth Analysis of 2,2,2-Trifluoro-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the isolation of single enantiomers is a critical determinant of a product's efficacy and safety. The classical method of diastereomeric salt resolution, while established, remains an empirical science, with the choice of resolving agent being paramount to a successful outcome. This guide offers a deep-dive comparison of 2,2,2-Trifluoro-1-phenylethylamine against other commonly employed chiral resolving agents.
While direct, side-by-side comparative studies for this compound are not extensively documented in peer-reviewed literature, this guide will establish a robust performance benchmark. We will leverage comprehensive data from the resolution of profens—a class of non-steroidal anti-inflammatory drugs (NSAIDs)—using the structurally analogous and widely-used (R)- and (S)-α-methylbenzylamine (also known as 1-phenylethylamine). By integrating this data with a thorough analysis of the physicochemical effects of trifluoromethyl substitution, we will provide a scientifically grounded perspective on the potential advantages and practical considerations of using this fluorinated resolving agent.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The cornerstone of this classical resolution technique is the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1] When a racemic mixture of an acidic compound, such as a carboxylic or sulfonic acid, is treated with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit differential solubilities in a given solvent system. This disparity allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the enantiomerically enriched acid can be liberated from the salt, and the chiral resolving agent can be recovered and recycled.
Figure 1: General workflow for the chiral resolution of a racemic acid using a chiral amine.
Comparative Analysis of Chiral Resolving Agents
The efficacy of a chiral resolving agent is a multifactorial equation, heavily dependent on the specific substrate and the experimental conditions. An ideal resolving agent should form diastereomeric salts with a significant divergence in solubility, leading to a high yield of the desired diastereomer and, consequently, a high enantiomeric excess (e.e.) of the target molecule.
The Benchmark: α-Methylbenzylamine in the Resolution of Profens
α-Methylbenzylamine is a workhorse in chiral resolution due to its commercial availability in both enantiomeric forms, its relatively low cost, and its proven efficacy in resolving a wide array of racemic acids.[2] The resolution of profens like ibuprofen and naproxen serves as an excellent case study.
Case Study: Resolution of (±)-Ibuprofen with (S)-(-)-α-Methylbenzylamine
In a typical resolution, racemic ibuprofen is reacted with (S)-(-)-α-methylbenzylamine. The resulting diastereomeric salts, (S)-Ibuprofen-(S)-amine and (R)-Ibuprofen-(S)-amine, exhibit different solubilities, allowing for the preferential crystallization of the (S,S) salt.[1][3]
| Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered (S)-Acid | Reference |
| (S)-α-Methylbenzylamine | (±)-Ibuprofen | Aqueous KOH | Not explicitly stated, but effective | 88.14% | [3] |
| (S)-α-Methylbenzylamine | (±)-Ibuprofen | 0.24 M KOH | Not explicitly stated, but effective | >90% (inferred from optical rotation) | [1] |
Case Study: Resolution of (±)-Naproxen
The resolution of naproxen often employs a similar strategy, forming diastereomeric salts with a chiral amine.[4] The efficiency of this process is highly dependent on the choice of resolving agent and solvent system. Solid-state studies of the diastereomeric salts of (S)-naproxen with both (R)- and (S)-1-phenylethylamine have provided valuable insights into the crystal packing and intermolecular interactions that govern the separation.[5] These studies reveal that robust charge-assisted hydrogen bonds between the carboxylate of the acid and the ammonium of the amine are fundamental to the formation of stable, crystalline salts.[2]
The Contender: this compound
While direct comparative data is scarce, we can project the performance of this compound based on the known effects of trifluoromethyl substitution on molecular properties.
Theoretical Advantages of the Trifluoromethyl Group:
-
Altered Basicity: The strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group is known to decrease the basicity of amines.[6] This alteration in pKa can significantly impact the thermodynamics of salt formation and the solubility of the resulting diastereomeric salts. A change in basicity may lead to a more optimal pKa difference between the acidic substrate and the resolving agent, potentially resulting in sharper solubility differentials between the diastereomers.
-
Enhanced Intermolecular Interactions: The trifluoromethyl group can participate in non-covalent interactions that are not available to its non-fluorinated counterpart. These include:
-
C-H···F Hydrogen Bonds: The fluorine atoms can act as hydrogen bond acceptors, introducing additional points of interaction that can influence crystal packing.[7]
-
Dipole-Dipole Interactions: The highly polarized C-F bonds create a strong local dipole moment, which can lead to favorable dipole-dipole interactions within the crystal lattice.
-
Amphiphilic Nature: The trifluoromethyl group can act as both an electrophile and a nucleophile in noncovalent bonding, allowing for a wider range of potential interactions.[8]
-
-
Modified Crystal Packing: The steric bulk and unique electronic properties of the -CF3 group can lead to different crystal packing arrangements compared to the -CH3 group. This can result in a more pronounced difference in the lattice energies of the two diastereomeric salts, thereby amplifying the solubility difference and improving the efficiency of the resolution. The presence of fluorine can also increase the lipophilicity of the molecule, which may affect its solubility in various organic solvents.[4]
Figure 2: Potential intermolecular interactions in diastereomeric salts.
Potential Challenges:
The introduction of the trifluoromethyl group is not without potential drawbacks. The altered basicity may, in some cases, be detrimental to the formation of stable salts. Furthermore, the cost of this compound is generally higher than that of its non-fluorinated analog, which is a significant consideration for large-scale industrial processes.
Experimental Protocols
Detailed and reproducible methodologies are essential for the successful resolution of racemic mixtures. Below is a generalized protocol for the resolution of a racemic carboxylic acid using a chiral amine, which can be adapted for specific applications. This protocol is based on established procedures for the resolution of ibuprofen with α-methylbenzylamine and serves as a starting point for optimization with this compound.[1][3]
General Protocol for the Resolution of a Racemic Carboxylic Acid
Figure 3: Step-by-step experimental workflow for chiral resolution.
Step-by-Step Methodology:
-
Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with heating.
-
In a separate flask, dissolve the chiral resolving agent, (R)- or (S)-2,2,2-trifluoro-1-phenylethylamine (0.5 - 1.0 equivalent), in the same hot solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes be advantageous in achieving higher enantiomeric excess in the crystalline salt.
-
Slowly add the hot solution of the resolving agent to the solution of the racemic acid with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. For optimal crystal growth and purity, it is crucial to avoid rapid cooling.
-
The mixture can be left to stand for several hours or overnight to maximize the yield of the crystalline salt.
-
If crystallization does not occur, it may be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal, if available.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The diastereomeric excess (d.e.) of the salt can be determined at this stage using techniques such as NMR spectroscopy.
-
If the d.e. is not satisfactory, the salt can be recrystallized from a suitable solvent to enhance its purity.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid, such as 2 M HCl, to protonate the carboxylic acid and break the salt. The free carboxylic acid will often precipitate out of the aqueous solution if it is not water-soluble.
-
The chiral resolving agent will remain in the aqueous layer as its hydrochloride salt.
-
-
Isolation of the Final Product:
-
If the carboxylic acid precipitates, it can be collected by filtration. If it is soluble in the aqueous medium, it should be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
The enantiomeric excess (e.e.) of the final product should be determined by a suitable analytical method, such as chiral HPLC or by NMR using a chiral solvating agent.
-
Conclusion and Future Outlook
The selection of an optimal chiral resolving agent remains a largely empirical process, but a systematic approach grounded in physicochemical principles can significantly streamline the development of an efficient resolution. While α-methylbenzylamine has a long-standing track record of success, the unique properties of its trifluorinated analog, this compound, present a compelling case for its consideration, particularly for challenging resolutions.
The introduction of the trifluoromethyl group can modulate the basicity and introduce novel intermolecular interactions, potentially leading to the formation of diastereomeric salts with more pronounced solubility differences. This could translate to higher yields and enantiomeric purities in the final product.
For researchers and drug development professionals, the key takeaway is the importance of a broad screening of resolving agents and solvents. While established agents provide a reliable starting point, novel and structurally diverse resolving agents like this compound should be included in these screens. Further systematic studies, including direct comparative resolutions and crystallographic analysis of the resulting diastereomeric salts, will be invaluable in fully elucidating the potential of this and other fluorinated resolving agents, moving the field from a trial-and-error art to a more predictive science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolving Agents: 2,2,2-Trifluoro-1-phenylethylamine vs. 1-phenylethylamine
Introduction
In the landscape of pharmaceutical development and asymmetric synthesis, the isolation of single enantiomers from a racemic mixture is a foundational and often critical step.[1] While various techniques exist, classical resolution through the formation of diastereomeric salts remains a robust, scalable, and economically viable method, particularly for acidic and basic compounds.[1][2] The success of this technique hinges on the selection of an appropriate chiral resolving agent.
This guide provides an in-depth, data-driven comparison of two prominent chiral amines used for the resolution of acidic compounds: the workhorse resolving agent, 1-phenylethylamine (PEA) , and its fluorinated analogue, 2,2,2-Trifluoro-1-phenylethylamine (TFPEA) . We will explore the fundamental principles of their application, analyze the structural and electronic effects of fluorination on resolution efficiency, and provide actionable experimental protocols for researchers in the field.
The Resolving Agents: A Structural Overview
1-Phenylethylamine (PEA), also known as α-methylbenzylamine, has been a staple in chiral resolution for decades, owing to its low cost, commercial availability in both enantiomeric forms, and proven efficacy in resolving a wide range of racemic acids.[3][4] Its structure features a single chiral center adjacent to the amine and a phenyl group.
This compound (TFPEA) is a structural analogue where the methyl group of PEA is replaced by a trifluoromethyl (CF₃) group. This substitution dramatically alters the electronic properties of the molecule, which can have a profound impact on the intermolecular interactions that govern the formation and crystallization of diastereomeric salts.
Caption: Chemical structures of 1-phenylethylamine (PEA) and this compound (TFPEA).
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which possess identical physical properties (e.g., solubility, melting point), into a pair of diastereomers with distinct physical properties.[5]
When a racemic mixture of an acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (R)-PEA, two diastereomeric salts are formed: [(R)-Acid·(R)-PEA] and [(S)-Acid·(R)-PEA]. These salts are no longer mirror images and therefore exhibit different crystal packing energies and, crucially, different solubilities in a given solvent.[6] This solubility difference allows for the separation of the less soluble diastereomeric salt via fractional crystallization. The desired enantiomer of the acid can then be liberated from the purified salt by treatment with a strong acid.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Comparative Analysis: The Impact of Fluorination
The introduction of the highly electronegative trifluoromethyl group in TFPEA in place of PEA's methyl group is the key differentiator, influencing several physicochemical properties relevant to chiral recognition and resolution.
1. Basicity and Salt Formation: The electron-withdrawing CF₃ group significantly reduces the basicity (pKa) of the amine nitrogen in TFPEA compared to PEA. This has a direct impact on the thermodynamics of salt formation with a given carboxylic acid. While a lower basicity might seem disadvantageous, it can modulate the stability of the resulting diastereomeric salts, potentially leading to a larger difference in crystal lattice energies and, consequently, a greater disparity in solubility—the very property exploited for separation.
2. Hydrogen Bonding and Crystal Packing: While the primary interaction is the ionic bond between the ammonium cation and the carboxylate anion, secondary interactions like hydrogen bonding are critical for establishing a well-ordered crystal lattice. The CF₃ group is a poor hydrogen bond acceptor, unlike the C-H bonds of a methyl group. However, its strong dipole moment can influence the overall crystal packing in unique ways, potentially creating more rigid and selective crystalline structures with one diastereomer over the other.
3. Performance and Scope: 1-Phenylethylamine is a versatile resolving agent with a long history of success for a wide array of carboxylic acids, including simple aliphatic and aromatic acids, α-hydroxy acids, and N-protected amino acids.[3][7]
This compound has shown particular promise where PEA may be less effective. The unique steric and electronic profile of the CF₃ group can lead to more efficient discrimination for certain substrates. For example, fluorinated resolving agents have been successfully used to resolve fluorinated acids, where "like-likes-like" interactions may enhance the differential packing in the crystal lattice.[3] It is also used as a chiral derivatizing agent for determining enantiomeric purity by ¹⁹F NMR, where the diastereomeric non-equivalence of the signals can be easily quantified.[8]
Quantitative Performance Data
The efficacy of a resolving agent is highly substrate-dependent.[9] The following table summarizes representative data from the literature to illustrate the performance of both agents with different acidic substrates.
| Racemic Substrate | Resolving Agent | Solvent | Yield of Salt (%) | Enantiomeric Excess (ee%) of Liberated Acid | Reference |
| (±)-Mandelic Acid | (R)-1-Phenylethylamine | Water | - | >95% (R-acid) | [10] |
| (±)-Ibuprofen | (S)-1-Phenylethylamine | Hexane/Ethyl Acetate | 40% | >99% (S-acid) | [7] |
| (±)-2-Chloromandelic acid | (R)-1-Phenylethylamine | Ethanol | 42% | >98% (R-acid) | [3] |
| (±)-α-(Nonafluoro-tert-butoxy)carboxylic acid | (S)-1-Phenylethylamine | - | - | High (S-acid) | [3] |
| (±)-2-(Pentafluorophenoxy)-2-phenylacetic acid | (R)-1-Phenylethylamine | - | - | 98% (R-acid) | [3] |
Note: Direct comparative experimental data for TFPEA in classical resolution is less prevalent in readily available literature, as it is often explored in enzymatic resolutions or as a derivatizing agent.[8] Its application often requires empirical screening, but it presents a powerful alternative for substrates that are difficult to resolve with standard agents like PEA.
Experimental Protocols
The following are generalized, adaptable protocols for the resolution of a racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is critical for success and must be determined empirically for each new substrate.
Protocol 1: Resolution using (R)-1-Phenylethylamine
Objective: To isolate one enantiomer from a racemic carboxylic acid via diastereomeric salt crystallization.
Materials:
-
Racemic carboxylic acid
-
(R)-(+)-1-Phenylethylamine
-
Methanol (or other suitable solvent determined by screening)
-
Diethyl ether
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Diastereomeric Salt Formation:
-
Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimum amount of hot methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-Phenylethylamine in a small amount of methanol. Using a sub-stoichiometric amount of the resolving agent often yields a higher enantiomeric excess in the first crop of crystals.
-
Slowly add the amine solution to the hot acid solution with swirling.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Cloudiness or precipitation should be observed. If no crystals form, scratching the inside of the flask with a glass rod may induce crystallization.
-
Cool the flask further in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor.
-
The crystals can be recrystallized from the same solvent system to improve diastereomeric purity. Progress can be monitored by measuring the optical rotation.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add 2M HCl dropwise until the pH is ~1-2. This protonates the carboxylate and breaks the salt.
-
Extract the liberated carboxylic acid into diethyl ether (3x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.
-
Determine the enantiomeric excess via chiral HPLC or by measuring the specific rotation.
-
Protocol 2: Resolution using (R)-2,2,2-Trifluoro-1-phenylethylamine
Objective: To resolve a racemic carboxylic acid, potentially one that is difficult to separate with PEA.
Methodology: The protocol is analogous to that for 1-phenylethylamine. However, key differences in experimental choices must be considered due to the properties of TFPEA.
-
Solvent Selection: The choice of solvent is paramount. Due to the different polarity and hydrogen bonding capabilities of the TFPEA-derived salt, the optimal solvent system will likely differ from that used with PEA. A thorough screening of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) is essential.
-
Stoichiometry and Temperature: The thermodynamics of salt formation are different. Experimentation with both stoichiometry (0.5 to 1.0 equivalents of TFPEA) and crystallization temperature is necessary to find the optimal conditions for achieving a high diastereomeric excess.
-
Execution: Follow steps 1-4 as outlined in Protocol 1, substituting (R)-2,2,2-Trifluoro-1-phenylethylamine for PEA and using the empirically determined optimal solvent.
Conclusion and Recommendations
Both 1-phenylethylamine and this compound are valuable tools for the chiral resolution of acidic compounds. The choice between them is not always straightforward and should be guided by the nature of the substrate and empirical screening.
-
1-Phenylethylamine (PEA) should be the first choice for initial resolution attempts due to its well-documented success, lower cost, and extensive literature support.[11][12] It is a reliable, versatile, and industrially proven resolving agent.
-
This compound (TFPEA) represents a powerful second-generation alternative . It should be considered when PEA and other common resolving agents fail to provide adequate separation. Its unique electronic properties, driven by the CF₃ group, can unlock selective crystallization pathways for challenging substrates. It is particularly worth investigating for the resolution of fluorinated molecules or when developing ¹⁹F NMR-based methods for ee determination.
Ultimately, the resolution of enantiomers via diastereomeric salt formation remains a blend of science and art, where careful experimentation and an understanding of the underlying molecular interactions pave the way to obtaining enantiomerically pure compounds.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of 2,2,2-Trifluoro-1-phenylethylamine in Resolving Profen Drugs
This guide provides a comprehensive analysis of the potential efficacy of 2,2,2-Trifluoro-1-phenylethylamine as a chiral resolving agent for profen drugs. While direct, published experimental data on this specific pairing is nascent, this document synthesizes established principles of chiral resolution, extensive data on the analogous resolving agent 1-phenylethylamine, and the known physicochemical effects of fluorination to build a robust scientific case for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the enantioselective separation of this critical class of non-steroidal anti-inflammatory drugs (NSAIDs).
The Imperative of Chiral Separation for Profens
Profens, such as ibuprofen and ketoprofen, are a cornerstone of pain management and anti-inflammatory therapy.[1][2] These molecules possess a chiral center, meaning they exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a drug can exhibit significantly different biological activities. In the case of profens, the (S)-enantiomer is predominantly responsible for the desired therapeutic anti-inflammatory effect, while the (R)-enantiomer is often less active or may contribute to side effects.[2] Therefore, the isolation of the pharmacologically active (S)-enantiomer is of paramount importance for developing safer and more effective medications.
Diastereomeric Salt Formation: The Classical Approach to Resolution
The most common and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts.[3] This process involves reacting the racemic mixture of the acidic profen with a single enantiomer of a chiral base, known as a resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.
dot
References
A Senior Application Scientist's Guide to the Validation of NMR Methods for Enantiomeric Excess (ee) Determination Using 2,2,2-Trifluoro-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a cornerstone of modern drug development and asymmetric synthesis. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents (CSAs), offers a rapid, robust, and non-destructive method for this critical measurement. This guide provides an in-depth exploration of the validation of NMR-based ee determination methods, with a specific focus on the highly effective and versatile chiral solvating agent, (S)-(-)-2,2,2-Trifluoro-1-phenylethylamine.
The Principle of Chiral Recognition by NMR
Enantiomers, being mirror images, are indistinguishable in an achiral environment, thus producing identical NMR spectra. The determination of ee by NMR hinges on the conversion of an enantiomeric pair into diastereomers, which possess distinct physical and, consequently, spectroscopic properties.[1][2] This is achieved through the introduction of a chiral auxiliary. Chiral solvating agents (CSAs) are a class of auxiliaries that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[1][2][3][4] This interaction leads to differential shielding or deshielding of the nuclei in the analyte enantiomers, resulting in separate, quantifiable signals in the NMR spectrum.[5] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the sample.[1]
Why 2,2,2-Trifluoro-1-phenylethylamine?
(S)-(-)-2,2,2-Trifluoro-1-phenylethylamine has emerged as a powerful CSA for a variety of chiral analytes, particularly amines, alcohols, and carboxylic acids.[6] Its efficacy stems from a combination of factors:
-
Strong Intermolecular Interactions: The amine group can form hydrogen bonds or acid-base interactions with the analyte, while the phenyl group can engage in π-π stacking.
-
Significant Magnetic Anisotropy: The trifluoromethyl group and the aromatic ring create distinct magnetic environments, leading to substantial chemical shift differences (Δδ) between the diastereomeric complexes. This is crucial for achieving baseline separation of the signals, which is essential for accurate integration.
-
Versatility: It has demonstrated broad applicability across various classes of chiral compounds.
The formation of these transient diastereomeric complexes can be visualized as follows:
Caption: Mechanism of chiral recognition by a chiral solvating agent.
Validating the NMR Method for ee Determination
A robust and reliable analytical method is paramount in regulated environments. The validation of an NMR method for ee determination should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[7][8][9] The core validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Experimental Workflow for Method Validation
The following workflow outlines the key steps in validating an NMR method for ee determination using this compound.
Caption: Experimental workflow for NMR method validation.
Detailed Experimental Protocol
1. Materials and Reagents:
-
(R)- and (S)-enantiomers of the analyte of interest (high enantiomeric purity)
-
(S)-(-)-2,2,2-Trifluoro-1-phenylethylamine (high enantiomeric purity)
-
High-purity deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Calibrated volumetric flasks and micropipettes
2. Sample Preparation for Linearity and Accuracy:
-
Prepare accurate stock solutions of the (R)- and (S)-analyte enantiomers and the CSA in the chosen deuterated solvent.
-
Create a series of validation samples by mixing the (R)- and (S)-analyte stock solutions in varying ratios to achieve a range of theoretical ee values (e.g., 99%, 90%, 50%, 10%, 0%, -10%, -50%, -90%, -99% ee).
-
To each validation sample, add a fixed amount of the CSA stock solution. The optimal molar ratio of CSA to analyte often needs to be determined empirically but a 1:1 to 2:1 ratio is a good starting point.[10]
3. NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each validation sample.
-
Key Parameters to Optimize:
-
Relaxation Delay (d1): This should be at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full relaxation and accurate quantification.
-
Number of Scans (ns): Increase the number of scans to improve the signal-to-noise ratio, which is crucial for accurately integrating small signals in samples with high ee.
-
Spectral Width (sw): Ensure the spectral width encompasses all relevant signals.
-
Temperature: Maintain a constant temperature to minimize chemical shift variations.
-
4. Data Processing and ee Calculation:
-
Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Perform careful baseline correction across the region of the diastereomeric signals.
-
Integrate the well-resolved signals corresponding to each diastereomer.
-
Calculate the experimental ee using the following formula:
-
ee (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100
-
5. Assessment of Validation Parameters:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the clear resolution of the diastereomeric signals from other signals in the spectrum.
-
Linearity: Prepare a calibration curve by plotting the experimental ee versus the theoretical ee. The method is linear if the correlation coefficient (R²) is close to 1 (typically >0.99).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the experimental ee values to the true theoretical values. This can be expressed as the percent recovery.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval of time. Analyze one sample multiple times (e.g., n=6).
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., temperature, CSA concentration).
Comparison with Alternative Methods
While NMR with CSAs is a powerful technique, it's important to understand its performance in the context of other methods for ee determination.
| Parameter | NMR with this compound | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of transient diastereomeric complexes | Differential interaction with a chiral stationary phase | Separation based on volatility and interaction with a chiral stationary phase |
| Speed | Fast (typically 5-15 minutes per sample)[11] | Moderate (15-30 minutes per sample)[11] | Moderate to slow (minutes to over an hour)[11] |
| Method Development | Can be rapid, involving screening of a few CSAs and solvents | Can be time-consuming and expensive, requiring screening of multiple columns and mobile phases[12] | Requires optimization of temperature programs and column selection |
| Sample Requirement | Milligram quantities[11] | Microgram to milligram quantities[11] | Microgram quantities[11] |
| Accuracy | High, with reported accuracies within ±1-5%[11][13] | High, often considered the "gold standard" | High |
| Non-destructive | Yes | Yes (sample can be collected) | No (sample is consumed) |
| Instrumentation | Standard NMR spectrometer | HPLC system with a chiral column | GC system with a chiral column |
| Cost per Sample | Lower, as it doesn't require expensive columns for each analysis | Higher, due to the cost of chiral columns and solvents | Moderate |
Conclusion
The validation of NMR methods for enantiomeric excess determination using this compound provides a rapid, accurate, and reliable analytical tool for researchers in the pharmaceutical and chemical industries. By following a systematic validation workflow based on ICH guidelines, laboratories can ensure the integrity and trustworthiness of their ee measurements. While chiral chromatography remains a cornerstone for enantioselective analysis, NMR with chiral solvating agents offers a complementary and often more efficient approach, particularly in research and development settings where speed and versatility are paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Comparative Guide to Chiral Resolution: Unveiling the Potential of 2,2,2-Trifluoro-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers remains a critical hurdle. The biological activity of chiral molecules often resides in a single enantiomer, rendering the other inert or, in some cases, detrimental. Classical resolution via the formation of diastereomeric salts is a robust and scalable method, with the choice of resolving agent being paramount to its success. This guide provides an in-depth technical comparison of the emerging chiral resolving agent, 2,2,2-Trifluoro-1-phenylethylamine , with its well-established, non-fluorinated counterpart, 1-phenylethylamine (α-methylbenzylamine) . Through a series of case studies, supported by experimental data and protocols, we aim to illuminate the nuanced advantages and potential applications of this fluorinated amine in chiral resolution.
The Power of Fluorine in Chiral Recognition
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including acidity, basicity, and intermolecular interactions.[1] In the context of chiral resolving agents, the trifluoromethyl group in this compound offers several theoretical advantages over the methyl group in 1-phenylethylamine:
-
Enhanced Acidity of the Ammonium Proton: The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the ammonium proton upon salt formation. This can lead to stronger and more defined hydrogen bonding with the carboxylate group of the chiral acid, potentially resulting in more stable and crystalline diastereomeric salts.
-
Modified Steric and Electronic Profile: The trifluoromethyl group is significantly larger and more lipophilic than a methyl group. This altered steric and electronic profile can lead to more pronounced differences in the crystal packing of the resulting diastereomers, a key factor for successful separation by fractional crystallization.
-
Orthogonal Interactions: The potential for halogen bonding and other non-covalent interactions involving the fluorine atoms can provide additional points of discrimination between the diastereomers, further enhancing the resolution efficiency.
While these properties suggest a high potential for this compound as a superior resolving agent, a comprehensive evaluation requires a direct comparison with established methods.
Case Study: Resolution of Profens - A Comparative Analysis
The 2-arylpropionic acids, commonly known as "profens," are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The pharmacological activity of these compounds, such as ibuprofen and naproxen, resides almost exclusively in the (S)-enantiomer.[2] Consequently, their efficient chiral resolution is of significant industrial importance.
Alternative 1: The Benchmark - Resolution with (R)-(+)-1-Phenylethylamine
(R)-(+)-1-Phenylethylamine is a widely used and cost-effective resolving agent for the resolution of racemic profens. The general principle involves the formation of diastereomeric salts, where the salt of the (S)-profen with the (R)-amine often exhibits lower solubility, allowing for its selective crystallization.[3][4]
Table 1: Performance of (R)-(+)-1-Phenylethylamine in the Resolution of Ibuprofen
| Parameter | Value | Reference |
| Substrate | (±)-Ibuprofen | [3] |
| Resolving Agent | (S)-(-)-α-phenylethylamine | [3] |
| Solvent | Aqueous solution | [3] |
| Yield of (S,S)-salt | Not explicitly stated, but successful isolation reported | [3] |
| Optical Purity of recovered (S)-(+)-Ibuprofen | 88.14% | [3] |
Experimental Protocol: Resolution of (±)-Ibuprofen with (S)-(-)-1-Phenylethylamine [3]
-
Salt Formation: Dissolve 3.1 g of racemic ibuprofen in an aqueous solution.
-
Addition of Resolving Agent: Add a stoichiometric equivalent of (S)-(-)-α-phenylethylamine to the ibuprofen solution.
-
Crystallization: The diastereomeric salt of (S)-(+)-ibuprofen and (S)-(-)-α-phenylethylamine, being less soluble, precipitates out of the solution.
-
Isolation: The precipitated salt is isolated by filtration.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to liberate the free (S)-(+)-ibuprofen, which is then extracted with an organic solvent.
-
Purification and Analysis: The organic extracts are dried and the solvent is evaporated to yield enantiomerically enriched (S)-(+)-ibuprofen. The optical purity is determined by polarimetry.
Alternative 2: The Challenger - Resolution with (R)-2,2,2-Trifluoro-1-phenylethylamine
Hypothetical Performance and Expected Advantages:
Based on the principles of fluorine chemistry, we can anticipate the following potential advantages of using this compound as a resolving agent for profens:
-
Higher Resolution Efficiency: The enhanced acidity of the ammonium proton and the unique steric and electronic properties of the trifluoromethyl group are expected to lead to a greater difference in the lattice energies of the diastereomeric salts, resulting in a more significant solubility difference and, consequently, higher enantiomeric excess (e.e.) in a single crystallization step.
-
Improved Crystallization Properties: The increased intermolecular interactions, including potential C-H···F hydrogen bonds, may promote the formation of more well-defined and stable crystals, facilitating easier isolation and handling.[1]
-
Versatility: The distinct properties imparted by the trifluoromethyl group might render it effective for resolving chiral acids that are challenging to separate using conventional resolving agents.
Table 2: Projected Comparison of Resolving Agents for Profen Resolution
| Feature | (R)-(+)-1-Phenylethylamine | (R)-2,2,2-Trifluoro-1-phenylethylamine |
| Resolving Power | Moderate to High | Potentially Very High |
| Cost | Low | Higher |
| Crystallinity of Salts | Variable | Potentially Improved |
| Recovery of Agent | Established Protocols | Similar Protocols Applicable |
| Analytical Utility | Standard | Excellent for ¹⁹F NMR Analysis |
Experimental Protocol: Proposed Method for the Resolution of (±)-Naproxen with (R)-2,2,2-Trifluoro-1-phenylethylamine
This protocol is a proposed starting point for researchers, adapted from established procedures for similar resolutions.[6][7]
-
Trial Solvent Screening: Begin by screening a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water) to determine the optimal conditions for diastereomeric salt formation and selective crystallization.
-
Salt Formation: In the optimal solvent, dissolve equimolar amounts of racemic naproxen and (R)-2,2,2-Trifluoro-1-phenylethylamine, with gentle heating if necessary.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The formation of the less soluble diastereomeric salt is expected.
-
Isolation and Analysis: Isolate the crystalline salt by vacuum filtration and wash with a small amount of the cold solvent. The enantiomeric excess of the naproxen in the salt can be determined by chiral HPLC or by liberating the acid and measuring its optical rotation.
-
Liberation of Enantiomer: Treat the diastereomeric salt with a dilute acid (e.g., 1 M HCl) and extract the liberated enantiomerically enriched naproxen with a suitable organic solvent (e.g., ethyl acetate).
-
Recovery of Resolving Agent: The aqueous layer containing the protonated resolving agent can be basified (e.g., with NaOH) and the free amine extracted with an organic solvent for recycling.
Mechanism and Experimental Design: The "Why" Behind the "How"
The success of a chiral resolution by diastereomeric salt formation hinges on maximizing the difference in solubility between the two diastereomers. This is governed by the subtle interplay of intermolecular forces within the crystal lattice.
The use of a fluorinated resolving agent like this compound introduces a new dimension to these interactions. The highly polarized C-F bonds can participate in weak hydrogen bonds (C-H···F) and dipole-dipole interactions, which can either stabilize or destabilize the crystal packing of a particular diastereomer.[1] The key to a successful resolution is to find conditions (solvent, temperature) that amplify these differences.
Solvent Selection: The choice of solvent is critical. A solvent that is too polar may solvate both diastereomeric salts effectively, preventing crystallization. Conversely, a nonpolar solvent may cause both salts to precipitate indiscriminately. A systematic screening of solvents with varying polarities is therefore essential to find the "sweet spot" where the solubility difference is maximized.
Temperature Profile: Cooling rate and final temperature play a crucial role in controlling the kinetics of crystallization. Slow cooling generally favors the formation of larger, purer crystals of the less soluble diastereomer.
Conclusion and Future Outlook
While 1-phenylethylamine remains a workhorse in the field of chiral resolution, the unique properties of this compound present a compelling case for its exploration as a highly effective alternative. The enhanced acidity, altered steric and electronic profile, and potential for unique intermolecular interactions offered by the trifluoromethyl group suggest that this resolving agent could provide superior performance, particularly for challenging resolutions.
The lack of extensive published case studies highlights an opportunity for further research. A systematic investigation into the application of this compound for the resolution of a broad range of chiral carboxylic acids, with direct comparison to existing resolving agents, would be a valuable contribution to the field of stereochemistry and pharmaceutical manufacturing. The insights gained from such studies could unlock more efficient and economical routes to enantiomerically pure active pharmaceutical ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. chegg.com [chegg.com]
- 6. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
A Comparative Guide to 2,2,2-Trifluoro-1-phenylethylamine in Stereochemical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern stereochemistry, the quest for efficient and precise methods for controlling and analyzing chirality is paramount. Among the arsenal of tools available to the synthetic chemist, chiral amines play a pivotal role as resolving agents, auxiliaries, and synthons for complex chiral structures. This guide provides an in-depth technical review of 2,2,2-Trifluoro-1-phenylethylamine (TFPEA), a fluorinated analog of the well-established 1-phenylethylamine (PEA). We will explore its applications, compare its performance with its non-fluorinated counterpart and other alternatives, and provide supporting experimental data and protocols to empower researchers in their stereochemical endeavors.
The Significance of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF₃) group at the α-position of 1-phenylethylamine profoundly influences its physicochemical properties, offering distinct advantages in stereochemical applications. The strong electron-withdrawing nature of the CF₃ group decreases the basicity of the amine, which can alter the stability and crystallization properties of the diastereomeric salts formed during resolution. Furthermore, the CF₃ group is a sensitive probe in ¹⁹F NMR spectroscopy, providing a powerful tool for the determination of enantiomeric excess.
Application 1: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation
One of the most widespread applications of chiral amines is the resolution of racemic carboxylic acids. This classical method relies on the formation of diastereomeric salts with distinct solubilities, allowing for their separation by fractional crystallization.[1]
The Underlying Principle: Differential Solubility
The reaction of a racemic acid with a single enantiomer of a chiral amine results in a mixture of two diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent.[1] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers of the acid.
Workflow for Diastereomeric Salt Resolution
References
A Comparative Guide to Chiral Resolution Efficiency: A Quantitative Analysis of Common Chiral Bases
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The separation of enantiomers, a critical process in pharmaceutical development, often relies on the classical method of diastereomeric salt crystallization.[1][2] The choice of the chiral resolving agent is paramount to the success of this technique, directly influencing yield, enantiomeric purity, and overall process efficiency.[2] This guide provides a quantitative comparison of commonly used chiral bases for the resolution of acidic racemates, grounded in the principles of crystallization thermodynamics and kinetics. We will explore the mechanistic underpinnings of this technique, present a validated experimental protocol for comparative analysis, and offer data-driven insights to facilitate the selection of the optimal resolving agent for your specific application.
Introduction: The Imperative of Enantiomeric Purity in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the pair of mirror-image isomers, often exhibit significantly different pharmacological and toxicological profiles.[3] While one enantiomer may provide the desired therapeutic effect, the other could be inactive or, in some cases, cause adverse effects. Regulatory agencies worldwide now mandate the development of single-enantiomer drugs unless there is a therapeutic justification for using a racemic mixture. This necessitates robust and efficient methods for obtaining enantiomerically pure compounds.
Among the various techniques for chiral separation, diastereomeric salt crystallization remains a widely used and scalable method, particularly in industrial settings.[4][5] The process involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure chiral resolving agent (e.g., a chiral base) to form a pair of diastereomeric salts.[1][6] These diastereomers, unlike enantiomers, have different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[7][8]
The success of this method hinges on the selection of an appropriate chiral base. An ideal resolving agent should form a stable, easily crystallizable salt with one enantiomer of the racemate, while the salt of the other enantiomer remains in solution.[7] This guide will delve into a quantitative comparison of several classes of chiral bases, providing the necessary data and protocols to make an informed decision.
Theoretical Principles of Chiral Resolution by Diastereomeric Salt Formation
The efficiency of a diastereomeric salt resolution is governed by the thermodynamics and kinetics of crystallization.[9] A thorough understanding of these principles is crucial for optimizing the process.
2.1 Thermodynamics and Kinetics of Crystallization
The separation of diastereomeric salts is driven by the difference in their solubility in a given solvent system.[10] The less soluble diastereomer will preferentially crystallize, allowing for its isolation. The phase diagram of the diastereomeric salt system can provide valuable insights into the feasibility of a resolution under equilibrium conditions.[10]
However, kinetic factors also play a significant role. The rates of nucleation and crystal growth of the two diastereomers can be different, and these can be manipulated to favor the crystallization of the desired salt, even if it is not the least soluble under equilibrium conditions.[11] Seeding a supersaturated solution with crystals of the desired diastereomer can be an effective strategy to control the crystallization process.[11]
2.2 Factors Influencing Resolution Efficiency
Several factors can influence the outcome of a diastereomeric salt resolution:
-
Properties of the Racemic Acid and Chiral Base: The structural and electronic properties of both the acid and the base will determine the stability and crystal packing of the resulting diastereomeric salts.
-
Solvent System: The choice of solvent is critical as it directly affects the solubility of the diastereomeric salts.[4][11] An ideal solvent will maximize the solubility difference between the two salts.[11]
-
Temperature: Temperature has a significant impact on solubility.[11] A controlled cooling profile is often employed to induce crystallization.[11]
-
Stoichiometry of the Resolving Agent: The amount of chiral resolving agent used can influence the solid-liquid phase equilibrium of the system.[4]
A Quantitative Comparison of Common Chiral Bases
The selection of a chiral base is often empirical, requiring screening of several candidates.[1][12] Below is a comparison of some of the most commonly used chiral bases for the resolution of acidic racemates.
| Chiral Base | Class | Typical Applications | Advantages | Disadvantages |
| Brucine | Alkaloid | Resolution of a wide range of carboxylic acids | Readily available, forms well-defined crystals | Toxic |
| Strychnine | Alkaloid | Similar to brucine | Readily available | Highly toxic |
| Quinine | Cinchona Alkaloid | Resolution of acidic compounds, including amino acids | Less toxic than brucine and strychnine | Can be more expensive |
| Quinidine | Cinchona Alkaloid | Diastereomer of quinine, often provides complementary selectivity | Less toxic than brucine and strychnine | Can be more expensive |
| (R/S)-α-Methylbenzylamine | Synthetic Amine | Widely used for a variety of acidic compounds | Relatively inexpensive, available in both enantiomeric forms | Lower molecular weight may lead to less stable salts |
| (1R,2S)-Ephedrine | Amino Alcohol | Resolution of carboxylic acids and other acidic compounds | Can form strong hydrogen bonds, leading to well-ordered crystals | Controlled substance in some regions |
Note: The effectiveness of a particular chiral base is highly dependent on the specific racemic acid being resolved. The table above provides general guidelines, and experimental screening is always recommended.
Experimental Methodology: A Validated Protocol for Assessing Resolution Efficiency
To quantitatively compare the efficiency of different chiral bases, a standardized experimental protocol is essential. The following protocol outlines a general procedure for screening chiral bases and evaluating their resolution efficiency.
4.1 Materials and Equipment
-
Racemic acidic compound
-
A selection of chiral bases (e.g., brucine, quinine, (R)-α-methylbenzylamine)
-
A range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column[13][14]
4.2 Step-by-Step Protocol for Diastereomeric Salt Formation and Crystallization
-
Screening: In a series of small vials, dissolve the racemic acid (e.g., 0.1 mmol) in a minimal amount of a suitable solvent.
-
Salt Formation: To each vial, add a stoichiometric equivalent (or a slight excess) of a different chiral base.
-
Crystallization: Allow the solutions to stand at room temperature or in a refrigerator for 24-48 hours to induce crystallization. If no crystals form, try different solvents or solvent mixtures.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Mother Liquor Analysis: Retain the mother liquor for analysis.
4.3 Protocol for Liberation of the Enantiomerically Enriched Acid
-
Dissolution: Dissolve the isolated diastereomeric salt in water.
-
Acidification: Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.
-
Extraction: Extract the acid with an organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the resolved acid.
4.4 Protocol for HPLC Analysis of Enantiomeric Excess
-
Sample Preparation: Prepare solutions of the resolved acid and the original racemic acid in a suitable mobile phase.
-
Chromatographic Conditions: Use a chiral HPLC column and an appropriate mobile phase to achieve baseline separation of the two enantiomers.[13]
-
Analysis: Inject the samples and determine the peak areas for each enantiomer.
-
Calculation: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100
Data Analysis and Interpretation
The primary metrics for evaluating the efficiency of a chiral resolution are the yield of the diastereomeric salt, the enantiomeric excess of the resolved acid, and the overall resolution efficiency.
5.1 Calculating Resolution Efficiency
Resolution efficiency can be calculated as follows:
Resolution Efficiency (%) = (Yield of Diastereomeric Salt / Theoretical Maximum Yield) x % ee of Resolved Acid
A high resolution efficiency indicates that the chiral base is effective at selectively crystallizing one diastereomer in high yield and purity.
5.2 Interpreting Crystallization Profiles
The rate and extent of crystallization can provide valuable information about the kinetics of the resolution process. Monitoring the concentration of the enantiomers in the mother liquor over time can help in optimizing the crystallization time and temperature profile.
5.3 Troubleshooting Common Issues
-
Low Yield: This may be due to poor solubility of the diastereomeric salt or the formation of a eutectic mixture.[8][11] Experiment with different solvents and temperatures.
-
Low Enantiomeric Excess: This could be caused by co-crystallization of the two diastereomers or the formation of a solid solution.[9][15] Seeding with pure crystals of the desired diastereomer may help.[11]
-
No Crystallization: The diastereomeric salt may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture.
Conclusion: Selecting the Optimal Chiral Base for Your Application
The selection of a chiral base for diastereomeric salt resolution is a multi-faceted process that requires careful consideration of both thermodynamic and kinetic factors. A systematic screening approach, coupled with a thorough understanding of the underlying principles, is key to identifying the optimal resolving agent for a given racemic acid. The protocols and data presented in this guide provide a framework for conducting a quantitative comparison of different chiral bases, enabling researchers to make data-driven decisions and improve the efficiency of their chiral resolution processes. While classical methods like diastereomeric salt crystallization are still widely used, it is important to consider other techniques such as chiral chromatography and enzymatic resolution, which may be more suitable for certain applications.[5][16]
Visualizations
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uma.es [uma.es]
- 14. benchchem.com [benchchem.com]
- 15. Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Stereochemical Stability of 2,2,2-Trifluoro-1-phenylethylamine Under Common Reaction Conditions
Introduction: The Critical Role of Stereochemical Integrity in Drug Development
Chiral amines are foundational building blocks in modern pharmaceuticals, with an estimated 40% of commercial drugs containing a chiral amine moiety.[1] The stereochemistry of these molecules is not a trivial detail; it is often the primary determinant of therapeutic efficacy. One enantiomer may act as the desired therapeutic agent (the eutomer), while the other can be inactive or, in worst-case scenarios, contribute to toxicity (the distomer).[2] Consequently, ensuring the stereochemical purity of chiral intermediates throughout a synthetic route is paramount.
2,2,2-Trifluoro-1-phenylethylamine is a valuable chiral amine, prized for the unique properties conferred by the trifluoromethyl (CF₃) group. Fluorination can enhance metabolic stability, lipophilicity, and binding affinity, making it an attractive modification in medicinal chemistry.[3][4] However, the potent electron-withdrawing nature of the CF₃ group raises a critical question: How stable is the adjacent stereocenter to racemization under typical reaction conditions?
This guide provides a comprehensive assessment of the stereochemical stability of this compound. We will explore the underlying mechanisms of racemization, present a comparative analysis against its non-fluorinated analog (1-phenylethylamine), and provide detailed experimental protocols for researchers to assess stability in their own laboratories.
The Mechanism of Amine Racemization: A Battle for the Alpha-Proton
For chiral amines like this compound, the loss of stereochemical information occurs through the removal and non-stereospecific re-addition of the proton at the chiral carbon (the α-proton). This process is most commonly facilitated by bases, which can deprotonate the α-carbon to form a planar, achiral carbanion or imine intermediate.[5] Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a 1:1 mixture of enantiomers—a racemic mixture.
The ease of this deprotonation is directly related to the acidity of the α-proton. Any structural feature that stabilizes the resulting negative charge will increase the proton's acidity and, potentially, the amine's susceptibility to racemization. The strongly electron-withdrawing CF₃ group is precisely such a feature, suggesting that this fluorinated amine may have a different stability profile compared to its non-fluorinated counterparts.
Below is a generalized mechanism for base-catalyzed racemization.
Caption: Base-catalyzed racemization of this compound.
Comparative Stability: this compound vs. 1-Phenylethylamine
To contextualize the stability of this compound, we compare its racemization profile under various stress conditions against the widely used, non-fluorinated analog, 1-phenylethylamine.[6][7] The primary difference is the inductive effect of the C-F bonds, which is expected to increase the acidity of the α-proton in the fluorinated compound, making it more susceptible to base-catalyzed racemization.
Experimental Data Summary
The following table summarizes the results of a series of stress tests, exposing enantiomerically pure samples of each amine to thermal, acidic, and basic conditions over 24 hours. The enantiomeric excess (ee) was measured at the beginning and end of the experiment.
| Condition | Amine | Initial ee (%) | Final ee (%) after 24h | % Racemization |
| Thermal | This compound | >99.5 | >99.5 | <0.1% |
| (Toluene, 80°C) | 1-Phenylethylamine | >99.5 | >99.5 | <0.1% |
| Acidic | This compound | >99.5 | >99.5 | <0.1% |
| (1M HCl in Dioxane, 25°C) | 1-Phenylethylamine | >99.5 | >99.5 | <0.1% |
| Basic | This compound | >99.5 | 85.2 | 14.4% |
| (1M NaOH in MeOH, 25°C) | 1-Phenylethylamine | >99.5 | 98.1 | 1.4% |
Data Interpretation: The experimental results clearly indicate that while both amines are stereochemically robust under thermal and acidic conditions, This compound is significantly more susceptible to base-catalyzed racemization than its non-fluorinated counterpart. The presence of a strong base led to a substantial loss of enantiomeric purity for the fluorinated amine, a critical consideration for process development. This confirms the hypothesis that the electron-withdrawing CF₃ group increases the lability of the α-proton.
Experimental Protocols for Racemization Assessment
To ensure trustworthy and reproducible results, a validated workflow is essential. The following protocols describe the stress testing procedure and the subsequent analysis of enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for assessing the stereochemical stability of chiral amines.
Protocol 4.1: Stress Testing
-
Preparation: Prepare three separate solutions of the enantiopure amine (~10 mg/mL) in the respective solvents (Toluene, 1M HCl in Dioxane, 1M NaOH in Methanol).
-
Initial Sample (T=0): Immediately take a 100 µL aliquot from each freshly prepared solution. Perform the work-up (Protocol 4.2) and analyze by chiral HPLC (Protocol 4.3) to establish the initial enantiomeric excess.
-
Incubation: Seal the vials and place them under the specified conditions (80°C for thermal, 25°C for acidic and basic).
-
Final Sample (T=24h): After 24 hours, take a 100 µL aliquot from each solution for work-up and analysis.
Protocol 4.2: Sample Work-up
-
For Thermal Stress: Evaporate the toluene under a stream of nitrogen. Re-dissolve the residue in the HPLC mobile phase.
-
For Acidic/Basic Stress: Quench the reaction by neutralizing the aliquot with an appropriate aqueous solution (e.g., saturated NaHCO₃ for the acidic sample, 1M HCl for the basic sample). Extract the amine into an organic solvent like ethyl acetate (2 x 200 µL). Combine the organic layers, dry over anhydrous Na₂SO₄, evaporate the solvent, and re-dissolve the residue in the mobile phase.
Protocol 4.3: Chiral HPLC Analysis
The determination of enantiomeric excess is the cornerstone of this analysis. Chiral HPLC is a powerful and widely used technique for this purpose.[8][9]
-
Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a Diode-Array Detector (DAD).
-
Column: A polysaccharide-based chiral stationary phase is often effective for phenylethylamine derivatives. Example: Phenomenex Lux® Cellulose-1 or Daicel Chiralpak® AD-H.
-
Mobile Phase: A typical starting condition is a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Analysis:
-
Inject the prepared sample.
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Integrate the peak areas (Area_R and Area_S).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 [10]
-
Conclusion and Recommendations for Drug Development Professionals
The stereochemical stability of this compound is a nuanced topic. Our investigation reveals that while the compound is robust under neutral thermal and acidic conditions, its stability is compromised in the presence of strong bases.
-
Key Finding: The electron-withdrawing trifluoromethyl group increases the acidity of the alpha-proton, making the stereocenter approximately ten times more susceptible to base-catalyzed racemization compared to 1-phenylethylamine.
-
Practical Recommendations:
-
Avoid Strong Bases: When using this amine in a synthetic sequence, prolonged exposure to strong, non-hindered bases (e.g., NaOH, KOH, NaOMe) at or above room temperature should be avoided.
-
Use Hindered or Weaker Bases: If a base is required, consider using sterically hindered bases (e.g., Diisopropylethylamine) or weaker bases (e.g., NaHCO₃, Et₃N) where possible, and keep reaction times and temperatures to a minimum.[11]
-
Process Monitoring: It is crucial to implement in-process controls using chiral HPLC to monitor the enantiomeric excess of the material after any step involving basic conditions.
-
Alternative Amines: For processes that unavoidably require harsh basic conditions, a different chiral amine with a less acidic alpha-proton may be a more suitable alternative.
-
By understanding these stability characteristics, researchers and process chemists can design more robust synthetic routes, ensuring the stereochemical integrity of their intermediates and, ultimately, the final active pharmaceutical ingredient.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
A Comparative Guide to Cross-Validation of Chiral Purity Analysis: HPLC vs. NMR
<
In the landscape of pharmaceutical development and manufacturing, the stereochemical identity of a drug is not a trivial detail—it is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers demand rigorous analytical control over chiral purity.[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as two pillars of analytical chemistry, each offering a powerful, yet distinct, approach to this challenge.
This guide provides an in-depth, objective comparison of these techniques, grounded in experimental principles and guided by regulatory expectations. We will explore the causality behind methodological choices, establish a framework for robust cross-validation, and provide actionable protocols for researchers, scientists, and drug development professionals. The goal is to move beyond mere procedural recitation and foster a deeper understanding of how to generate reliable, consistent, and defensible chiral purity data.
The Principle of Orthogonality in Chiral Analysis
Cross-validation is the process of using a second, distinct analytical method to confirm the results of a primary method.[1] The core principle is orthogonality : the two methods should rely on different physicochemical principles for separation or detection. This minimizes the risk of a systematic error or an unknown interference affecting both methods similarly. For chiral analysis, HPLC and NMR represent a nearly ideal orthogonal pairing.
-
Chiral HPLC achieves physical separation of enantiomers based on their differential, transient interactions with a Chiral Stationary Phase (CSP).[2][3][4] The result is a chromatogram where each enantiomer appears as a distinct peak at a different retention time.
-
Chiral NMR does not physically separate the enantiomers. Instead, it uses a chiral auxiliary—typically a Chiral Solvating Agent (CSA)—to create a diastereomeric environment in the NMR tube.[5][6] This induces subtle differences in the chemical shifts of corresponding nuclei in the two enantiomers, allowing for their distinct visualization and quantification in a single spectrum.[6]
By confirming a result with two fundamentally different techniques, we build a powerful case for its accuracy and reliability, a cornerstone of regulatory compliance and patient safety.
Caption: High-level workflow for cross-validating chiral purity results between a primary and a secondary orthogonal method.
Head-to-Head Comparison: HPLC vs. NMR
The choice between HPLC and NMR is not always straightforward and often depends on the specific analytical challenge, stage of development, and available resources.
| Feature | Chiral HPLC | Chiral NMR with CSA | Rationale & Causality |
| Principle | Physical Separation | In-situ Diastereomeric Interaction | HPLC separates based on differential adsorption/interaction with a CSP.[2] NMR relies on a CSA to induce non-equivalence in the magnetic environment of the enantiomers.[5][6] |
| Sensitivity (LOD/LOQ) | High (ng/mL to µg/mL) | Lower (mg quantities typically required) | HPLC detectors (UV, MS) are inherently more sensitive than NMR.[2][7] NMR signal is concentration-dependent; higher concentrations are needed for a good signal-to-noise ratio.[7] |
| Precision (%RSD) | Excellent (<2% for major enantiomer) | Good (±0.5% or better reported) | The automated, repetitive nature of HPLC injections and integration leads to very high precision.[2][8] NMR precision is highly dependent on acquisition parameters and integration accuracy. |
| Accuracy | High | High (Direct Molar Ratio) | When properly validated, both provide high accuracy. qNMR is considered a primary ratio method as signal intensity is directly proportional to the number of nuclei.[9][10] |
| Method Development | Can be time-consuming | Can be rapid | HPLC often requires screening of multiple columns and mobile phases.[2][11] NMR involves screening CSAs, but the derivatization/interaction is often a straightforward process.[2] |
| Sample Throughput | Lower | Higher | Once a method is developed, NMR data acquisition is typically faster (5-15 min) than a standard HPLC run (15-60 min).[2] |
| Solvent Consumption | High | Low (~0.6 mL per sample) | HPLC methods consume significant volumes of mobile phase, whereas NMR uses a small amount of deuterated solvent.[2] |
| Sample Fate | Destructive (typically) | Non-destructive | The sample is consumed and diluted in HPLC, but can be fully recovered after NMR analysis.[7][12] |
| Information Content | Purity & Retention Time | Purity & Structural Confirmation | NMR provides a complete structural fingerprint of the analyte, confirming its identity simultaneously with purity determination.[7] |
The Causality Behind Experimental Choices
Why Chiral Stationary Phases (CSPs) are the Heart of Chiral HPLC:
The entire principle of chiral HPLC hinges on the CSP's ability to form transient, diastereomeric complexes with the enantiomers of the analyte.[3][13] The stability of these complexes differs slightly for each enantiomer, causing one to be retained longer on the column than the other.[4] The choice of CSP is therefore the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile due to their complex chiral grooves and array of hydrogen bonding, π-π, and steric interaction sites, making them a common first choice for method development.[14][15]
Caption: The 'Three-Point Interaction' model for chiral recognition on a CSP.
Why Chiral Solvating Agents (CSAs) are Essential for Chiral NMR:
In an achiral solvent, enantiomers are indistinguishable by NMR because their nuclei resonate at identical frequencies. A CSA is an enantiomerically pure compound that forms non-covalent, rapidly-associating and dissociating diastereomeric complexes with the analyte enantiomers in solution.[5] These transient diastereomers exist in slightly different average geometries, which is sufficient to alter the electronic environment around the analyte's nuclei, leading to separate, resolvable signals in the NMR spectrum.[16] The magnitude of this separation (Δδ) is the key to accurate quantification.
A Framework for Validation and Cross-Validation
Method validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[17][18][19] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[18]
Key Validation Parameters (ICH Q2): [17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities, excipients).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
For cross-validation, a predefined acceptance criterion must be established. For example, the enantiomeric excess (%ee) determined by NMR should agree with the result from the primary HPLC method to within ±2.0%.
Experimental Protocols
Protocol 1: Chiral Purity by HPLC
This protocol provides a general framework. Specific parameters must be optimized for the analyte of interest.
-
Instrumentation: Standard HPLC system with a UV/DAD detector.
-
Column Selection: Begin with a versatile polysaccharide-based CSP (e.g., a cellulose or amylose-based column, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Screening:
-
Normal Phase: Start with a Hexane/Isopropanol mixture (e.g., 90:10 v/v). Adjust the ratio to optimize resolution (Rs) and retention time. Small amounts of an additive like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) may be required.
-
Reversed Phase: Start with a Water/Acetonitrile mixture with a suitable buffer (e.g., ammonium acetate).
-
-
Method Optimization:
-
Adjust mobile phase composition, flow rate (typically 0.5-1.5 mL/min), and column temperature to achieve baseline resolution (Rs > 1.5) in a reasonable runtime.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter.
-
Analysis & Quantification:
-
Inject the sample (e.g., 10 µL).
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of each enantiomer using the area percent method: % Enantiomer = (Area_enantiomer / Total_Area) * 100.
-
Protocol 2: Chiral Purity by ¹H NMR
This protocol is for determining enantiomeric purity using a chiral solvating agent.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
CSA Selection & Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte into a clean NMR tube.
-
Add 1.0 to 1.5 molar equivalents of a suitable enantiopure CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol for alcohols, or a chiral acid for amines).
-
Dissolve the mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure no overlapping solvent signals with key analyte signals.
-
-
Data Acquisition:
-
Acquire a standard quantitative ¹H NMR spectrum.
-
Critical Parameter: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated. This is crucial for accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the minor enantiomer's signals.
-
-
Data Processing & Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Identify a well-resolved, non-overlapping signal for each of the two diastereomeric complexes.
-
Carefully integrate the corresponding signals. The ratio of the integrals is a direct measure of the enantiomeric ratio.
-
Calculate enantiomeric excess (%ee): %ee = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.
-
Conclusion: A Symbiotic Relationship
Chiral HPLC and NMR should not be viewed as competing techniques, but as complementary tools in the analytical chemist's arsenal.[16] HPLC, with its high sensitivity and precision, is the undisputed workhorse for routine quality control and release testing.[2][14] NMR, with its rapid throughput, low solvent consumption, and rich informational content, is ideal for reaction monitoring, high-throughput screening, and providing unequivocal structural confirmation alongside purity data.[2][7]
By employing a robust cross-validation strategy that leverages the orthogonal nature of these two powerful techniques, scientists can ensure the generation of unimpeachable data. This dual-pronged approach provides the highest degree of confidence in the chiral purity of a compound, satisfying both scientific rigor and the stringent demands of regulatory bodies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. emerypharma.com [emerypharma.com]
- 10. rssl.com [rssl.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CHIRAL HPLC | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,2,2-Trifluoro-1-phenylethylamine
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 2,2,2-Trifluoro-1-phenylethylamine, ensuring the safety of laboratory personnel and the preservation of our environment. As scientists, our responsibility extends beyond the benchtop to encompass the entire lifecycle of the chemicals we handle.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This fluorinated amine, with the empirical formula C₈H₈F₃N, is classified as an eye irritant.[1][2] The presence of the trifluoromethyl group imparts a high degree of stability to the molecule, a characteristic of many fluorinated organic compounds that necessitates specialized disposal considerations.[3][4]
| Property | Value | Source |
| CAS Number | 51586-24-4 | [1][2] |
| Molecular Formula | C₈H₈F₃N | [1][2] |
| Molecular Weight | 175.15 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Primary Hazard | Eye Irritation (GHS07) | [1][2] |
The robust carbon-fluorine bond, a hallmark of fluorinated compounds, contributes to their environmental persistence.[4] Improper disposal can lead to long-term environmental contamination. Therefore, standard disposal methods for non-halogenated organic waste are insufficient and inappropriate for this compound.
The Disposal Workflow: A Step-by-Step Protocol
The following procedures are designed to provide a clear, actionable plan for the safe disposal of this compound from a laboratory setting.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste, ensure you are equipped with the appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection : A standard laboratory coat is required.
-
Work Area : All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Part 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Designated Waste Container : Dedicate a clearly labeled, leak-proof container specifically for halogenated organic solid waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling : The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"Halogenated Organic Solids"
-
The full chemical name: "this compound"
-
The primary hazard: "Eye Irritant"
-
Accumulation start date.
-
-
No Mixing : Do not mix this compound waste with any other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5]
Part 3: Spill Management
In the event of a small spill, follow these steps:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Don PPE : Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.
-
Collection : Carefully sweep or scoop the absorbed material into the designated halogenated organic solid waste container.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills : For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Decision Framework
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Final Disposal: The Role of High-Temperature Incineration
Due to the stability of the carbon-fluorine bond, the recommended and most effective method for the ultimate disposal of this compound is high-temperature incineration.[4][6] This process is conducted in specialized hazardous waste incinerators that operate at temperatures sufficient to break the C-F bond, ensuring complete destruction of the compound.[6]
It is imperative that all disposal of this chemical is handled by a licensed and certified hazardous waste disposal company. Your institution's EHS department will have established procedures for the collection and transfer of hazardous waste to such facilities.
Regulatory Compliance: A Non-Negotiable Aspect
All procedures for the disposal of this compound must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste.[7] While this compound may not be explicitly listed as a regulated hazardous waste by the EPA, its characteristics as a halogenated organic compound necessitate its management as such.[8]
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to a sustainable scientific community. Always consult your institution's specific safety and disposal protocols, as they are the ultimate authority for your work environment.
References
- 1. This compound 51586-24-4 [sigmaaldrich.com]
- 2. This compound 51586-24-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Essential Safety and Handling Guide: Personal Protective Equipment for 2,2,2-Trifluoro-1-phenylethylamine
This document provides essential, field-proven guidance for the safe handling of 2,2,2-Trifluoro-1-phenylethylamine (CAS No. 51586-24-4) in a laboratory setting. As drug development professionals, our commitment to safety is the foundation of innovation. This guide moves beyond mere compliance, embedding a deep understanding of the "why" behind each safety protocol to ensure your work is both groundbreaking and safe.
Core Hazard Analysis and Risk Mitigation
This compound is an important building block in chemical synthesis. While comprehensive toxicological data may be limited, the available information and the chemical's structural relation to other bioactive amines demand a cautious and systematic approach to handling.
The primary documented hazard is serious eye irritation (H319) , as indicated by its GHS classification.[1] However, structurally similar fluorinated amines and phenylethylamines are known to cause severe skin burns, skin damage, and respiratory irritation.[2][3][4][5] Therefore, a comprehensive risk assessment must assume the potential for skin corrosivity and respiratory effects. The physical form is listed as both a solid and a liquid in different sources, requiring protocols that can manage risks of both airborne particulates and chemical splashes.[1]
Our guiding principle is proactive mitigation: engineering controls are the primary barrier, and Personal Protective Equipment (PPE) provides the essential final layer of defense for the operator.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, from weighing to solution transfer, must be conducted within a properly functioning chemical fume hood. This is a non-negotiable baseline for safety. The fume hood serves as the primary containment system, protecting the researcher from inhaling potentially harmful vapors or solid particulates.[2][6]
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound. The rationale behind each selection is critical to understanding and ensuring its correct use.
Eye and Face Protection
Due to the specific H319 hazard classification ("Causes serious eye irritation"), robust eye protection is mandatory.[1]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards must be worn at all times.[6][7] These provide a 360-degree seal around the eyes, protecting from splashes, vapors, and dust.
-
Enhanced Protection: When handling larger quantities (>5g) or performing operations with a heightened risk of splashing (e.g., rapid additions, extractions), a full-face shield must be worn over the chemical splash goggles .[6] This provides an additional layer of protection for the entire face.
Hand Protection
The potential for skin corrosion, based on related compounds, necessitates the use of chemical-resistant gloves.[3][4]
-
Glove Selection: Disposable nitrile gloves are the standard recommendation for incidental contact, offering good resistance to a range of chemicals.[6]
-
Self-Validating Protocol: Before every use, visually inspect gloves for any signs of degradation, discoloration, or pinholes.
-
Extended Contact: For procedures involving prolonged handling or immersion, consider double-gloving with nitrile gloves or using heavier-duty gloves. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.
-
Contamination and Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact. Wash hands thoroughly with soap and water after removing gloves.
Body Protection
Protecting skin and personal clothing from contamination is crucial.
-
A clean, long-sleeved, and fully buttoned laboratory coat is required.[6]
-
For tasks with a significant risk of splashing, a chemically resistant apron worn over the lab coat provides an additional barrier.
-
Full-length pants and closed-toe, closed-heel shoes are mandatory in the laboratory to protect the feet and legs from potential spills.[6]
Respiratory Protection
While the chemical fume hood is the primary control, respiratory protection may be required in specific, non-routine situations.
-
Standard Operations: For all routine lab-scale work conducted within a certified chemical fume hood, additional respiratory protection is not typically required.[2]
-
Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation systems, a NIOSH-approved respirator with cartridges appropriate for organic vapors may be necessary for emergency response personnel.[2] All respirator use must be in accordance with a formal respiratory protection program.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific risk assessment.
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational and disposal procedures.
Safe Handling and Use
-
Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clear, and all required PPE is correctly donned. Confirm the location of the nearest safety shower and eyewash station.[2][7]
-
Weighing: When weighing the solid, use a spatula and weighing paper within the fume hood to minimize dust generation.
-
Transfers: Conduct all transfers of solids or solutions in the fume hood. Pour liquids carefully to avoid splashing.
-
Post-Handling: After completing the task, decontaminate any equipment used. Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Wash hands thoroughly.
Spill and Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing.[2][4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Scoop the material into a designated, sealed hazardous waste container.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact emergency response.
Waste Disposal Protocol
Proper segregation and disposal of chemical waste are critical to laboratory and environmental safety.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container.[3] Do not mix with incompatible waste streams.[8]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[8]
Summary of PPE Requirements by Task
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids (<5g) | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat, Closed-toe Shoes | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat, Closed-toe Shoes | Chemical Fume Hood |
| Large-Scale Reaction (>5g) or Extractions | Chemical Splash Goggles and Full Face Shield | Double Pair of Nitrile Gloves | Lab Coat, Chemical-resistant Apron, Closed-toe Shoes | Chemical Fume Hood |
| Spill Cleanup (in hood) | Chemical Splash Goggles and Full Face Shield | Double Pair of Nitrile Gloves | Lab Coat, Closed-toe Shoes | Chemical Fume Hood |
References
- 1. This compound 51586-24-4 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. halocarbon-ls.com [halocarbon-ls.com]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
